2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
Description
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Properties
CAS No. |
1266134-54-6 |
|---|---|
Molecular Formula |
C5H10F6N5P |
Molecular Weight |
285.1305802 |
IUPAC Name |
2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1 |
SMILES |
C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate synthesis and properties.
A High-Stability Reagent for Diazo Transfer and Azidation[1][2]
Executive Summary
The synthesis of organic azides and diazo compounds has historically been plagued by the "safety-efficiency paradox." Traditional reagents like tosyl azide (
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in this domain. Developed primarily by Kitamura and colleagues, ADMP is a crystalline, non-hygroscopic, and impact-insensitive salt. It facilitates diazo transfer to both primary amines and 1,3-dicarbonyls under mild, metal-free conditions.[1] This guide provides a comprehensive technical breakdown of ADMP, from its synthesis to its mechanistic applications in drug discovery workflows.
Chemical Profile & Physical Properties[4][5]
ADMP is defined by its imidazolinium core, which acts as an electron-deficient leaving group during diazo transfer, and the hexafluorophosphate counter-ion, which confers crystallinity and thermal stability.
| Property | Specification |
| IUPAC Name | 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate |
| CAS Number | 1266134-54-6 |
| Formula | |
| Molecular Weight | 285.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~198–200 °C (Dec.) |
| Solubility | Soluble in MeCN, DMSO, DMF; Insoluble in |
| Stability | Stable at room temp; Non-hygroscopic; Impact insensitive |
The Safety Advantage: ADMP vs. Traditional Reagents
The following comparison highlights why ADMP is preferred for scale-up in pharmaceutical environments.
| Feature | ADMP | Tosyl Azide ( | Triflyl Azide ( |
| Physical State | Crystalline Solid | Liquid | Liquid (often prepared in soln) |
| Explosive Risk | Low (High Dec. Temp >200°C) | Moderate (Distillation hazard) | High (Violent decomposition) |
| Shelf Life | Months at -10°C | Variable | Poor (Prepare fresh) |
| Byproduct | Water-soluble guanidine | Sulfonamide (often difficult to remove) | Triflic amide |
Synthesis of ADMP
Rationale: The synthesis utilizes 2-chloro-1,3-dimethylimidazolidin-1-ium chloride (DMC) as the electrophilic scaffold. DMC is reacted with sodium azide, followed by anion exchange. The use of
Reagents
-
2-Chloro-1,3-dimethylimidazolidin-1-ium chloride (DMC)
-
Sodium Azide (
) -
Potassium Hexafluorophosphate (
) or Ammonium Hexafluorophosphate ( ) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask under
atmosphere, dissolve DMC (1.0 equiv) in dry acetonitrile. -
Azidation: Add sodium azide (
, 1.1 equiv) slowly at 0°C. The reaction is exothermic; maintain temperature control. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The chloride salt of the azide intermediate forms in situ.[2]
-
Anion Exchange: Add
(1.05 equiv) dissolved in a minimum amount of water or MeCN. Stir for 1 hour. -
Workup: Filter off the inorganic salts (
). Concentrate the filtrate. -
Crystallization: Precipitate the product by adding diethyl ether or ethyl acetate to the concentrated acetonitrile solution.
-
Isolation: Filter the white crystals, wash with ether, and dry under vacuum.
Yield Expectation: >85%
Validation:
Mechanistic Pathways & Visualization
The utility of ADMP stems from its ability to act as a "diazo donor."[3][4][5] The mechanism varies slightly depending on the nucleophile (Amine vs. Enolate), but the core principle is the attack on the terminal nitrogen of the azide.
Diagram 1: Synthesis and Diazo Transfer Mechanism
The following diagram illustrates the synthesis of ADMP and its reaction with a 1,3-dicarbonyl compound.
Caption: Synthesis of ADMP from DMC and its subsequent application in diazo transfer to active methylene compounds.
Application Protocols
Protocol A: Diazo Transfer to 1,3-Dicarbonyls
This reaction converts
-
Substrate: 1.0 mmol 1,3-dicarbonyl compound.
-
Reagent: 1.1 mmol ADMP.
-
Base: 1.2 mmol DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
. -
Solvent: THF or Acetonitrile (3–5 mL).
Procedure:
-
Dissolve the dicarbonyl substrate in THF at 0°C.
-
Add the base dropwise to generate the enolate.
-
Add ADMP (solid) in one portion.
-
Stir at 0°C for 15 minutes, then warm to room temperature.
-
Monitoring: Check TLC for disappearance of starting material.
-
Workup: Dilute with
, wash with saturated (to remove the guanidine byproduct and excess base). Dry organic layer over and concentrate. -
Purification: Silica gel chromatography (often not required if conversion is quantitative).
Protocol B: Synthesis of Azides from Primary Amines
ADMP converts primary amines (
-
Substrate: 1.0 mmol Primary Amine.
-
Reagent: 1.2 mmol ADMP.
-
Base: 2.0 mmol DMAP (4-Dimethylaminopyridine).
Procedure:
-
Combine amine and DMAP in acetonitrile.
-
Add ADMP at room temperature.[3]
-
Heat to 50°C if the amine is sterically hindered or electron-deficient (e.g., anilines).
-
Stir for 2–12 hours.
-
Workup: Standard aqueous extraction. The byproduct (1,3-dimethylimidazolin-2-one derivative) is water-soluble, simplifying purification.[7]
Safety & Handling Guidelines
While ADMP is classified as "safer," it is still an energetic azide transfer reagent.
-
Thermal Limits: Do not heat above 100°C. Decomposition onset is ~200°C, but safety margins are required.
-
Shock Sensitivity: ADMP is negative in standard drop-hammer tests, but always treat azides with respect. Use a safety shield during scale-up (>10g).
-
Storage: Store in a tightly sealed container at -20°C or 4°C. Protect from light.
-
Waste Disposal: Quench unreacted ADMP with dilute acid or by allowing it to react with a sacrificial enolate before disposal. Do not concentrate reaction mixtures to dryness if unreacted azide is suspected.
References
-
Kitamura, M., et al. "Synthesis and properties of 2-azido-1,3-dimethylimidazolidin-1-ium salts: Efficient diazo-transfer reagents for 1,3-dicarbonyl compounds."[1][7] Synthesis, 2011.[1]
-
Kitamura, M., & Murakami, K. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 2015, 92, 171-181.[4]
-
Kitamura, M., et al. "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][4][5] Organic & Biomolecular Chemistry, 2014, 12, 4397-4406.[1]
-
Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007, 9(19), 3797–3800. (Cited for comparative context regarding sulfonyl azides).
Sources
- 1. ADMP - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
Technical Monograph: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)
Mechanism, Safety, and Application in Azido Transfer Protocols
Executive Summary
The synthesis of organic azides is a pivotal step in "Click Chemistry" (CuAAC), metabolic labeling, and nitrogen-rich heterocyclic synthesis. Historically, this process relied on hazardous reagents like triflyl azide (
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in diazo/azido transfer chemistry. Developed to address the safety volatility of its predecessors, ADMP is a crystalline, non-hygroscopic, and thermally stable reagent. This guide dissects the mechanistic causality of ADMP, providing a validated framework for its application in high-value drug discovery workflows.
Mechanistic Architecture
The efficacy of ADMP lies in its electrophilic activation provided by the cationic imidazolidin-1-ium core. Unlike sulfonyl azides, where the driving force is the release of a sulfonamide, ADMP utilizes the stability of the resulting guanidinium-like byproduct to drive the reaction forward.
The Electron Flow
The reaction follows a nucleophilic substitution pathway at the terminal nitrogen of the azide moiety.
-
Activation: The target amine is deprotonated by a base (typically
or ), increasing its nucleophilicity. -
Nucleophilic Attack: The amine anion attacks the terminal nitrogen (
-nitrogen) of the ADMP azide group. The cationic nature of the ADMP ring enhances the electrophilicity of the azide group, lowering the activation energy for this attack. -
Intermediate Stabilization: A transient triazene-like intermediate is formed.
-
Fragmentation: The intermediate undergoes a proton transfer and subsequent rearrangement. The bond between the
-nitrogen and the imidazolidinium core breaks, releasing the organic azide. -
Byproduct Formation: The leaving group is the 2-amino-1,3-dimethylimidazolidinium salt, which is highly water-soluble, facilitating facile removal during aqueous workup.
Pathway Visualization
Figure 1: Mechanistic pathway of azido transfer using ADMP. The cationic core activates the azide transfer, yielding a water-soluble byproduct.
Comparative Analysis: Safety & Efficiency
For researchers transitioning from legacy reagents, the following data highlights the critical safety margins that make ADMP suitable for scale-up in GMP environments.
Table 1: Physicochemical & Safety Profile
| Feature | Triflyl Azide ( | Imidazole-1-sulfonyl Azide | ADMP (Hexafluorophosphate) |
| Physical State | Liquid (often prepared in situ) | Solid / Liquid (salt dependent) | Crystalline Solid |
| Shelf Stability | Poor (explosive if concentrated) | Moderate (hydrolysis prone) | High (months at RT) |
| Dec. Temp ( | ~160°C (Violent) | ~190°C | > 210°C (Gradual) |
| Impact Sensitivity | High | Moderate | Insensitive |
| Reaction pH | Requires strict control | Basic | Mildly Basic |
| Byproduct Removal | Difficult (Sulfonamide) | Aqueous Wash | Simple Aqueous Wash |
Expert Insight: The high decomposition temperature and lack of impact sensitivity allow ADMP to be handled as a standard benchtop reagent, eliminating the need for blast shields typically required when generating
solutions.
Validated Experimental Protocol
The following protocol is designed for the conversion of a primary amine to an azide. This workflow is self-validating: the disappearance of the amine starting material can be monitored via TLC (ninhydrin stain) or LC-MS.
Reagents
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv) -
Solvent: Acetonitrile (
) or Methanol ( ) (0.1 M concentration)
Step-by-Step Workflow
-
Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 equiv) in Acetonitrile (0.1 M).
-
Activation: Add Triethylamine (2.5 equiv) to the solution. Stir for 5 minutes at Room Temperature (25°C) to ensure deprotonation equilibrium.
-
Addition: Add ADMP (1.2 equiv) in a single portion. The reaction mixture typically remains homogeneous.
-
Incubation: Stir the reaction mixture at 25°C-40°C.
-
Checkpoint: Monitor reaction progress via TLC/LC-MS. Most reactions reach completion within 2 to 12 hours.
-
-
Quenching & Workup:
-
Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Critical Step: Wash the organic layer with Water (
) followed by Brine ( ). -
Rationale: The ADMP byproduct (2-amino-1,3-dimethylimidazolidinium hexafluorophosphate) is highly polar and water-soluble. This wash step effectively removes the byproduct without chromatography in many cases.
-
-
Isolation: Dry the organic phase over
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via silica gel flash chromatography. (Note: Azides are generally non-polar; use non-polar eluent systems).
Workflow Diagram
Figure 2: Operational workflow for ADMP-mediated azido transfer.
Troubleshooting & Optimization
-
Slow Reaction Rates: If the reaction stalls, mild heating (up to 50°C) is safe due to ADMP's thermal stability. Alternatively, switching the solvent to DMF can enhance the nucleophilicity of the amine.
-
Steric Hindrance: For sterically encumbered amines, increasing the ADMP equivalents to 2.0 and extending reaction time is recommended.
-
Solubility Issues: If ADMP does not dissolve completely in the chosen solvent, the reaction may still proceed as a suspension, or a co-solvent system (e.g.,
) can be utilized.
References
-
Kitamura, M., Yano, M., Tashiro, N., Miyagawa, S., Sando, M., & Okauchi, T. (2011). Safe and Efficient Diazo Transfer Reagent: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate. European Journal of Organic Chemistry.
-
Kitamura, M., & Okauchi, T. (2014). 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate. Encyclopedia of Reagents for Organic Synthesis.
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. (Cited for comparative safety data).
Discovery and development of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Topic: Discovery and development of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate. Content Type: In-depth Technical Guide.
Executive Summary
The introduction of the azido group (–N₃) is a pivotal transformation in medicinal chemistry, particularly for "click" chemistry (CuAAC), photoaffinity labeling, and the synthesis of nitrogen heterocycles. Historically, this transformation relied on sulfonyl azides like tosyl azide (TsN₃) or triflyl azide (TfN₃), reagents notorious for their shock sensitivity and explosive potential.
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in diazo-transfer technology. Discovered by Kitamura and colleagues, ADMP decouples high reactivity from high instability. This guide details the physicochemical profile, synthesis, and application of ADMP, establishing it as the superior standard for safe azidation in drug discovery workflows.
Part 1: The Safety Imperative & Discovery Context
The Hazard of Traditional Reagents
Standard diazo-transfer reagents pose significant process safety risks. Triflyl azide is often prepared in situ due to its explosive nature, while tosyl azide requires careful thermal management. The "Safety Gap" in azidation chemistry was the lack of a reagent that was both crystalline/stable and highly reactive .
The ADMP Solution
ADMP addresses this gap through charge delocalization. The imidazolidinium cation stabilizes the azide moiety, while the hexafluorophosphate anion ensures crystallinity and non-hygroscopicity.
Table 1: Comparative Safety Metrics of Diazo-Transfer Reagents
| Metric | Tosyl Azide (TsN₃) | Triflyl Azide (TfN₃) | ADMP |
| Physical State | Liquid (Oily) | Liquid (Volatile) | Crystalline Solid |
| Decomposition Onset | ~120 °C | ~100 °C (Violent) | ~200 °C |
| Impact Sensitivity | Sensitive | Highly Sensitive | Insensitive (>60 J) |
| Friction Sensitivity | Sensitive | Sensitive | Insensitive (>360 N) |
| Storage Stability | Moderate | Low (Prepare fresh) | High (>1 year at -10°C) |
Data Source: Kitamura, M. et al. Org.[1] Synth. 2015, 92, 171-181.[2]
Part 2: Synthesis of the Reagent (Protocol)
ADMP is synthesized from the commercially available, albeit hygroscopic, 2-chloro-1,3-dimethylimidazolinium chloride (DMC). The protocol involves anion exchange followed by nucleophilic substitution.
Self-Validating Synthesis Protocol
Reagents:
-
Potassium hexafluorophosphate (KPF₆)
-
Sodium azide (NaN₃)
-
Acetonitrile (MeCN)[4]
Step-by-Step Methodology:
-
Anion Exchange: Dissolve DMC (1.0 equiv) in MeCN. Add KPF₆ (1.0 equiv). Stir for 10 minutes. The KCl precipitates out.
-
Filtration: Filter through Celite to remove KCl. The filtrate contains the hexafluorophosphate intermediate.
-
Azidation: Add NaN₃ (1.1 equiv) to the filtrate at 0 °C. Stir for 2 hours.
-
Isolation: Concentrate the solution. Add diethyl ether to induce precipitation.
-
Purification: Recrystallize from acetone/ether to yield white needles.
Critical Control Point: Ensure the DMC starting material is weighed quickly to avoid hydrolysis. The formation of a white precipitate during step 4 confirms the successful crystallization of the salt.
Figure 1: Synthetic route for ADMP production involving anion exchange and nucleophilic substitution.
Part 3: Mechanistic Principles
ADMP acts as a "diazo donor."[5] Its mechanism differs slightly depending on the substrate (primary amine vs. 1,3-dicarbonyl).
Mechanism A: Diazo Transfer to Primary Amines
The reaction requires a base (DMAP or DBU) to deprotonate the amine. The resulting amide anion attacks the terminal nitrogen of the ADMP azide group. This forms a transient tetrazene-like intermediate which fragments to release the organic azide and the stable byproduct, 2-imino-1,3-dimethylimidazolidine.
Mechanism B: Diazo Transfer to 1,3-Dicarbonyls
The enolate of the dicarbonyl attacks the terminal nitrogen of the azide. Subsequent elimination of the imidazolidinone leaving group yields the 2-diazo-1,3-dicarbonyl.
Figure 2: Mechanistic pathway for the conversion of primary amines to azides using ADMP.
Part 4: Application Protocols
Protocol A: Synthesis of Aryl/Alkyl Azides
Scope: Suitable for primary alkyl amines and anilines. Reagents: ADMP (1.2 equiv), DMAP (2.0 equiv), Acetonitrile.
-
Dissolution: Dissolve the primary amine (1.0 mmol) in Acetonitrile (5 mL).
-
Activation: Add DMAP (2.0 mmol). Stir for 5 minutes.
-
Transfer: Add ADMP (1.2 mmol) in one portion.
-
Reaction: Stir at 30 °C (alkyl amines) or 50 °C (electron-deficient anilines) for 2–12 hours.
-
Workup: Dilute with Et₂O. Wash with water (removes the water-soluble imidazolidine byproduct). Dry and concentrate.
Self-Validation: The disappearance of the amine starting material on TLC and the absence of the characteristic ADMP spot indicate completion.
Protocol B: Synthesis of 2-Diazo-1,3-Dicarbonyls
Scope: Beta-keto esters, 1,3-diketones. Reagents: ADMP (1.1 equiv), Triethylamine (1.5 equiv), THF/Water.
-
Setup: Dissolve dicarbonyl substrate in THF.
-
Addition: Add Triethylamine followed by ADMP.
-
Reaction: Stir at room temperature for 1 hour.
-
Purification: The byproduct (2-imino-1,3-dimethylimidazolidine) is water-soluble.[3] Simple aqueous extraction yields high-purity diazo compounds.
Part 5: Strategic Advantages in Drug Development
-
Scalability: Unlike TfN₃, ADMP can be stored in kilogram quantities without degradation or explosion risk, allowing for "on-the-shelf" availability for high-throughput screening campaigns.
-
Byproduct Management: The byproduct of ADMP is highly polar and water-soluble.[2] In medicinal chemistry, where lipophilic drugs are common, this allows for effortless purification via aqueous wash, often eliminating the need for chromatography.
-
Operational Safety: Eliminates the need for blast shields during the weighing and transfer stages, reducing the safety overhead in process chemistry labs.
References
-
Kitamura, M., Tashiro, N., & Okauchi, T. (2009). 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds. Synlett, 2009(18), 2931–2934. Link
-
Kitamura, M., & Murakami, K. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[2] Link
-
Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[1] Reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][4] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[1] Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[5] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[5] Organic Letters, 9(19), 3797–3800. Link
Sources
Technical Monograph: Characterization and Application of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)
Executive Summary
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) represents a significant advancement in diazo-transfer chemistry, designed to resolve the critical safety hazards associated with traditional reagents like tosyl azide (
Unlike its predecessors, which are shock-sensitive and thermally unstable, ADMP is a crystalline, non-hygroscopic solid with a decomposition temperature exceeding 200°C.[1][2][3] This guide details the physicochemical characterization, synthesis, and mechanistic application of ADMP, positioning it as the superior standard for the safe preparation of organic azides and diazo compounds in pharmaceutical research.
Chemical Identity & Structural Characterization[1][4][5]
ADMP derives its stability from the resonance-stabilized imidazolinium cation paired with a non-coordinating hexafluorophosphate anion. This ionic structure negates the volatility and explosivity common to covalent sulfonyl azides.
Physicochemical Properties Table[1]
| Property | Specification |
| IUPAC Name | 2-Azido-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate |
| Common Name | ADMP |
| CAS Number | 1266134-54-6 |
| Molecular Formula | |
| Molecular Weight | 285.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 202–204 °C (decomposition) |
| Solubility | Soluble in MeCN, DMSO, DMF; Insoluble in |
| Storage | Stable at Room Temp; Long-term storage at -10°C recommended |
Thermal Stability & Safety Profile
Differential Scanning Calorimetry (DSC) data is the gold standard for assessing azide reagent safety.
-
ADMP: Exothermic decomposition onset at ~200°C .
-
Tosyl Azide: Decomposition often begins <120°C with significant shock sensitivity.
-
Impact Sensitivity: ADMP shows no explosion in standard drop-hammer tests (up to 30 kg·cm), classifying it as "insensitive" under transport regulations.
Critical Insight: The byproduct of ADMP reactions is 1,3-dimethyl-2-imidazolidinone (DMI) . Unlike the sulfonamide byproducts of tosyl azide, DMI is highly water-soluble, allowing for product purification via simple aqueous extraction.
Synthesis and Preparation (The Kitamura Protocol)[6]
While ADMP is commercially available, in-house preparation is cost-effective and scalable. The synthesis utilizes 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as the electrophilic core.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of ADMP from DMC involving nucleophilic substitution and anion metathesis.
Detailed Protocol
Reagents: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), Sodium Azide (
-
Azidation: Suspend DMC (1.0 equiv) and
(1.1 equiv) in MeCN. Stir at room temperature for 1–2 hours. The chloride anion is displaced by the azide. -
Anion Exchange: Add
(1.0 equiv) directly to the reaction mixture. Stir for 2–4 hours. The anion precipitates the cationic core more effectively than . -
Filtration: Filter off the inorganic salts (
, ). -
Isolation: Concentrate the filtrate. The residue is ADMP.[1][2][4][5][6]
-
Recrystallization (Critical for Stability): Dissolve crude ADMP in a minimum amount of warm acetone/toluene (1:1).[1] Cool to 0°C to yield pure white needles.
Mechanistic Principles
ADMP functions as a "diazo donor."[2][3] The mechanism depends heavily on the nucleophilicity of the substrate. For primary amines, the reaction is base-catalyzed.[1][2][7]
Diazo Transfer Mechanism (Amines)[5]
-
Activation: The base (typically DMAP or
) attacks the ADMP cation, increasing the electrophilicity of the terminal azide nitrogen. -
Attack: The primary amine attacks the terminal nitrogen of the azide moiety.
-
Fragmentation: The tetrahedral intermediate collapses, releasing the organic azide and the stable DMI byproduct.
Mechanistic Pathway Diagram
Figure 2: Base-mediated diazo transfer mechanism converting primary amines to azides.[8]
Application Protocols
Protocol A: Conversion of Primary Amines to Azides
This method is superior for creating "Click Chemistry" handles on sensitive scaffolds.
-
Substrate: Primary amine (1.0 mmol)
-
Reagents: ADMP (1.2 mmol), DMAP (2.0 mmol)
-
Solvent: Acetonitrile (MeCN)[7]
-
Dissolve the amine and DMAP in MeCN (5 mL).
-
Add ADMP in one portion.
-
Stir at 30°C for 2–6 hours (monitor by TLC for disappearance of amine).
-
Workup: Dilute with EtOAc, wash twice with water (removes DMI and DMAP salts), then brine. Dry over
and concentrate. -
Yield: Typically >90%.
Protocol B: Diazo Transfer to 1,3-Dicarbonyls
Used to synthesize diazo compounds (carbene precursors).
-
Substrate: 1,3-Diketone or
-Ketoester -
Reagents: ADMP (1.1 equiv),
(1.5 equiv) -
Solvent: THF or MeCN
-
Cool solution of substrate and ADMP to 0°C.
-
Add
dropwise (exothermic). -
Warm to room temperature and stir for 1 hour.
-
Workup: Aqueous wash removes the DMI byproduct.
References
-
Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[9] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Synthesis.
-
Kitamura, M., Yano, M., Tashiro, N., Miyagawa, S., Sando, M., & Okauchi, T. (2011).[9] A Safe and Efficient Diazo-Transfer Reagent.[1][2][7] European Journal of Organic Chemistry.
-
Organic Syntheses. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Org. Synth. 2015, 92, 171-181.[2]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 5. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | 1266134-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. d.docksci.com [d.docksci.com]
- 9. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | 1266134-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Reactivity Profile: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)
[1][2][3]
Executive Summary
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , often referred to as the Kitamura Reagent , represents a paradigm shift in diazo-transfer chemistry. Historically, the introduction of diazo (
ADMP solves the "safety-reactivity paradox" by stabilizing the azido moiety within a cationic imidazolinium framework paired with a non-coordinating hexafluorophosphate anion. This guide details the mechanistic underpinnings, reactivity limits, and validated protocols for deploying ADMP in high-value organic synthesis.
Part 1: The Chemical Architecture
The efficacy of ADMP stems from its specific ionic structure. Unlike neutral sulfonyl azides, ADMP is a salt. This ionic nature confers high thermal stability and crystallinity, yet the imidazolinium core remains sufficiently electrophilic to transfer the diazo group under mild conditions.
Structural Logic
-
Cation (2-Azido-1,3-dimethylimidazolidin-1-ium): The positive charge on the ring enhances the electrophilicity of the azide group, facilitating nucleophilic attack by enolates or amines.
-
Anion (Hexafluorophosphate,
): This counterion is critical. It renders the salt non-hygroscopic and highly crystalline. Analogues with chloride anions are hygroscopic and difficult to handle, whereas the salt is shelf-stable at room temperature.
Physical Properties Table
| Property | Data | Implication for Research |
| Formula | Molecular Weight: 285.13 g/mol | |
| Appearance | White crystalline solid | Easy to weigh; no need for solution handling |
| Decomposition | High safety margin compared to | |
| Solubility | Soluble in MeCN, Acetone, DMSO | Compatible with polar organic workflows |
| Hygroscopicity | Non-hygroscopic | Can be stored on the bench (desiccator recommended) |
Part 2: Mechanistic Profile[6]
The primary utility of ADMP is the Diazo Transfer Reaction .[1] The mechanism involves the attack of a nucleophile (typically a carbanion derived from a 1,3-dicarbonyl or a primary amine) onto the terminal nitrogen of the ADMP azide moiety.
Mechanism: Diazo Transfer to Active Methylenes
The reaction proceeds via a base-mediated mechanism. The base deprotonates the active methylene to generate an enolate, which attacks the electrophilic terminal nitrogen of ADMP. This forms a tetrahedral intermediate that collapses to release the diazo compound and the stable byproduct, 2-imino-1,3-dimethylimidazolidine.
Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the stability of the guanidine-type leaving group.
Part 3: Comparative Reactivity
ADMP is not the only reagent in this class, but it offers the best balance of safety and ease of use.
| Feature | ADMP (Kitamura Reagent) | Tosyl Azide ( | Imidazole-1-sulfonyl Azide |
| Safety Profile | High. High decomposition temp (>200°C). Insensitive to shock/friction. | Low. Shock sensitive. Explosive distillation residues. | Medium/High. Generally safe, but can be energetic. |
| State | Crystalline Solid | Liquid (often stored in solution) | Crystalline Solid (as HCl salt) |
| Shelf Life | Months/Years at RT | Degrades; usually prepared fresh | Good stability |
| Workup | Aqueous Wash. Byproduct is highly water-soluble. | Chromatography. Sulfonamide byproduct is hard to remove. | Acidic wash removes imidazole byproduct. |
| Atom Economy | Moderate (High MW carrier) | Good | Moderate |
| Primary Use | Active methylenes & Amines | Active methylenes | Amines to Azides |
Part 4: Experimental Protocols
Protocol A: Diazo Transfer to 1,3-Dicarbonyl Compounds
Target: Synthesis of
Reagents:
-
Substrate (1.0 equiv)
-
ADMP (1.1 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or
-
Solvent: Acetonitrile (MeCN) or THF (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl substrate in anhydrous MeCN.
-
Cooling: Cool the solution to 0°C (ice bath). Rationale: Although ADMP is stable, the deprotonation is exothermic, and controlling the rate of diazo transfer prevents side reactions.
-
Base Addition: Add DBU dropwise. Stir for 10 minutes to ensure enolate formation.
-
Reagent Addition: Add ADMP in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours.
-
Self-Validating Check: Monitor by TLC. The diazo product is usually less polar than the starting material and often UV-active (yellow spot).
-
-
Workup (The "Kitamura Advantage"):
-
Concentrate the reaction mixture to ~20% volume.
-
Dilute with Ethyl Acetate (EtOAc) or Ether.
-
Wash 2x with Water. Crucial Step: The byproduct (1,3-dimethylimidazolidin-2-imine) is highly water-soluble.[2] This wash removes the byproduct and the hexafluorophosphate salts, leaving the pure diazo compound in the organic layer.
-
Dry over
, filter, and concentrate.
-
-
Purification: Often not required. If necessary, flash chromatography on silica gel.
Protocol B: Direct Conversion of Primary Amines to Azides
Target: Synthesis of organic azides from primary amines without metal catalysts.[1][3]
Reagents:
-
Primary Amine (1.0 equiv)[4]
-
ADMP (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (2.0 equiv)
Workflow:
-
Dissolve amine and DMAP in MeCN.
-
Add ADMP at room temperature.[1]
-
Heat to 50°C if the amine is sterically hindered or electron-deficient; otherwise, stir at RT.
-
Workup: Dilute with ether, wash with 1N HCl (to remove excess DMAP and the guanidine byproduct), then wash with saturated
and brine.
Part 5: Troubleshooting & Optimization
Decision Matrix for Reaction Optimization
Figure 2: Troubleshooting logic for ADMP-mediated transformations.
Critical Considerations
-
Base Strength: For simple 1,3-diketones,
is sufficient. For -keto esters or amides, DBU is preferred due to the higher pKa required for complete deprotonation. -
Solvent Compatibility: While MeCN is standard, ADMP is compatible with DCM, THF, and DMF. Avoid alcohols if transesterification is a risk, although ADMP itself is stable in alcohols.
-
Safety Note: While ADMP is "safe," diazo compounds (the products) are potentially energetic.[7][5][2] Always perform diazo synthesis behind a blast shield and avoid concentrating diazo compounds to dryness if they have high C/N ratios (< 6 carbons per azide/diazo).
References
-
Original Synthesis & Application: Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[5]
-
Diazo Transfer to Active Methylenes: Kitamura, M., Tashiro, N., & Okauchi, T. (2009).[2] 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds.[2] Synlett, 2009(18), 2931-2934.
-
Amine to Azide Transformation: Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014). A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[7][1][5][8][3][4] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[8]
-
Safety Comparison: Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[9] Organic Letters, 9(19), 3797-3800. (Contextual comparison for safety).
Sources
- 1. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 2. 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 3. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | C5H10F6N5P | CID 53342899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Azide synthesis by diazotransfer [organic-chemistry.org]
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate as a diazo transfer reagent.
[1]
Executive Summary
In the landscape of high-energy nitrogen chemistry, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) has emerged as a paradigm-shifting reagent. Historically, diazo transfer reactions—critical for synthesizing diazo compounds and organic azides—relied on sulfonyl azides like tosyl azide (
ADMP represents a "Safety-by-Design" solution. It is a crystalline, shelf-stable solid with a high decomposition threshold (>200°C), offering a distinct kinetic and thermodynamic profile that mitigates the hazards of traditional liquid azides.[2] This guide provides a comprehensive technical breakdown of ADMP, from its mechanistic underpinnings to validated experimental protocols for drug discovery and complex synthesis.
Strategic Profile: ADMP vs. Legacy Reagents
For the medicinal chemist, the choice of reagent is often a trade-off between reactivity and safety. ADMP disrupts this zero-sum game.
Comparative Technical Analysis
| Feature | Tosyl Azide ( | Triflyl Azide ( | ADMP (Kitamura's Reagent) |
| Physical State | Oily Liquid | Liquid (usually in solution) | Crystalline Solid |
| Shock Sensitivity | High (Explosive potential) | Severe (Must be prepared in situ) | Low (Passed impact/friction tests) |
| Shelf Stability | Poor (Degrades at RT) | Very Poor (Use immediately) | Excellent (>2 months at -10°C) |
| Byproduct Removal | Difficult (Chromatography required) | Difficult | Facile (Water-soluble) |
| Atom Economy | Moderate | Low | High |
| Reaction pH | Basic | Basic | Mildly Basic |
The "Self-Validating" Advantage
The primary operational advantage of ADMP is the solubility differential between the reagent and its byproduct. The reaction generates 2-imino-1,3-dimethylimidazolidine , which is highly water-soluble.
-
Validation: If the organic layer retains the byproduct after an aqueous wash, the protocol has failed.
-
Success Metric: A simple aqueous extraction typically yields the pure diazo product in the organic phase, often eliminating the need for column chromatography.
Mechanistic Architecture
Understanding the mechanism is crucial for troubleshooting difficult substrates. ADMP functions via a Regitz-type diazo transfer , but the electrophilicity of the imidazolinium core alters the transition state energy compared to sulfonyl azides.
Pathway Visualization
The following diagram illustrates the diazo transfer to a 1,3-dicarbonyl substrate.
Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the formation of the resonance-stabilized diazo compound and the energetically favorable elimination of the guanidine-like byproduct.
Experimental Protocols
These protocols are synthesized from the foundational work of Kitamura et al. and optimized for reproducibility in a pharmaceutical research setting.
Protocol A: Diazo Transfer to 1,3-Dicarbonyls
Target: Synthesis of
Reagents:
-
Substrate (1.0 equiv)
-
ADMP (1.1 equiv)
-
Triethylamine (
) (1.5 equiv) or DBU (for less acidic substrates) -
Solvent: Acetonitrile (
) or THF
Workflow:
-
Preparation: Dissolve the 1,3-dicarbonyl substrate in
(0.1 M concentration) under an inert atmosphere ( or ). -
Cooling: Cool the solution to 0°C using an ice bath. Note: While ADMP is stable, controlling the exotherm of the deprotonation/transfer step ensures regioselectivity.
-
Base Addition: Add
dropwise. Stir for 10 minutes to ensure enolate formation. -
Reagent Addition: Add solid ADMP in a single portion.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Monitor by TLC (typically 15 min to 4 hours).
-
Workup (The Critical Step):
-
Concentrate the reaction mixture to ~20% volume.
-
Dilute with diethyl ether (
) or ethyl acetate ( ). -
Wash 1: Water (removes imidazolinium byproduct).[4]
-
Wash 2: Brine.
-
Dry over
and concentrate.
-
-
Result: The residue is usually the pure diazo compound.
Protocol B: Direct Synthesis of Organic Azides from Primary Amines
Target: Conversion of
Reagents:
-
Primary Amine (1.0 equiv)
-
ADMP (1.2 equiv)
-
DMAP (2.0 equiv) or DBU (for non-nucleophilic amines)
-
Solvent: Acetonitrile (
)[5]
Workflow:
-
Dissolution: Combine the amine and DMAP in
at room temperature. -
Addition: Add ADMP.
-
Heating: Heat the mixture to 50°C. Note: Unlike 1,3-dicarbonyls, amines require thermal activation to overcome the activation energy of the initial nucleophilic attack.
-
Monitoring: Reaction is typically complete within 2–6 hours.
-
Workup: Dilute with
, wash extensively with water (3x) to remove the DMAP salts and ADMP byproduct.
Decision Logic: When to Use ADMP?
Use the following logic flow to determine if ADMP is the correct reagent for your specific synthesis campaign.
Figure 2: Decision matrix for selecting ADMP over traditional reagents like Triflyl Azide or DPPA.
Safety & Handling (E-E-A-T Compliance)
While ADMP is engineered for safety, it remains an energetic material. The following guidelines must be strictly observed to maintain a safe working environment.
-
Thermal Limit: Do not heat ADMP or reaction mixtures containing ADMP above 100°C . DSC data indicates exothermic decomposition begins at approximately 200°C; a 100°C safety margin is industry standard.[1]
-
Solvent Compatibility: Avoid using halogenated solvents (like DCM) if possible, as azides can form explosive di- and tri-azidomethane species over long periods, although this is less of a concern with ADMP than with sodium azide. Acetonitrile is the preferred solvent.
-
Waste Disposal: Aqueous waste streams containing the imidazolinium byproduct should be treated as non-explosive chemical waste. However, any organic phase potentially containing residual azide species should be quenched (e.g., with phosphines) before disposal if unreacted reagent is suspected.
-
Storage: Store in a tightly sealed container at -10°C to 0°C. ADMP is not significantly hygroscopic, but moisture exclusion prevents hydrolysis over long-term storage.
References
-
Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[3][6] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis, 2011(7), 1037–1044.[3] Link[3][6]
-
Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[3][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[8][1][2][3][5][7] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[3] Link
-
Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).[4] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett, 23(09), 1335–1338. Link
-
Organic Syntheses. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[1] Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. ADMP - Enamine [enamine.net]
- 4. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 7. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC nomenclature and synonyms for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Executive Summary & Core Identity
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate , widely recognized in the scientific community by its acronym ADMP , is a high-performance diazo-transfer reagent.[1][2][3][4] It is engineered to replace hazardous traditional reagents like triflyl azide (
This guide analyzes the compound's nomenclature, structural resonance, and application protocols, specifically addressing the IUPAC distinctions between its "imidazolinium" and "imidazolidinium" designations.
Key Chemical Identifiers
| Parameter | Value |
| Common Name | ADMP |
| CAS Registry Number | 1266134-54-6 |
| Molecular Formula | |
| Molecular Weight | 285.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Acetonitrile (MeCN), DMSO; slightly soluble in |
Nomenclature & Structural Analysis
The nomenclature for ADMP often causes confusion due to the resonance delocalization inherent in its guanidinium-like core. The name provided in the topic—2-Azido-1,3-dimethylimidazolidin-1-ium—is a specific systematic construction that describes the saturated ring system bearing a cationic charge.
The "Imidazolinium" vs. "Imidazolidinium" Distinction
The core ambiguity lies in the saturation of the
-
Imidazolinium (Common Usage): The term "imidazolinium" (specifically 4,5-dihydroimidazolium) implies a double bond character within the
triad. This reflects the resonance stabilization of the cation, where the positive charge is delocalized across the nitrogen atoms and the central carbon. -
Imidazolidin-1-ium (Systematic Precision): The term "imidazolidine" refers to the fully saturated ring. By naming it an imidazolidin-1-ium, the nomenclature emphasizes the protonated or alkylated state of a saturated amine skeleton. However, because the C2 position bears an azido group, the double-bond character is chemically significant.
-
PubChem/IUPAC Variation: Databases like PubChem often index the neutral resonance form, referring to it as 2-diazonioimino-1,3-dimethylimidazolidine .
Synonyms and Trade Names
| Name Type | Synonym | Context |
| Acronym | ADMP | Standard literature abbreviation. |
| Trade Name | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate | Most common vendor catalog name (Sigma, TCI). |
| Systematic | 2-Azido-4,5-dihydro-1,3-dimethyl-1H-imidazolium | Describes the partial saturation explicitly. |
| IUPAC (Alt) | 2-Diazonioimino-1,3-dimethylimidazolidine | Emphasizes the diazo character of the substituent.[5] |
Structural Visualization (Graphviz)
The following diagram illustrates the relationship between the nomenclature components and the physical structure of ADMP.
Caption: Structural decomposition of ADMP, highlighting the interaction between the imidazolidine core, the azido substituent, and the stabilizing counterion.
Physical & Chemical Properties
ADMP is engineered for safety.[2][3][5] Unlike organic azides which are notoriously shock-sensitive, the lattice energy provided by the hexafluorophosphate anion (
-
Thermal Stability: Decomposition onset is typically >200°C. However, safety protocols recommend maintaining reaction temperatures below 100°C to preserve the diazo-transfer capability without degradation.[3][5]
-
Hygroscopicity: Low.[3] It is generally non-hygroscopic compared to its chloride analogs (e.g., ADMC), making it easier to weigh and handle in open air.
-
Reactivity Profile: It acts as an electrophilic azide source. The electron-deficient imidazolinium ring activates the azide group for nucleophilic attack by amines.
Synthesis & Preparation
While commercially available, ADMP can be synthesized via a two-step protocol starting from 2-chloro-1,3-dimethylimidazolinium chloride (DMC).
-
Anion Exchange: DMC is treated with Potassium Hexafluorophosphate (
) to switch the counterion from chloride to , yielding 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate. This step is crucial for imparting crystallinity and non-hygroscopic properties. -
Azidation: The intermediate is reacted with Sodium Azide (
) in acetonitrile. The chloride at the C2 position is displaced by the azide ion.
Reaction Scheme Summary:
Applications: Diazo Transfer Protocols
The primary utility of ADMP is the conversion of primary amines into azides (diazo transfer) and the diazotization of 1,3-dicarbonyl compounds.[1]
Protocol: Conversion of Primary Amines to Azides
This reaction is a safer alternative to the "shelf-stable" diazo transfer reagents of the past. It proceeds under mild conditions, often using DMAP (4-Dimethylaminopyridine) or DBU as a base.
Standard Workflow:
-
Dissolution: Dissolve the primary amine (1.0 equiv) in Acetonitrile (
). -
Base Addition: Add DMAP (1.2–2.0 equiv) to deprotonate the amine.
-
Reagent Addition: Add ADMP (1.0–1.2 equiv).
-
Incubation: Stir at room temperature (20–30°C). Reaction times vary from 15 minutes to several hours depending on steric hindrance.
-
Workup: The byproduct is 1,3-dimethyl-2-imidazolidinone (DMI), which is water-soluble.[5] The target organic azide is extracted into an organic solvent (e.g., Ethyl Acetate), while DMI and excess salts are washed away with water.
Mechanism of Action
The mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen of the azide group (or the C2 carbon depending on the specific pathway interpretation), followed by fragmentation.
Caption: Mechanistic pathway of diazo transfer using ADMP. The water-soluble byproduct simplifies purification.[4]
Safety & Handling (MSDS Context)
Although ADMP is classified as "safe" relative to
-
Impact Sensitivity: Tests indicate ADMP is insensitive to impact and friction under standard laboratory conditions.[3]
-
Decomposition: Exothermic decomposition occurs >200°C.[3][5]
-
Storage: Store at -20°C or 2–8°C. Keep container tightly closed to prevent slow hydrolysis, although it is relatively stable to moisture.
-
Disposal: Treat as hazardous chemical waste. Do not concentrate reaction mixtures to dryness if unreacted azide sources are present, although ADMP itself is stable.
References
-
Kitamura, M., et al. (2014).[6] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][6][7] Organic & Biomolecular Chemistry.
-
Sigma-Aldrich. (n.d.).[8] 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Product Sheet.
-
PubChem. (2025).[6] 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (Compound Summary). National Library of Medicine.
-
Kitamura, M., et al. (2012).[4] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett.
-
TCI Chemicals. (n.d.). Product A2457: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[2][4][6][8]
Sources
- 1. ADMP - Enamine [enamine.net]
- 2. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 5. Introduction of a New Azidation Reagent [en.highfine.com]
- 6. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | C5H10F6N5P | CID 53342899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-アジド-1,3-ジメチルイミダゾリニウムヘキサフルオロリン酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
Molecular formula and weight of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Technical Monograph: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)
Executive Summary
In the landscape of organic synthesis, the safe and efficient installation of azide (
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in diazo transfer technology. As a crystalline, non-hygroscopic, and thermally stable salt, ADMP offers a high-safety alternative that does not compromise on reactivity.[3][4][5] This guide details the physicochemical properties, mechanistic actions, and validated protocols for deploying ADMP in high-value synthetic workflows.
Part 1: Physicochemical Profile[3][4][5]
ADMP exists as a stable ionic pair.[1] The cationic imidazolinium core provides the electrophilic potential for diazo transfer, while the hexafluorophosphate anion confers crystallinity and stability.[1]
Table 1: Critical Data Sheet
| Property | Value | Notes |
| Common Name | ADMP | Acronym derived from A zido-D iM ethylimidazolinium P hosphate |
| CAS Number | 1266134-54-6 | |
| Molecular Formula | Cation: | |
| Molecular Weight | 285.13 g/mol | |
| Melting Point | 205 – 210 °C | Decomposes upon melting |
| Appearance | White crystalline powder | Non-hygroscopic |
| Solubility | High: Acetonitrile (MeCN), DMFLow: | Solubility profile facilitates easy workup |
| Decomposition Temp | Determined via DSC; significantly safer than |
Part 2: Mechanistic Insight
The efficacy of ADMP stems from the electrophilicity of the C-2 position on the imidazolinium ring. Unlike sulfonyl azides which transfer the diazo group via a sulfonyl-stabilized transition state, ADMP operates via an addition-elimination pathway that releases a water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI).
Mechanism of Diazo Transfer to Primary Amines
-
Activation: The base (e.g., DMAP) deprotonates or activates the primary amine.
-
Nucleophilic Attack: The amine attacks the C-2 carbon of the ADMP cation.
-
Transfer & Fragmentation: Through a tetrahedral intermediate, the diazo group is transferred to the amine nitrogen, expelling the stable DMI byproduct.
Figure 1: Mechanistic pathway for the conversion of primary amines to azides using ADMP.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of Organic Azides from Primary Amines
Target Audience: Medicinal chemists requiring late-stage functionalization.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv)
-
Base: 4-Dimethylaminopyridine (DMAP) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in MeCN (5.0 mL).
-
Addition: Add DMAP (2.0 mmol) followed by ADMP (1.2 mmol) at room temperature (
).-
Note: For highly unreactive amines (e.g., electron-deficient anilines), mild heating to
may be required.
-
-
Monitoring: Stir the reaction mixture. Monitor consumption of the starting amine via TLC or LC-MS. Typical reaction time is 1–4 hours.
-
Workup (Self-Validating Step):
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in
or EtOAc. -
Wash: Wash the organic layer with water (
) and brine. -
Why? The byproduct DMI and excess ADMP salts are highly water-soluble.[6][7] A clean aqueous wash effectively removes them, leaving the pure azide in the organic phase.
-
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel chromatography (though often not required due to the clean reaction profile).
Protocol B: Diazo Transfer to 1,3-Dicarbonyl Compounds
Target Audience: Synthetic chemists building diazo scaffolds for carbene chemistry.[3]
Reagents:
-
Substrate: 1,3-Dicarbonyl (1.0 equiv)
-
Reagent: ADMP (1.1 equiv)
-
Base: Triethylamine (
) or DBU (1.2 equiv) -
Solvent: THF or MeCN
Workflow:
-
Dissolve the 1,3-dicarbonyl compound in THF.
-
Cool to
(ice bath) to control the exotherm of deprotonation. -
Add the base dropwise, followed by the addition of ADMP.
-
Allow to warm to room temperature and stir for 2–12 hours.
-
Workup: Dilute with
, wash extensively with water to remove DMI and ammonium salts. Evaporate solvent to yield the 2-diazo-1,3-dicarbonyl compound.
Figure 2: Operational workflow for ADMP-mediated diazo transfer, highlighting the critical purification step.
Part 4: Safety & Handling (E-E-A-T Core)
While ADMP is engineered for safety, it remains a high-energy azide precursor. The following safety data distinguishes it from traditional reagents.
-
Impact Sensitivity:
-
Thermal Stability:
-
Storage:
-
Store at
for long-term stability. -
Keep container tightly sealed to prevent moisture ingress, although the compound is not significantly hygroscopic.
-
References
-
Kitamura, M., et al. (2014).[4][9] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[4][5][8][10] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[4][10]
-
Kitamura, M., & Murakami, K. (2015).[5][10] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP).[4][5][8][6][7] Organic Syntheses, 92, 171-181.[5]
-
Kitamura, M., et al. (2012).[6] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[6] Synlett, 23(09), 1335-1338.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Introduction of a New Azidation Reagent [en.highfine.com]
- 4. ADMP - Enamine [enamine.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 7. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | C5H10F6N5P | CID 53342899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)
The following technical guide provides an in-depth analysis of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) , structured for researchers and drug development professionals.
Next-Generation Diazo-Transfer Reagent for Precision Organic Synthesis
Executive Summary
In the landscape of organic synthesis, the introduction of the azido functionality (–N₃) is a critical transformation, particularly for "Click Chemistry" (CuAAC) and the synthesis of nitrogen heterocycles. Historically, this process relied on hazardous reagents like triflyl azide (TfN₃) , which poses severe explosion risks and has a short shelf life.
ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) has emerged as the superior alternative. Developed by Kitamura et al., ADMP combines high reactivity with exceptional thermal stability, offering a crystalline, non-hygroscopic, and shelf-stable solution. This guide details the mechanistic underpinnings, validated protocols, and safety profiles of ADMP, establishing it as the new standard for diazo-transfer reactions.
Chemical Profile & Stability Analysis
ADMP is an imidazolinium salt characterized by an electron-deficient core that activates the azide moiety for nucleophilic attack. Unlike sulfonyl azides, the imidazolinium scaffold provides a unique balance of electrophilicity and stability.
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate |
| CAS Number | 1266134-54-6 |
| Formula | C₅H₁₀F₆N₅P |
| Molecular Weight | 285.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CH₃CN, DMSO, DMF; Insoluble in Et₂O |
| Hygroscopicity | Non-hygroscopic (Stable in air) |
Thermal Stability & Safety Data
Safety is the primary driver for ADMP adoption. Differential Scanning Calorimetry (DSC) and sensitivity tests confirm its robust profile compared to traditional reagents.
| Test | ADMP Result | Triflyl Azide (TfN₃) | Implication |
| Decomposition Temp (DSC) | ~200 °C (Exothermic) | ~160 °C (Violent) | ADMP allows for heated reactions (up to 50-80°C) without immediate decomposition risks. |
| Impact Sensitivity | > 25 N m | < 2 N m (Very Sensitive) | Safe for standard laboratory handling and transport. |
| Friction Sensitivity | > 360 N | < 10 N | Reduced risk during weighing and spatula transfer. |
Critical Safety Note: While ADMP is significantly safer than TfN₃, it is still an energetic azide compound. Standard safety precautions (blast shields, fume hoods) must be maintained, especially on scales >10 mmol.
Mechanistic Insight: The Diazo Transfer
ADMP functions as a "diazo donor." The reaction mechanism depends on the nucleophilicity of the substrate and the base employed. The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI) , is highly water-soluble, facilitating facile purification.[1][2][3][4][5]
Mechanism for Primary Amines
The transformation of a primary amine (
-
Activation : The base (typically DMAP or DBU) activates the amine or the reagent.
-
Nucleophilic Attack : The amine nitrogen attacks the terminal nitrogen of the azide moiety on the ADMP core.
-
Fragmentation : The intermediate decomposes to release the organic azide and the 2-amino-imidazolinium species, which hydrolyzes/tautomerizes to DMI.
Figure 1: Simplified mechanistic flow of diazo transfer from ADMP to primary amines.
Experimental Protocols
The following protocols are based on the foundational work by Kitamura et al. and optimized for reproducibility.
Protocol A: Synthesis of Aryl/Alkyl Azides from Primary Amines
Scope: Suitable for anilines, benzylic amines, and aliphatic amines.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv)
-
Base: DMAP (1.2 equiv) for anilines; DBU (1.5 equiv) for alkyl amines.
-
Solvent: Acetonitrile (CH₃CN).
Workflow:
-
Preparation : In an oven-dried flask, dissolve the Primary Amine (1.0 mmol) and Base (1.2–1.5 mmol) in CH₃CN (2.0 mL).
-
Addition : Add ADMP (1.2 mmol) dissolved in CH₃CN (1.0 mL) dropwise at room temperature.
-
Reaction : Stir the mixture at 30 °C (for reactive amines) to 50 °C (for electron-deficient anilines) for 1–2 hours. Monitor via TLC (disappearance of amine).
-
Quench : Dilute with saturated aqueous NaHCO₃.
-
Workup : Extract with CH₂Cl₂ or EtOAc. Wash the organic layer with water (critical to remove DMI byproduct) and brine.
-
Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography if necessary (often high purity is achieved after extraction).
Protocol B: Direct Synthesis of Azides from Alcohols
Scope: Direct conversion of primary/secondary alcohols to azides (avoiding Mitsunobu conditions).
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: ADMP (1.2–1.5 equiv)
-
Base: DBU (2.0 equiv)
-
Solvent: CH₃CN.
Workflow:
-
Dissolve Alcohol and DBU in CH₃CN.
-
Add ADMP at 0 °C or RT.
-
Stir at RT for 2–12 hours.
-
Standard aqueous workup removes the DMI byproduct and excess DBU.
Visualization of Workflow
Figure 2: Step-by-step experimental workflow for ADMP-mediated azide synthesis.
Applications & Substrate Scope
ADMP demonstrates broad compatibility across various functional groups, often outperforming TfN₃ in tolerance and yield.
| Substrate Class | Conditions | Yield Range | Notes |
| Electron-Rich Anilines | DMAP, 30 °C | 90–99% | Rapid conversion; no metal catalyst required. |
| Electron-Poor Anilines | DMAP, 50 °C | 85–95% | Requires mild heating; TfN₃ often fails here. |
| Alkyl Amines | DBU, RT | 80–95% | Stronger base (DBU) prevents guanidine byproduct formation. |
| 1,3-Dicarbonyls | Et₃N, RT | 90–98% | Forms 2-diazo-1,3-dicarbonyls; mild conditions preserve esters. |
| Alcohols | DBU, RT | 70–90% | Direct substitution; avoids Ph₃P/DEAD (Mitsunobu) waste. |
References
-
Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[7][6] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[7][1][4][5][8][9] Organic & Biomolecular Chemistry. Link
-
Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[7] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis. Link[7]
-
Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012). Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett. Link
-
Kitamura, M., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate. Link
Sources
- 1. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Introduction of a New Azidation Reagent [en.highfine.com]
- 5. Introduction of a New Azidation Reagent [en.highfine.com]
- 6. d.docksci.com [d.docksci.com]
- 7. ADMP - Enamine [enamine.net]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Scalable Synthesis of 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)
Executive Summary
This application note details the synthesis of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , a highly efficient, crystalline, and relatively stable diazo-transfer reagent.[1] Unlike traditional sulfonyl azides (e.g., tosyl azide or triflyl azide), which pose significant explosion hazards and shelf-life instability, ADMP offers a safer profile with comparable reactivity.
The protocol describes the nucleophilic substitution of the chloro group in 2-Chloro-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (CDM-PF₆) with an azide moiety. This method yields high-purity ADMP suitable for the direct conversion of primary amines and alcohols into organic azides under mild, metal-free conditions.[2]
Safety & Handling (CRITICAL)
While ADMP is engineered for stability, all azido compounds possess inherent energy. Strict adherence to the following safety pillars is mandatory:
-
Explosion Hazard: Although ADMP passes impact and friction sensitivity tests, it has an exothermic decomposition onset at ~200°C .[3][4][5] Never heat reaction mixtures or the isolated solid above 100°C .
-
Blast Protection: All reactions, rotary evaporation, and vacuum drying steps must be performed behind a blast shield or sash.
-
Chemical Incompatibility: Avoid contact with strong acids (formation of hydrazoic acid,
, which is highly toxic and explosive) and heavy metals (formation of shock-sensitive metal azides). -
PPE: Standard PPE plus a face shield and leather gloves are recommended during the isolation of the solid.
Reaction Mechanism
The synthesis proceeds via an
Figure 1: Mechanistic pathway for the conversion of CDM-PF₆ to ADMP via nucleophilic substitution.
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[3][4][6] | Role |
| CDM-PF₆ (Starting Material) | 101385-69-3 | 1.0 | Precursor |
| Sodium Azide ( | 26628-22-8 | 1.2 | Nucleophile |
| Acetonitrile (MeCN) | 75-05-8 | Solvent | Reaction Medium |
| Diethyl Ether ( | 60-29-7 | Solvent | Precipitant |
| Toluene/Acetone | - | Solvent | Recrystallization |
Equipment
-
250 mL Round-bottom flask (oven-dried).
-
Sintered glass funnel (Medium porosity) or Büchner funnel.[3][4]
-
Rotary evaporator (Bath temp < 40°C).
-
Vacuum drying oven or desiccator.
Detailed Protocol
Phase 1: Reaction Setup
-
Preparation: Ensure all glassware is oven-dried. The starting material, CDM-PF₆, is moisture-sensitive; weigh it quickly to minimize exposure to ambient humidity.[4]
-
Charging: To a 250 mL round-bottom flask equipped with a stir bar, add CDM-PF₆ (10.0 g, 31.2 mmol) .
-
Solvation: Add Acetonitrile (40 mL) . Stir until the solid is mostly suspended/dissolved.
-
Reagent Addition: Add Sodium Azide (2.43 g, 37.4 mmol, 1.2 equiv) in a single portion.
Phase 2: Reaction & Workup
-
Stirring: Stir the mixture vigorously at room temperature (20–25°C) for 1 to 2 hours .
-
Observation: The mixture will become a white suspension as NaCl precipitates out of the acetonitrile solution.
-
-
Filtration: Filter the reaction mixture through a sintered glass funnel (or a Celite pad) to remove the insoluble NaCl byproduct. Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).
-
Critical: Do not let the filtrate dry out completely on the filter if using paper; keep it wet to avoid static hazards with residual azides.
-
-
Concentration: Transfer the clear filtrate to a round-bottom flask. Concentrate the solution using a rotary evaporator.
-
Safety Limit:Bath temperature must NOT exceed 40°C. Reduce volume to approximately 10–15 mL (do not evaporate to dryness).
-
Phase 3: Isolation & Purification[3]
-
Precipitation: Slowly pour the concentrated acetonitrile solution into a stirred Erlenmeyer flask containing Diethyl Ether (100 mL) .
-
Result: ADMP will precipitate immediately as a white solid.
-
-
Collection: Filter the white solid using a clean Büchner funnel. Wash with cold Diethyl Ether (3 x 15 mL).
-
Drying: Dry the solid under vacuum (0.2 mmHg) at room temperature for 6–12 hours.
-
Recrystallization (Optional for >99% Purity):
-
Dissolve the crude solid in a minimum amount of warm Acetone.
-
Add Toluene (1:1 ratio relative to acetone) slowly.
-
Cool to -20°C overnight. Collect crystals by filtration.[3]
-
Process Workflow Visualization
Figure 2: Operational workflow for the isolation of ADMP.
Quality Control & Characterization
Verify the product identity and purity using the following parameters.
| Parameter | Specification | Diagnostic Signal |
| Appearance | White Crystalline Solid | - |
| Melting Point | 202–204°C (Decomp) | Do not exceed this temp during testing.[3] |
| IR Spectroscopy | Azide Stretch Present | Strong peak at ~2172 cm⁻¹ |
| ¹H NMR (CD₃CN) | Purity Confirmation | δ 3.05 (s, 6H, N-Me), 3.79 (s, 4H, CH₂) |
| ¹⁹F NMR | Counterion Check | Doublet at δ -71.7 (PF₆) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Starting Material | Ensure CDM-PF₆ is dry. Use anhydrous Acetonitrile. |
| Product is Oily | Residual Solvent | Triturate with more Diethyl Ether. Dry under high vacuum for longer periods. |
| Yellow Coloration | Decomposition | Check if heating bath exceeded 40°C. Recrystallize immediately. |
| Incomplete Reaction | Particle Size | Ensure vigorous stirring; CDM-PF₆ solubility is limited, reaction is heterogeneous. |
References
-
Kitamura, M., & Murakami, K. (2015).[3] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[3] [Link]
-
Kitamura, M., Yano, M., Tashiro, N., Miyagawa, S., Sando, M., & Okauchi, T. (2011). 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for Primary Amines.[1][3][4][5] European Journal of Organic Chemistry, 2011(24), 4593–4597. [Link]
Sources
- 1. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
Application of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate for primary amine azidation.
Application Note: Safe and Efficient Azidation of Primary Amines using ADMP
Executive Summary
This technical guide details the application of 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) for the direct conversion of primary amines to organic azides (diazo transfer).[1][2][3][4][5][6] Unlike traditional reagents such as triflyl azide (
Strategic Advantages of ADMP
The selection of ADMP over legacy diazo-transfer reagents is driven by three critical factors:
-
Safety Profile: ADMP exhibits high thermal stability (decomposition onset >200 °C) and low impact sensitivity, eliminating the explosion hazards associated with the preparation and handling of triflyl azide or imidazole-1-sulfonyl azide intermediates.[1][7]
-
Operational Simplicity: It is a free-flowing, non-hygroscopic crystalline solid that can be weighed in air, removing the need for in situ generation of hazardous azide solutions.
-
Purification Efficiency: The reaction by-products (guanidinium salts/ureas) are highly water-soluble, allowing for product isolation via simple aqueous extraction without improved chromatography in many cases.[6]
Mechanism of Action: Diazo Transfer
The reaction proceeds via a nucleophilic attack of the primary amine on the terminal nitrogen of the ADMP azido group. Base catalysis is essential to deprotonate the ammonium intermediate and facilitate the elimination of the imidazolinium leaving group.
Mechanistic Pathway[6]
-
Activation: The base (typically DMAP or DBU) activates the primary amine.[6]
-
Nucleophilic Attack: The amine attacks the terminal nitrogen of ADMP, forming a tetrazene-like intermediate.[6]
-
Elimination: The intermediate collapses, expelling the stable 2-amino-1,3-dimethylimidazolinium species (which may hydrolyze to 1,3-dimethyl-2-imidazolidinone, DMI) and releasing the organic azide.[6]
Figure 1: Mechanistic pathway of ADMP-mediated diazo transfer.[1][6][7][8] The stability of the imidazolinium leaving group drives the reaction forward.
Standard Operating Procedure (SOP)
Protocol Source: Validated against Organic Syntheses (2015) and Kitamura et al. (2014).
Reagents and Materials[3][4][5][6][7][8][9][10][11][12]
-
Substrate: Primary Amine (1.0 equiv)[6]
-
Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6][6]
-
Base: 4-Dimethylaminopyridine (DMAP) (1.2 - 2.0 equiv)[6]
-
Solvent: Acetonitrile (MeCN) (Grade: HPLC or anhydrous)[6]
Step-by-Step Protocol
-
Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add the Primary Amine (1.0 mmol).
-
Dissolve in Acetonitrile (3.0 mL). Note: MeCN is preferred over DCM to avoid potential formation of diazomethane species, though DCM is chemically compatible.
-
-
Reagent Addition:
-
Reaction:
-
Workup (Aqueous Wash):
-
Concentrate the reaction mixture under reduced pressure (optional, if MeCN volume is high).
-
Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether.[6]
-
Wash the organic layer with Water (2 x 10 mL) to remove the water-soluble imidazolinium by-products and excess ADMP.[6]
-
Wash with Brine (1 x 10 mL).[6]
-
Dry over anhydrous
, filter, and concentrate.[6]
-
-
Purification:
Optimization & Substrate Scope
The efficiency of ADMP varies with the nucleophilicity of the amine. The table below summarizes expected outcomes and modifications.
| Substrate Class | Example | Base Recommendation | Temp | Expected Yield |
| Alkyl Amines | Benzylamine, Octylamine | DMAP (1.2 eq) | 25-30 °C | 85-98% |
| Electron-Rich Anilines | p-Anisidine | DMAP (1.2 eq) | 30 °C | 90-95% |
| Electron-Poor Anilines | p-Nitroaniline | DMAP (2.0 eq) or DBU | 50 °C | 70-85% |
| Amino Acid Esters | Phenylalanine ethyl ester | DMAP (1.5 eq) | 30 °C | 80-90% |
Troubleshooting Guide:
-
Slow Reaction: If conversion is <50% after 6 hours, increase temperature to 50 °C. For highly deactivated anilines, switch base from DMAP to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]
-
Solubility Issues: If the substrate is insoluble in MeCN, THF or DMF can be used as co-solvents.
Workflow Decision Tree
Use this logic flow to determine the optimal experimental setup for your specific substrate.
Figure 2: Decision matrix for optimizing reaction conditions based on amine nucleophilicity.
Safety and Stability Data
While ADMP is safer than triflyl azide, standard chemical hygiene is required.[6]
-
Thermal Stability: Differential Scanning Calorimetry (DSC) shows exothermic decomposition begins at approximately 200 °C .[1][6][7][9]
-
Impact Sensitivity: BAM Impact sensitivity > 25 J (classified as insensitive).[6]
-
Friction Sensitivity: BAM Friction sensitivity > 360 N.[6][7]
-
Storage: Store at 2–8 °C or -20 °C for long-term stability. Protect from light.[6]
-
Hazard Control: Perform reactions in a fume hood. Although ADMP is non-explosive, organic azides (products) with high nitrogen-to-carbon ratios (
) can be energetic.[6] Handle low molecular weight azides with caution.
References
-
Kitamura, M., et al. (2014).[4][5][6] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][3][4][5][6][7][8] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[5][6] [Link]
-
Kitamura, M., & Okauchi, T. (2015).[6] "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.[6][7] [Link]
-
Fischer, N., et al. (2012).[6][7] "2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: A Safe and Efficient Diazo-Transfer Reagent."[1][3][4][5][6][7][8] Journal of Organic Chemistry, 77(4), 1760–1764.[6] (Contextual citation regarding safety comparisons).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ADMP - Enamine [enamine.net]
- 6. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | C5H10F6N5P | CID 53342899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Introduction of a New Azidation Reagent [en.highfine.com]
- 9. researchgate.net [researchgate.net]
Use of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate in click chemistry.
Application Note: Efficient Azide Installation for Click Chemistry using ADMP
Executive Summary
The success of "Click Chemistry"—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—relies entirely on the availability of high-purity azide precursors. While alkynes are chemically robust, introducing azide functionalities into primary amines (diazo transfer) has historically involved hazardous reagents like triflyl azide (
This guide details the use of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , a crystalline, shelf-stable, and non-explosive diazo transfer reagent.[1][2] ADMP offers a superior safety profile and high efficiency in converting primary amines to azides in both organic synthesis and aqueous biomolecular labeling, serving as the critical "Step 1" in click chemistry workflows.
Scientific Grounding: Why ADMP?
The Safety & Stability Paradigm
Traditional diazo transfer reagents present significant safety risks. Triflyl azide is prepared in situ and is potentially explosive. ADMP replaces these with a stable imidazolinium salt structure.
| Feature | Triflyl Azide ( | Imidazole-1-sulfonyl Azide (ISA) | ADMP (Recommended) |
| Physical State | Liquid (in solution) | Solid (low melting point) | Crystalline Solid |
| Shelf Stability | Poor (Must use fresh) | Moderate | High (Months at -20°C) |
| Explosive Risk | High (Shock sensitive) | Moderate | Low (Non-explosive) |
| Solubility | Organic only | Organic | Organic & Aqueous |
| Byproduct | Triflamide | Sulfonamide | Urea derivative (Water soluble) |
Mechanism of Action
ADMP effects a diazo transfer.[2][3][4] The nucleophilic primary amine attacks the electrophilic terminal nitrogen of ADMP. Following proton transfer and elimination, the target azide is released along with a cyclic guanidine byproduct (2-imino-1,3-dimethylimidazolidine), which is non-toxic and easily removed.
Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by base-mediated deprotonation.
Experimental Protocols
Protocol A: Small Molecule Azide Synthesis (Organic Phase)
Use Case: Converting amino-linkers, amino acids, or drug scaffolds to azides prior to click conjugation.
Reagents:
-
Substrate: Primary amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or DMAP (catalytic) with TEA.
-
Solvent: Acetonitrile (MeCN).[4]
Step-by-Step:
-
Dissolution: Dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.
-
Activation: Add DBU (2.0 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add ADMP (1.2 mmol, 342 mg) in one portion. The reaction typically turns slightly yellow.
-
Incubation: Stir at RT for 2–12 hours. Monitor by TLC (ninhydrin stain will disappear as amine is consumed).
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate or DCM.
-
Wash with 1M HCl (to remove excess base and byproduct) and Brine.
-
Dry over
, filter, and concentrate.
-
-
Validation: Verify azide formation via IR spectroscopy (distinct peak at ~2100
).
Protocol B: Protein/Biomolecule Labeling (Aqueous Phase)
Use Case: Installing azide handles on Lysine residues of proteins (e.g., BSA, Antibodies) for subsequent click labeling.
Reagents:
-
Protein: 1 mg/mL solution in PBS.
-
Reagent: ADMP (dissolved in minimal DMF or DMSO).
-
Buffer: 0.1 M Potassium Phosphate or Bicarbonate, pH 8.5 (Critical: Amine must be deprotonated).
Step-by-Step:
-
Buffer Exchange: Ensure the protein is in a buffer free of primary amines (NO Tris, NO Glycine). Exchange into 0.1 M Phosphate/Bicarbonate pH 8.5 using a spin column (e.g., Zeba Spin).
-
Reagent Prep: Prepare a 50 mM stock solution of ADMP in dry DMSO.
-
Reaction Assembly:
-
To 100 µL of Protein solution (approx. 10-50 µM), add ADMP stock.
-
Stoichiometry: Use 5–10 equivalents of ADMP per accessible Lysine residue.
-
Solvent Note: Keep final DMSO concentration < 5% to prevent denaturation.
-
-
Incubation: Incubate at 4°C for 12–16 hours or RT for 2–4 hours with gentle agitation.
-
Quenching & Purification:
-
Stop reaction by adding Tris buffer (50 mM) to scavenge excess ADMP.
-
Remove excess reagent via size-exclusion chromatography (PD-10 column) or dialysis against PBS (pH 7.4).
-
-
Result: The protein is now "Click-Ready" (
).
Protocol C: The Downstream "Click" Reaction (CuAAC)
Use Case: Conjugating the ADMP-modified molecule to an alkyne-fluorophore.
Reagents:
-
Azide-labeled Precursor (from Protocol A or B).
-
Alkyne-Tag (e.g., Alkyne-Cy5).
-
Catalyst:
/ THPTA (Ligand) / Sodium Ascorbate.
Step-by-Step:
-
Mix: Combine Azide-labeled substrate (10 µM) and Alkyne-Tag (20 µM) in PBS.
-
Catalyst Premix: In a separate tube, mix
(1 mM) with THPTA (5 mM). -
Initiate: Add Catalyst Premix to the reaction, followed immediately by Sodium Ascorbate (5 mM final).
-
Incubate: 1 hour at RT in the dark.
-
Finish: The covalent triazole bond is formed. Proceed to analysis (SDS-PAGE for proteins, LC-MS for small molecules).
Workflow Visualization
Figure 2: Complete workflow from native amine to final "clicked" conjugate using ADMP.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Synthesis) | Incomplete deprotonation | Switch base to DBU or increase pH; ensure anhydrous solvent. |
| Precipitation (Protein) | High DMSO/ADMP conc. | Lower ADMP stoichiometry; add reagent slowly; keep DMSO <5%. |
| No "Click" Product | Azide hydrolysis | Verify Azide presence via IR or Staudinger reduction test before clicking. |
| Protein Degradation | Copper toxicity | Increase THPTA ligand concentration during the Click step to protect the protein. |
References
-
Kitamura, M., et al. (2014).[1] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry.
-
Kitamura, M., et al. (2011).[1] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1] Synthesis.
-
Sigma-Aldrich. "2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Product Sheet."
-
Goddard-Borger, E.D., & Stick, R.V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters. (Cited for comparison of safety profiles).
Sources
Standard protocols for using 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate in organic synthesis.
Executive Summary
The synthesis of organic azides and diazo compounds is a cornerstone of modern chemical biology and medicinal chemistry, particularly for "Click" chemistry (CuAAC) and carbene insertions. Historically, this required hazardous reagents like trifluoromethanesulfonyl azide (
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a paradigm shift in safety and efficacy. Developed by Kitamura et al., ADMP is a crystalline, non-explosive, and shelf-stable diazo transfer reagent.[1][2] This guide outlines standardized protocols for its use, emphasizing its utility in converting primary amines to azides and 1,3-dicarbonyls to diazo species without metal catalysis.
Technical Profile & Safety Assessment
Comparative Reagent Analysis
ADMP offers a superior safety profile compared to legacy reagents. The high decomposition temperature allows for broader reaction handling windows.
| Feature | ADMP (Kitamura's Reagent) | Triflyl Azide ( | Tosyl Azide ( |
| Physical State | Crystalline Solid (White) | Liquid (in situ prep recommended) | Liquid |
| Explosive Hazard | Non-explosive (Impact/Friction safe) | High (Shock sensitive) | Moderate/High (Heat sensitive) |
| Decomposition Temp | Unstable at RT | ||
| Shelf Life | Months at | Prepare fresh | Limited |
| Byproduct Removal | Water Soluble (Easy extraction) | Difficult | Difficult (Sulfonamide) |
Mechanistic Pathway
The efficacy of ADMP relies on a diazo transfer mechanism. The nucleophile (amine or enolate) attacks the terminal nitrogen of the ADMP azide moiety. The driving force is the aromatization/stabilization of the leaving group, 1,3-dimethylimidazolidin-2-one (DMI), which is highly stable and water-soluble.
Figure 1: General mechanistic flow of ADMP-mediated diazo transfer. The reaction is driven by the irreversible extrusion of the stable DMI byproduct.
Application Protocols
Protocol A: Synthesis of Organic Azides from Primary Amines
This protocol is ideal for converting alkyl and aryl amines to their corresponding azides. Unlike
Reagents:
-
Substrate: Primary Amine (
equiv)[1][2] -
Reagent: ADMP (
equiv) -
Base: 4-Dimethylaminopyridine (DMAP) (
equiv) -
Solvent: Acetonitrile (
) or Dichloromethane ( )[3]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (
) in anhydrous ( ). -
Base Addition: Add DMAP (
). Stir until dissolved.-
Expert Insight: For highly nucleophilic amines, DMAP is sufficient. For electron-deficient anilines, stronger bases like DBU may be required, though DMAP is preferred to minimize side reactions.
-
-
Reagent Addition: Add ADMP (
) in a single portion.-
Note: The reaction is generally slightly exothermic but does not require ice-cooling on small scales (
).
-
-
Incubation: Stir the reaction mixture at 30°C to 50°C .
-
Monitoring: Monitor by TLC or LC-MS. Conversion is usually complete within 2–12 hours. Look for the disappearance of the amine starting material.
-
-
Workup (Self-Validating Step):
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in
or . -
Wash the organic layer with water (
) and brine. -
Validation: The byproduct (DMI) and unreacted ADMP salts are highly water-soluble.[4] Efficient aqueous washing removes them, leaving the pure azide in the organic phase.
-
-
Purification: Dry over
, filter, and concentrate. Flash chromatography is rarely needed unless the substrate itself is impure.
Protocol B: Diazo Transfer to 1,3-Dicarbonyl Compounds
Used to synthesize
Reagents:
-
Substrate: 1,3-Dicarbonyl (e.g., Dimethyl malonate)
-
Reagent: ADMP (
equiv) -
Base: DBU (
equiv) or -
Solvent: THF or
Step-by-Step Methodology:
-
Setup: Charge a flask with the 1,3-dicarbonyl substrate (
) and THF ( ). -
Deprotonation: Cool to
. Add DBU ( ) dropwise. Stir for 10 minutes to generate the enolate. -
Transfer: Add ADMP (
) slowly. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours.
-
Workup: Dilute with
, wash with saturated (to quench excess base) and then water. -
Analytics:
-
IR Verification: Check for the characteristic strong diazo stretch at
. -
NMR Verification: Confirm the disappearance of the
-proton (CH) signal between the carbonyls.
-
Protocol C: Direct Synthesis of Azides from Alcohols
A superior alternative to the Mitsunobu reaction (which generates difficult-to-remove phosphine oxide byproducts).
Workflow Visualization:
Figure 2: Streamlined workflow for converting alcohols directly to azides using ADMP/DBU.
Key Protocol Differences:
-
Base: DBU is strictly required (DMAP is too weak).
-
Mechanism: ADMP activates the hydroxyl group (acting similarly to a sulfonyl chloride) followed by in situ displacement by the azide anion.
-
Substrate Scope: Works best for primary alcohols. Secondary alcohols may require higher equivalents of DBU and ADMP.[4]
Handling, Storage, and Troubleshooting[2][5][6]
Storage & Stability[2][6][7][8]
-
Condition: Store at
to (Freezer/Fridge). -
Hygroscopicity: ADMP is not significantly hygroscopic, but containers should be tightly sealed.
-
Shelf Life: Stable for
months if kept dry and cold.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amine) | Incomplete deprotonation | Switch from DMAP to DBU; increase temperature to |
| Low Yield (Alcohol) | Steric hindrance | Increase ADMP/DBU to 2.0 equiv; extend reaction time. |
| Impurity in Product | Residual DMI byproduct | Increase the volume of water washes during workup. DMI is very soluble in water. |
| No Reaction | Wet Solvent | ADMP can hydrolyze slowly. Ensure anhydrous solvents are used. |
References
-
Kitamura, M., et al. (2014).[1] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry, 12(25), 4397–4406.[1] [Link]
-
Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[1][4][5][6][7][8][9] Synth., 92, 171-181.[6] [Link]
Sources
- 1. ADMP - Enamine [enamine.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 5. Tosyl azide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Experimental procedures for diazo transfer reactions with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Executive Summary
The synthesis of diazo compounds and organic azides is a cornerstone of modern organic chemistry, enabling transformations ranging from Wolff rearrangements to "Click" chemistry (CuAAC). Historically, this field has been hampered by the safety profiles of transfer reagents like Tosyl Azide (
ADMP (2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate) represents the next generation of diazo transfer technology. Developed by Kitamura et al., ADMP is a crystalline, non-hygroscopic, and shelf-stable solid with a decomposition temperature exceeding 200°C. This guide outlines the experimental procedures for utilizing ADMP to synthesize diazo compounds from 1,3-dicarbonyls and organic azides from primary amines, emphasizing metal-free pathways and simplified purification.
Technical Specifications & Safety Profile
ADMP offers a superior safety margin compared to traditional reagents.[1][2] However, standard azide safety protocols (blast shields, no metal spatulas) must still be observed, as the products generated may be explosive.
Table 1: Physicochemical Comparison of Diazo Transfer Reagents
| Property | ADMP (This Reagent) | Tosyl Azide ( | p-ABSA | Triflyl Azide ( |
| Physical State | Crystalline Solid | Liquid / Low-melt Solid | Solid | Liquid (usually in soln) |
| Shelf Stability | High (Months at RT) | Moderate | High | Poor (Prepare in situ) |
| Decomp.[3] Temp ( | > 200°C | ~120°C | ~115°C | Explosive (volatile) |
| Impact Sensitivity | Insensitive | Sensitive | Moderate | High |
| Byproduct | Water-soluble Urea | Sulfonamide (difficult removal) | Sulfonamide | Triflamide |
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting low yields. The reaction is driven by the nucleophilic attack of the substrate (enolate or amine) onto the terminal nitrogen of the ADMP azide moiety.
Figure 1: Mechanistic Pathway (Diazo Transfer)[4]
Caption: The base-mediated enolization facilitates attack on ADMP. The high leaving-group ability of the imidazolidinone core drives the fragmentation.
Experimental Protocols
Protocol A: Synthesis of Diazo Compounds from 1,3-Dicarbonyls
Application: Preparation of precursors for carbene chemistry (C-H insertion, cyclopropanation). Key Advantage: The urea byproduct is highly water-soluble, allowing purification via simple aqueous washing.
Reagents:
-
Substrate: 1,3-Diketone,
-Ketoester, or Malonate (1.0 equiv) -
ADMP (1.1 equiv)
-
Base: DBU (1.2 equiv) or
(for very acidic substrates) -
Solvent: Acetonitrile (MeCN) or THF [0.1 M concentration]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in MeCN .
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DBU (1.2 equiv) dropwise. Stir for 10 minutes to ensure enolate formation.
-
Note: For highly acidic substrates (e.g., cyclic 1,3-diketones),
may suffice.
-
-
Reagent Addition: Add ADMP (1.1 equiv) in a single portion. The ADMP will dissolve gradually.
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) .
-
Monitoring: Check TLC. Most reactions complete within 1–4 hours.
-
-
Workup (The "Self-Validating" Step):
-
Concentrate the reaction mixture to ~20% volume under reduced pressure.
-
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash 2x with Water. Crucial: This removes the ionic liquid byproduct and excess DBU.
-
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography (often not required due to the clean workup).
Protocol B: Metal-Free Synthesis of Azides from Primary Amines
Application: Converting primary amines (
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
ADMP (1.2 equiv)
-
Base: DMAP (4-(Dimethylamino)pyridine) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN)[4]
Step-by-Step Procedure:
-
Dissolution: Dissolve the Primary Amine (1.0 equiv) and DMAP (2.0 equiv) in MeCN (0.2 M).
-
Reagent Addition: Add ADMP (1.2 equiv) at Room Temperature.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2–6 hours.
-
Electron-Deficient Anilines: Heat to 50°C .
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine peak.
-
Workup:
-
Dilute with Diethyl Ether or EtOAc .
-
Wash 1x with 1M HCl (to remove excess DMAP and byproduct).
-
Wash 1x with Sat.
and 1x with Brine. -
Dry and concentrate.[5]
-
Workflow Visualization
Figure 2: Operational Workflow
Caption: Decision tree for selecting reaction conditions based on substrate class.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Amines) | Base is too weak or substrate is electron-poor. | Switch from DMAP to DBU. Increase temp to 50°C. |
| Low Yield (Diazo) | Aldol condensation side reactions. | Ensure reaction is cooled to 0°C during base addition. Use a milder base ( |
| Product Impurity | Incomplete removal of urea byproduct. | Ensure the aqueous wash volume is at least 2x the organic phase volume. |
| Solubility | ADMP not dissolving. | ADMP is soluble in MeCN and DMF. Avoid non-polar solvents like Hexane or Toluene for the reaction. |
References
-
Kitamura, M., et al. (2014).[1][5][7] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate." Journal of Organic Chemistry.
-
Kitamura, M., et al. (2011).[4][5] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1][6] Synthesis.
-
Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[5][7][8][9][10] Synth. 92, 171-181.[5]
-
Sigma-Aldrich. "Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate."
Sources
- 1. ADMP - Enamine [enamine.net]
- 2. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Direct synthesis of organic azides from alcohols utilizing ADMP.
Executive Summary
This guide details the protocol for the direct azidation of alcohols using 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) .[1][2] Unlike traditional methods relying on explosive triflyl azides or hazardous Mitsunobu conditions with hydrazoic acid, ADMP offers a thermally stable, crystalline alternative that operates under mild basic conditions. This protocol is optimized for medicinal chemistry workflows, enabling the rapid conversion of primary and secondary alcohols to azides—critical precursors for "Click" chemistry (CuAAC) and amine synthesis—with high chemoselectivity and simplified purification.
Introduction & Strategic Rationale
The conversion of hydroxyl groups to azides is a pivotal transformation in drug discovery. Historically, this has been achieved via:
-
Nucleophilic Substitution: Activation of the alcohol (mesylation/tosylation) followed by displacement with sodium azide (
). Drawback: Two steps, safety risks with . -
Mitsunobu Reaction: Use of
(hydrazoic acid) or DPPA with DEAD/PPh3. Drawback: is highly toxic and volatile; removal of phosphine oxide byproducts is difficult. -
DPPA/DBU: Direct conversion using Diphenylphosphoryl azide. Drawback: Requires heating; separation of phosphate byproducts can be challenging.
The ADMP Advantage: ADMP acts as a superior azidating agent due to its unique activation mechanism. It activates the alcohol as an imidazolinium intermediate, which acts as an exceptional leaving group.
-
Safety: ADMP is a crystalline solid with a decomposition temperature >200°C, significantly safer than sulfonyl azides.
-
Efficiency: The byproduct, 1,3-dimethyl-2-imidazolinone (DMI), is highly water-soluble, allowing for facile removal via aqueous extraction.[3]
-
Stereochemistry: The reaction proceeds via an
mechanism, resulting in a predictable Walden inversion for secondary alcohols.
Mechanistic Insight
Understanding the reaction pathway is essential for troubleshooting difficult substrates. The reaction does not proceed via a simple diazo transfer but rather through an activated alkoxy-imidazolinium species.
Pathway Description:
-
Activation: The base (DBU) deprotonates the alcohol, increasing its nucleophilicity.
-
Intermediate Formation: The alkoxide attacks the C-2 position of the ADMP cation, displacing the azide anion (
) and forming a reactive 2-alkoxy-1,3-dimethylimidazolinium intermediate. -
Substitution (
): The released azide anion attacks the alkyl carbon of the intermediate. This displaces the stable urea derivative (DMI) and yields the organic azide.
Figure 1: Mechanistic Pathway of ADMP Azidation
Caption: The alcohol is activated by the imidazolinium ring, converting the -OH into a potent leaving group displaced by the azide ion.
Experimental Protocol
Standard Operating Procedure (SOP): Direct Azidation Based on the methodology established by Kitamura et al.
Reagents & Materials
-
Substrate: Alcohol (1.0 equiv)[2]
-
Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.3 to 2.0 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous) or THF. Note: MeCN is preferred for cleaner reaction profiles.
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a round-bottom flask containing a magnetic stir bar under an argon or nitrogen atmosphere.
-
Dissolve the Alcohol (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5.0 mL, 0.2 M concentration).
-
-
Reagent Addition:
-
Add ADMP (1.2 equiv) to the stirring solution at room temperature (25°C). The ADMP should dissolve or form a suspension.
-
Critical Step: Add DBU (1.3 equiv) dropwise via syringe.
-
Observation: The mixture may turn slightly yellow or clear up as the intermediate forms.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Time: Primary benzylic alcohols typically react within 10–30 minutes . Secondary aliphatic alcohols may require 2–12 hours .
-
Monitor via TLC or LC-MS. Look for the disappearance of the alcohol and the appearance of the less polar azide spot.
-
-
Workup (Self-Validating Purification):
-
Quench the reaction by adding saturated aqueous
(10 mL). -
Extract with Ethyl Acetate (
) or Dichloromethane ( ) (3 x 10 mL). -
Validation Point: The byproduct (DMI) and excess ADMP/DBU salts remain in the aqueous phase.
-
Wash the combined organic layers with Brine (1 x 15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients).[2]
-
Note: Azides are often non-polar; start with 100% Hexanes.
-
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step execution from reagent addition to isolation.[1][2][3][4][5][6][7][8] DBU addition initiates the active cycle.
Scope & Performance Data
The following table summarizes the expected performance of ADMP across different alcohol classes.
| Alcohol Class | Substrate Example | Equiv DBU | Time | Yield (%) | Stereochemistry |
| Primary Benzylic | 4-Nitrobenzyl alcohol | 1.3 | 10 min | >90% | Retention (Achiral) |
| Primary Aliphatic | 3-Phenyl-1-propanol | 1.3 | 2 h | 85-95% | Retention (Achiral) |
| Secondary Benzylic | 1-Phenylethanol | 2.0 | 4 h | 80-90% | Inversion ( |
| Secondary Aliphatic | 2-Octanol | 2.0 | 12 h | 70-85% | Inversion ( |
| Tertiary | Adamantanol | - | - | <5% | No Reaction (Sterics) |
Key Insight: Secondary alcohols often require an excess of DBU (2.0 equiv) to drive the reaction to completion due to steric hindrance slowing the initial attack on the imidazolinium ring.
Safety & Handling (Critical)
While ADMP is safer than many azide sources, organic azides as a class require strict safety adherence.
-
Thermal Stability: ADMP decomposes exothermically at temperatures >200°C .[3] However, always maintain reaction temperatures <80°C to prevent runaway decomposition of the product azide, which may be less stable.
-
C/N Ratio Rule: Ensure the final organic azide product has a Carbon/Nitrogen ratio
. If , the product should be considered potentially explosive and handled in solution only. -
Waste Disposal: Do not mix azide waste with acids (forms toxic
gas) or heavy metals (forms explosive metal azides). Quench excess ADMP in the reaction waste with water before disposal. -
Solvent Choice: Avoid using halogenated solvents (like DCM) during the reaction if possible, as prolonged contact with azides can sometimes form explosive diazidomethane, although this is more relevant to
protocols. MeCN is the safest standard solvent here.
Troubleshooting Guide
-
Problem: Low conversion of secondary alcohol.
-
Solution: Increase DBU to 2.0 - 3.0 equivalents. Steric bulk hinders the formation of the intermediate.
-
-
Problem: Formation of elimination product (alkene) instead of azide.
-
Solution: This competes with substitution on secondary substrates. Lower the temperature to 0°C and add DBU slower to favor substitution over elimination.
-
-
Problem: Difficulty removing DBU.
-
Solution: Wash the organic layer with dilute 1N HCl (if your product is acid-stable) to protonate DBU and pull it into the aqueous phase.
-
References
-
Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).[1] Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[1][2] Synlett, 23(09), 1335-1338.
-
Kitamura, M., et al. (2014).[4] Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[3][4][5] Organic & Biomolecular Chemistry, 12, 4397-4406.[4]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate.
Sources
- 1. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ADMP - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of a New Azidation Reagent [en.highfine.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. datapdf.com [datapdf.com]
Applications of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate in medicinal chemistry.
[1]
Executive Summary: The Safety Revolution in Azide Synthesis
In medicinal chemistry, organic azides are indispensable building blocks, primarily serving as precursors for "Click Chemistry" (CuAAC) to generate 1,2,3-triazole pharmacophores. Historically, the synthesis of these azides from primary amines relied on Triflyl Azide (TfN₃) . While effective, TfN₃ is notoriously unstable, potentially explosive, and must be prepared in situ—a significant bottleneck for process scalability and safety.
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , often referred to as the Kitamura Reagent , represents a paradigm shift. It is a crystalline, shelf-stable, and non-explosive diazo-transfer reagent.[1][2][3] This guide details the application of ADMP for the late-stage functionalization of drug scaffolds, enabling safer and more reproducible synthesis of azide libraries without metal catalysts.
Technical Background & Mechanism
Why ADMP? (The Safety/Stability Advantage)[3]
The primary driver for adopting ADMP is safety. Traditional diazo-transfer reagents pose severe physical hazards.[4] ADMP offers a high safety margin due to its specific counterion (hexafluorophosphate) and imidazolinium core.
| Feature | ADMP (Kitamura Reagent) | Triflyl Azide (TfN₃) | Imidazole-1-sulfonyl Azide |
| Physical State | Crystalline Solid (White) | Liquid / Solution | Solid / Liquid |
| Stability | High (Shelf-stable at -10°C) | Low (Prepare in situ) | Moderate |
| Explosive Hazard | Non-explosive (Impact/Friction safe) | High (Shock sensitive) | Moderate (Shock sensitive) |
| Decomposition | Exothermic onset ~200°C | Ambient instability | ~100°C |
| Catalyst Req. | Metal-Free | Often requires Cu(II) | Metal-Free |
| Atom Economy | Good | Poor | Moderate |
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the primary amine on the terminal nitrogen of the ADMP azide group. This is followed by a base-mediated elimination step, releasing the organic azide and the stable 2-imino-1,3-dimethylimidazolidine byproduct.
Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the stability of the guanidine-type byproduct.
Application Protocols
Protocol A: Standard Diazo Transfer (Primary Amines Azides)
This protocol is optimized for converting primary alkyl and aryl amines into their corresponding azides. It is particularly useful for Late-Stage Functionalization (LSF) of lysine residues or amine-bearing pharmacophores.
Materials:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv) [CAS: 1254636-60-2]
-
Base: 4-Dimethylaminopyridine (DMAP) (2.5 equiv) or DBU (for less reactive amines)
-
Solvent: Acetonitrile (MeCN) (Preferred over DCM to avoid side reactions)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask or reaction vial, dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).
-
Base Addition: Add DMAP (2.5 mmol). Stir until dissolved.
-
Expert Insight: For highly hindered or electron-deficient anilines, substitute DMAP with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the reaction.
-
-
Reagent Addition: Add ADMP (1.2 mmol) in a single portion. The reaction is generally exothermic; for large scales (>5g), add ADMP portion-wise.
-
Reaction: Stir the mixture at 30°C to 50°C .
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the amine is usually accompanied by the loss of Ninhydrin staining (for aliphatic amines). Reaction time is typically 2–12 hours.
-
-
Workup:
-
Dilute with diethyl ether or ethyl acetate.
-
Wash with 1N HCl (to remove excess DMAP and the imidazolidine byproduct).
-
Wash with saturated NaHCO₃ and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Most products are pure enough for the next step. If necessary, purify via silica gel flash chromatography.
Protocol B: Sequential One-Pot Diazo Transfer / CuAAC Click
This workflow allows for the rapid generation of triazole libraries from amine precursors without isolating the potentially sensitive organic azide intermediate.
Figure 2: Sequential workflow for converting amines directly to triazoles using ADMP.
Methodology:
-
Perform Protocol A (Diazo Transfer) in MeCN.
-
Once conversion to azide is confirmed (LC-MS), do not work up .
-
Add the terminal alkyne (1.2 equiv) directly to the reaction vessel.
-
Add a solution of CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) in water (approx. 10% of total volume).
-
Stir at room temperature for 4–16 hours.
-
Extract with EtOAc, wash with ammonium chloride (to remove Cu), and purify.
Expert Insights & Troubleshooting
Solvent Selection: The Dichloromethane Warning
While many diazo transfers are performed in Dichloromethane (DCM), avoid DCM when using ADMP if possible .
-
Reasoning: ADMP can react with DCM under basic conditions to form trace amounts of diazomethane or azido-chloromethane, which are safety hazards. Acetonitrile (MeCN) is the safer, higher-performing alternative.
Reactivity with Anilines
Electron-deficient anilines (e.g., p-nitroaniline) are poor nucleophiles.
-
Solution: Increase temperature to 60°C and switch the base from DMAP to DBU . The stronger base facilitates the deprotonation of the intermediate.
Storage and Handling[3][4]
-
Storage: ADMP is stable at room temperature for weeks but should be stored at -10°C to 0°C for long-term retention of titer.
-
Hygroscopicity: It is non-hygroscopic, unlike many azide salts, making weighing and handling on the open bench feasible.
References
-
Kitamura, M., et al. "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate."[1][2] Organic & Biomolecular Chemistry, vol. 12, no. 25, 2014, pp. 4397–4406.[1]
-
Kitamura, M., & Murakami, K. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, vol. 92, 2015, pp. 171-181.[2]
-
Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, vol. 9, no. 19, 2007, pp. 3797–3800. (Cited for comparison of reagents).
Synthesis of nitrogen-containing compounds with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Application Note: Synthesis of Nitrogen-Containing Compounds with 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)
Part 1: Executive Summary & Reagent Profile
Reagent Name: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) CAS Number: 1266134-54-6 Formula: C₅H₁₀N₅⁺ · PF₆⁻ Molecular Weight: 285.13 g/mol
Strategic Overview: ADMP (often referred to as Kitamura’s Reagent) has emerged as a superior alternative to traditional sulfonyl azides (e.g., Triflyl azide, Tosyl azide) for the synthesis of organic azides and diazo compounds. Unlike sulfonyl azides, which pose significant explosion hazards and shelf-life instability, ADMP is a crystalline, non-hygroscopic solid with high thermal stability (decomposition onset >200°C).
Key Applications:
-
Diazo Transfer: Conversion of primary amines to organic azides.[1][2]
-
Direct Azidation: One-pot conversion of alcohols to azides (SN2).[3][4]
-
Diazo Synthesis: Conversion of 1,3-dicarbonyls to 2-diazo-1,3-dicarbonyls.
Part 2: Mechanism of Action
ADMP operates via two distinct mechanistic pathways depending on the nucleophile (Amine vs. Alcohol).
Pathway A: Diazo Transfer (Primary Amines)
For primary amines, ADMP acts as a diazo donor.[1] The amine nucleophile attacks the terminal nitrogen of the azide moiety on ADMP. A cascade of proton transfers and elimination releases the stable byproduct 1,3-dimethylimidazolidin-2-one (DMI), yielding the organic azide.
Pathway B: Nucleophilic Substitution (Alcohols)
For alcohols, ADMP functions as an activating agent and an azide source.[3] The alcohol attacks the electrophilic C-2 position of the imidazolinium ring, displacing the azide ion and forming a highly reactive alkoxy-imidazolinium intermediate. The displaced azide ion then performs an SN2 attack on the alkyl group, displacing DMI and inverting the stereochemistry.
Figure 1: Dual mechanistic pathways of ADMP for amines (Diazo Transfer) and alcohols (Activation/Substitution).
Part 3: Experimental Protocols
Protocol A: Synthesis of Organic Azides from Primary Amines
Best for: Anilines, alkyl amines, and amino acid derivatives.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv)
-
Base: 4-Dimethylaminopyridine (DMAP) (2.0 equiv) or DBU (for low nucleophilicity amines)
-
Solvent: Acetonitrile (MeCN)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).
-
Reagent Addition: Add DMAP (2.0 mmol) followed by ADMP (1.2 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature.
-
Optimization: For electron-deficient anilines (e.g., p-nitroaniline), heat to 50°C and substitute DMAP with DBU.
-
-
Monitoring: Monitor by TLC. The reaction is typically complete within 1–3 hours.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in Et₂O or EtOAc.
-
Wash with 1M HCl (to remove excess DMAP/DMI) and saturated NaHCO₃.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
Yield Data:
| Substrate Class | Base | Temp | Time | Typical Yield |
|---|---|---|---|---|
| Alkyl Amines | DMAP | 25°C | 1 h | 85-95% |
| Aryl Amines (Electron-Rich) | DMAP | 25°C | 2 h | 90-98% |
| Aryl Amines (Electron-Poor) | DBU | 50°C | 3 h | 80-90% |
Protocol B: Direct Synthesis of Azides from Alcohols
Best for: Primary and secondary alcohols.[5] Note: Inverts stereochemistry (SN2).
Reagents:
-
Reagent: ADMP (1.5 equiv)
-
Base: DBU (2.0 – 3.0 equiv)
-
Solvent: Acetonitrile (MeCN)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the alcohol (1.0 mmol) in anhydrous MeCN (3.0 mL) under an inert atmosphere (N₂ or Ar).
-
Activation: Add DBU (3.0 mmol) to the solution.
-
Reagent Addition: Add ADMP (1.5 mmol) slowly. The solution may turn slightly yellow.
-
Reaction: Stir at room temperature for 2–12 hours.
-
Note: Secondary alcohols with steric bulk may require heating to 40–50°C.
-
-
Workup:
-
Dilute with Et₂O (20 mL).
-
Wash with water (3 x 10 mL) to remove the water-soluble DMI byproduct and ionic salts.
-
Dry organic layer over Na₂SO₄.
-
-
Purification: Concentrate and purify via silica gel chromatography.
Part 4: Safety & Handling (E-E-A-T)
Hazard Comparison:
| Feature | ADMP | Triflyl Azide (TfN₃) | Tosyl Azide (TsN₃) |
|---|---|---|---|
| Physical State | Crystalline Solid | Liquid (volatile) | Liquid |
| Explosive Hazard | Low (Dec. >200°C) | High (Shock sensitive) | Moderate (Dec. ~120°C) |
| Shelf Life | Months (at -20°C) | Prepare in situ (Unstable) | Weeks/Months |
| Byproduct | DMI (Water soluble, non-toxic) | Triflamide | Sulfonamide |
Critical Safety Notes:
-
Decomposition: While ADMP is stable, never heat reaction mixtures containing ADMP above 100°C. Differential Scanning Calorimetry (DSC) shows exothermic decomposition begins at ~200°C.
-
Solvent Choice: Avoid using halogenated solvents (DCM, CHCl₃) if possible, as azides can react to form di-azidomethane (highly explosive) over long periods, though this is less of a concern with ADMP than with sodium azide. Acetonitrile is the preferred solvent.
-
Waste Disposal: Quench excess azide in the aqueous waste with dilute sodium nitrite/sulfuric acid or a specific azide quenching kit before disposal.
References
-
Kitamura, M., et al. (2014). "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry, 12(25), 4397–4406.
-
Kitamura, M., Koga, T., Yano, M., & Okauchi, T. (2012).[5] "Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Synlett, 23(09), 1335–1338.
-
Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011). "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds." Synthesis, 2011(07), 1037–1044.
-
Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[2][3][7][8][9][10] Synth., 92, 171-181.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 4. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 5. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Reaction of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate with 1,3-dicarbonyl compounds.
Topic:
Application Note: Safe and Efficient Diazo Transfer using ADMP
Executive Summary
The synthesis of
This Application Note details the protocol for using 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) , a crystalline, non-hygroscopic, and shelf-stable reagent developed by Kitamura et al. ADMP offers a superior safety profile (high decomposition temperature >200°C) and operational simplicity, as its by-products are highly water-soluble, eliminating the need for complex chromatographic purification in many cases.
Technical Background & Mechanism
The Challenge with Legacy Reagents
Traditional diazo transfer reagents suffer from two critical flaws:
-
Safety: Sulfonyl azides are shock-sensitive and prone to explosive decomposition.
-
Purification: The sulfonamide by-products often co-elute with the diazo product or precipitate poorly, complicating isolation.
The ADMP Solution
ADMP (CAS: 1266134-54-6) is an imidazolinium salt.[1] Its cationic nature makes the terminal azide nitrogen highly electrophilic, facilitating rapid reaction with enolates under mild conditions.
Reaction Mechanism
The reaction proceeds via a Regitz diazo transfer mechanism:
-
Enolization: A base (typically Triethylamine or DBU) deprotonates the 1,3-dicarbonyl compound (1) to generate the enolate (2).
-
Nucleophilic Attack: The enolate attacks the terminal nitrogen (
-N) of the ADMP cation (3). -
Fragmentation: The resulting intermediate (4) undergoes fragmentation, releasing the desired diazo compound (5) and the stable, water-soluble byproduct 1,3-dimethylimidazolin-2-imine (6).
Figure 1: Mechanistic pathway of diazo transfer using ADMP. The cationic nature of ADMP accelerates the nucleophilic attack.
Experimental Protocol
Reagents & Materials
-
Substrate: 1,3-Dicarbonyl compound (1.0 equiv)
-
Reagent: ADMP (1.1 – 1.2 equiv)
-
Base: Triethylamine (Et
N) or DBU (1.2 – 1.5 equiv) -
Solvent: Acetonitrile (MeCN) or THF (anhydrous preferred but not strictly required)
Standard Operating Procedure (SOP)
Step 1: Preparation Dissolve the 1,3-dicarbonyl substrate (1.0 mmol) in Acetonitrile (3.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
Step 2: Reagent Addition
Cool the solution to 0°C (ice bath) if the substrate is volatile or highly reactive. For standard substrates, room temperature is acceptable. Add the base (Et
Step 3: Diazo Transfer Add ADMP (1.1 mmol) in a single portion. The ADMP will dissolve as the reaction proceeds.
-
Observation: The reaction mixture may turn slightly yellow, characteristic of diazo compounds.
Step 4: Monitoring Stir at room temperature. Monitor by TLC (typically 15 min to 2 hours).
-
Endpoint: Disappearance of starting material.
Step 5: Workup (Self-Validating Purification) The byproduct, 1,3-dimethylimidazolin-2-imine hexafluorophosphate, is highly water-soluble.
-
Concentrate the reaction mixture slightly if volume is large.
-
Dilute with Diethyl Ether (Et
O) or Ethyl Acetate (EtOAc). -
Wash 2: Brine.
-
Dry organic layer over MgSO
, filter, and concentrate in vacuo.
Step 6: Isolation For many substrates (e.g., dimethyl malonate, acetylacetone), the residue is analytically pure. If necessary, purify via short silica gel flash chromatography (typically Hexanes/EtOAc).
Figure 2: Experimental workflow for ADMP-mediated diazo transfer.[4] Note the aqueous wash step which simplifies purification.
Substrate Scope & Performance Data
The following table summarizes the efficiency of ADMP with various 1,3-dicarbonyl classes.
| Substrate Class | Specific Example | Base Used | Time (h) | Yield (%) |
| Acyclic Diketone | Acetylacetone | Et | 0.5 | 92 |
| Cyclic Diketone | Cyclohexane-1,3-dione | Et | 0.5 | 95 |
| Methyl acetoacetate | Et | 1.0 | 96 | |
| Diester | Dimethyl malonate | DBU | 2.0 | 91 |
| N-Benzylacetoacetamide | Et | 1.5 | 89 |
Data aggregated from Kitamura et al. (See References).
Safety & Handling
-
Explosivity: While ADMP is classified as "safe" compared to sulfonyl azides (Negative impact sensitivity >25 Nm; Negative friction sensitivity >360 N), it is still an azide.
-
Rule: Never heat the reaction mixture or the neat solid above 100°C. Decomposition onset is ~200°C.
-
Precaution: Use a safety shield during scale-up (>10g).
-
-
Storage: Store in a refrigerator or freezer (< 4°C). The compound is non-hygroscopic but degrades slowly over months if exposed to moisture/heat.
-
Solvent Compatibility: Avoid using halogenated solvents (like DCM) if possible, as azides can form explosive di-azido methane species with DCM over long periods, although ADMP is less prone to this than sodium azide. Acetonitrile is the gold standard solvent for this reaction.
References
-
Primary Protocol: Kitamura, M.; Tashiro, N.; Miyagawa, S.; Okauchi, T. "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1][5] Synthesis2011 , 1037–1044.[1][4]
-
Reaction with Amines: Kitamura, M.; Kato, S.; Yano, M.; Tashiro, N.; Shiratake, Y.; Sando, M.; Okauchi, T. "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[4][6][7][8] Org.[2][3][4][6][7][9][10] Biomol. Chem.2014 , 12, 4397–4406.[4][6]
-
Reaction with Alcohols: Kitamura, M.; Koga, T.; Yano, M.; Okauchi, T. "Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate."[2][3] Synlett2012 , 23, 1335–1338.[2][3]
-
Organic Syntheses Procedure: Kitamura, M.; Tashiro, N.; Okauchi, T. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)."[2][3][4][6][8] Org.[2][3][4][6][7][9][10] Synth.2015 , 92, 171-181.[10]
Sources
- 1. 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 2. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 3. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 4. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Azido-1,3-dimethylimidazolinium Chloride: An Efficient Diazo Transfer Reagent for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate - 北京欣恒研科技有限公司 [konoscience.com]
- 10. orgsyn.org [orgsyn.org]
Application Note: Metal-Free Diazo-Transfer Reactions Using ADMP
Executive Summary
The synthesis of organic azides and diazo compounds is a cornerstone of modern chemical biology, particularly for "Click Chemistry" (CuAAC) and carbene-mediated transformations. Historically, these reactions relied on hazardous reagents like triflyl azide (TfN₃) or tosyl azide (TsN₃), which pose significant explosion risks and stability challenges.
This Application Note details the use of ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) , a superior, shelf-stable, and non-explosive diazo-transfer reagent.[1][2][3][4] Unlike traditional reagents, ADMP allows for metal-free diazo transfer under mild conditions, making it ideal for pharmaceutical intermediates where transition metal contamination is a critical quality attribute (CQA).
Key Advantages:
-
Safety: High decomposition temperature (>200°C) and low impact sensitivity.
-
Efficiency: High yields for both primary amines and 1,3-dicarbonyls.[1][5]
-
Purification: The byproduct (1,3-dimethylimidazolin-2-one) is highly water-soluble, simplifying workup.
Reagent Profile & Comparative Analysis
ADMP represents a significant safety upgrade over legacy diazo-transfer reagents.[1] The imidazolinium core stabilizes the azide moiety, reducing shock sensitivity without compromising electrophilicity.
Table 1: Physicochemical Comparison of Diazo-Transfer Reagents
| Feature | ADMP (Reagent of Choice) | Triflyl Azide (TfN₃) | Tosyl Azide (TsN₃) | Imidazole-1-sulfonyl Azide |
| Physical State | Crystalline Solid | Liquid (often prep'd in situ) | Liquid | Solid (HCl salt) |
| Shelf Stability | High (>1 year at -10°C) | Poor (Prepare fresh) | Moderate | Good |
| Explosive Risk | Low (Decomp >200°C) | High (Violent decomp) | Moderate (Shock sensitive) | Low |
| Byproduct Removal | Aqueous Wash (Easy) | Aqueous Wash | Chromatography often req. | Aqueous Wash |
| Atom Economy | Moderate | Low | Low | Moderate |
Mechanistic Pathways
Understanding the mechanism is crucial for optimizing reaction conditions. ADMP operates via nucleophilic attack on the terminal nitrogen of the azide group. The pathway differs slightly based on the nucleophilicity of the substrate.
Mechanism of Action
-
Path A (Nucleophilic Amines): Direct attack of the amine on ADMP.
-
Path B (Poor Nucleophiles/Anilines): Catalytic activation by DMAP is often required to form a more reactive intermediate.
Figure 1: General mechanism of diazo transfer using ADMP. The reaction is driven by the formation of the stable imidazolinone byproduct.
Experimental Protocols
Protocol A: Synthesis of Azides from Primary Amines
Application: Preparation of "Click" chemistry precursors (alkyl azides, aryl azides).
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv)
-
Base: DBU (for alkyl amines) or DMAP (for anilines)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).
-
Reagent Addition:
-
For Alkyl Amines: Add DBU (1.5 equiv) followed by ADMP (1.2 equiv).
-
For Anilines: Add DMAP (2.0 equiv) followed by ADMP (1.2 equiv).
-
-
Reaction: Stir the mixture at 30°C (alkyl) or 50°C (aryl) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor by TLC. Most reactions complete within 2–12 hours.
-
-
Workup (The "Self-Validating" Step):
-
Dilute reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
-
Wash 2x with Water: This is critical. The byproduct (1,3-dimethylimidazolin-2-one) and excess ADMP are removed here.
-
Wash 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel) if necessary, though crude purity is often >90%.
Protocol B: Diazo-Transfer to 1,3-Dicarbonyl Compounds
Application: Synthesis of α-diazo esters and ketones for C-H insertion or Wolff rearrangement.
Reagents:
-
Substrate: 1,3-Dicarbonyl (e.g., β-keto ester)[1]
-
Reagent: ADMP (1.1 equiv)
-
Base: TEA (Triethylamine) or DBU (mild base is sufficient due to enol acidity)
-
Solvent: THF or MeCN
Step-by-Step Workflow:
-
Dissolution: Dissolve 1,3-dicarbonyl compound (1.0 mmol) in THF (5 mL).
-
Activation: Add TEA (1.2 equiv) and stir for 5 minutes at 0°C to generate the enolate.
-
Transfer: Add ADMP (1.1 equiv) in one portion.
-
Reaction: Allow to warm to room temperature and stir for 1–4 hours.
-
Validation: Check IR spectrum of an aliquot. Appearance of a strong band at ~2100 cm⁻¹ confirms diazo formation.
-
Workup: Dilute with Et₂O, wash with water (removes byproduct), dry, and concentrate.
Process Workflow & Troubleshooting
The following diagram outlines the decision matrix for selecting reaction conditions and troubleshooting common issues.
Figure 2: Decision tree for ADMP experimental design.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Anilines) | Insufficient activation | Switch base to DMAP (catalyst) or increase Temp to 50°C. |
| Low Conversion (Alkyl) | Protonation of intermediate | Use a stronger base like DBU (1.5–2.0 equiv). |
| Byproduct in NMR | Poor aqueous wash | Ensure at least 2 washes with water; the byproduct is very polar. |
| Starting Material Remains | Moisture in solvent | ADMP is stable, but the diazo-transfer intermediate is moisture sensitive. Use anhydrous MeCN. |
Safety & Handling (E-E-A-T)
While ADMP is classified as a "safe" diazo-transfer reagent compared to sulfonyl azides, all diazo compounds are energetic materials .
-
Thermal Limit: Do not heat reactions involving ADMP above 80°C . Differential Scanning Calorimetry (DSC) shows exothermic decomposition beginning at ~200°C, but safety margins are required [1].[3][4][6]
-
Isolation: Avoid distilling diazo products if possible. If concentration is necessary, do not concentrate to total dryness if the product stability is unknown.
-
Waste: Quench excess azide/diazo compounds with dilute acid or specific quenching protocols before disposal.
References
-
Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[1] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis, 2011(7), 1037–1044.[1]
-
Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[1][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][4][5][6][7][8] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[1]
-
Kitamura, M., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[3]
Sources
- 1. ADMP - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. d.docksci.com [d.docksci.com]
Application Note: Precision Synthesis of Isotopically Labeled 2-Azido-1,3-dimethylimidazolinium Salts (ADMP)
Executive Summary
This application note details the synthesis, purification, and validation of
The incorporation of
Strategic Synthesis Design
The Chemistry of ADMP
The synthesis relies on a nucleophilic aromatic substitution-like reaction on the chloro-imidazolinium core. To ensure long-term stability and non-hygroscopic properties, the chloride counter-ion is exchanged for hexafluorophosphate (
Reaction Scheme:
-
Precursor: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC).
-
Label Source: Sodium Azide-
N ( ).[1] -
Anion Exchange: Potassium Hexafluorophosphate (
).
Regiospecificity of Label Transfer
For researchers using ADMP to transfer diazo groups to amines (
-
Reagent Structure:
-
Product Structure:
| Reagent Label Position | Resulting Product Label | Application |
| Structural elucidation, | ||
| Click chemistry tracking, IR probes | ||
| Unlabeled (Loss of Label) | Not recommended for transfer applications |
Visual Workflow
The following diagram illustrates the synthesis pathway and the safety-critical decision points.
Caption: Synthesis workflow for 15N-ADMP emphasizing the critical anion exchange step for stability.
Detailed Protocol: Synthesis of N-ADMP
Safety Warning: While ADMP is safer than sulfonyl azides, sodium azide is acutely toxic and reacts with acids to form explosive hydrazoic acid (
Materials
-
Reagent A: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) [CAS: 37091-73-9]. Note: Highly hygroscopic.[2] Handle in a desiccated glovebox or weigh rapidly.
-
Reagent B: Sodium Azide-
N (Terminal or Universal label depending on need). -
Reagent C: Potassium Hexafluorophosphate (
).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Matrix
-
Oven-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar.
-
Under an inert atmosphere (
or Ar), charge the flask with DMC (1.05 equiv) .-
Rationale: Use a slight excess of the cheap DMC to ensure the expensive
N-azide is fully consumed.
-
-
Suspend DMC in anhydrous Acetonitrile (0.5 M concentration relative to DMC) .
Step 2: The Azidation Reaction
-
Add Sodium Azide-
N (1.0 equiv) to the stirring suspension. -
Stir the mixture at room temperature for 2–4 hours .
-
Observation: The suspension will change appearance as NaCl precipitates out.
-
Monitoring: Aliquot a small sample for
H NMR. The disappearance of the C2-H proton signal (if using a different precursor) or shift in methyl peaks confirms conversion.
-
Step 3: Anion Exchange (The Stabilization Step)
-
Add Potassium Hexafluorophosphate (
, 1.1 equiv) directly to the reaction mixture. -
Stir vigorously for 2 hours at room temperature.
-
Filter the mixture through a Celite pad or sintered glass funnel to remove the inorganic salts (NaCl, KCl).
-
Wash the filter cake with a small amount of cold acetonitrile.
Step 4: Isolation and Purification
-
Concentrate the filtrate under reduced pressure (Rotavap bath < 40°C) to approximately 20% of the original volume.
-
Precipitation: Slowly pour the concentrated acetonitrile solution into a beaker containing vigorously stirred Diethyl Ether (10x volume) .
- N-ADMP will precipitate as a white crystalline solid.[3]
-
Filter the solid and wash with cold diethyl ether (
). -
Drying: Dry under high vacuum for 12 hours.
Quality Control & Validation
To ensure the integrity of the isotopic label and the purity of the reagent, the following analytical parameters must be met.
Analytical Specifications
| Test | Method | Acceptance Criteria | Notes |
| Appearance | Visual | White crystalline powder | Yellowing indicates decomposition. |
| Melting Point | Capillary | 148°C – 150°C (dec) | Decomposes exothermically >190°C. |
| IR Spectroscopy | ATR-FTIR | Shifted Azide Peak | Unlabeled: ~2170 cm |
| 40-60 MHz | Distinct singlets/doublets | Chemical shift depends on label position ( |
Interpreting the IR Shift
The isotopic substitution increases the reduced mass of the
-
Unlabeled ADMP: Strong band at 2176 cm
.[4] -
N-Labeled ADMP: Bands shift to 2130–2155 cm
.-
Note: Fermi resonance can cause peak splitting, complicating the spectrum.[4] This is normal and not an impurity.
-
Mechanism of Action (Diazo Transfer)
The following graph visualizes the transfer mechanism, confirming why specific labeling patterns are required.
Caption: Diazo transfer mechanism. The amine attacks the terminal nitrogen of ADMP.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hygroscopic DMC precursor was wet. | Dry DMC under vacuum or purchase fresh sealed ampoules. |
| Oily Product | Incomplete anion exchange. | Ensure excess |
| No IR Shift | Label scrambling or wrong reagent. | Verify certificate of analysis for |
| Yellow Color | Thermal decomposition. | Keep all evaporation steps < 40°C. Store at -20°C. |
References
-
Kitamura, M., et al. (2002). Synthesis and Properties of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP): A Safe and Efficient Diazo-Transfer Reagent.[5]Synlett .
-
Katamura, R., et al. (2024). Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN.[4][6]Journal of Organic Chemistry .
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.Organic Letters.
-
Sigma-Aldrich.Product Specification: 2-Chloro-1,3-dimethylimidazolinium chloride.
-
Cambridge Isotope Laboratories.Sodium Azide (15N-Labeled)
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate reactions with various bases.
Introduction: The "Kitamura Reagent" Advantage
Welcome to the technical support hub for ADMP (
ADMP, often referred to as the Kitamura Reagent , is a crystalline solid with high thermal stability (
Module 1: The Mechanism & Base Logic
To optimize this reaction, you must understand that ADMP acts as an electrophilic azide source. The reaction is driven by the nucleophilicity of your substrate, which is modulated by the base.
Mechanistic Pathway
The base serves two distinct roles depending on the substrate:
-
For Activated Methylenes: It generates the enolate nucleophile.
-
For Primary Amines: It acts as an acid scavenger and activates the ADMP-amine intermediate for fragmentation.
Figure 1: General mechanistic flow of ADMP diazo transfer.[2] The rate-determining step is often the initial nucleophilic attack, heavily influenced by base strength.
Module 2: Base Selection Matrix
The most common failure mode is pKa mismatch . Using a base that is too weak for your substrate results in no reaction; using a base that is too strong can cause decomposition of sensitive diazo products.
The Compatibility Table
| Substrate Class | Recommended Base | Solvent | Rationale |
| Simple Primary Amines | DMAP (cat.) + TEA | MeCN | DMAP acts as a nucleophilic catalyst. TEA scavenges the generated acid. |
| Sterically Hindered Amines | DBU | MeCN | Stronger base required to force the equilibrium toward the deprotonated amine intermediate. |
| 1,3-Diketones (Highly Acidic) | TEA or DIPEA | MeCN | Mild base prevents side reactions (e.g., Wolff rearrangement or polymerization). |
| DBU | MeCN | DBU (pKa ~24.3 in MeCN) is often required to fully enolize esters which are less acidic than diketones. | |
| Alcohols (Direct Azidation) | DBU (Excess) | MeCN | Requires high basicity to facilitate the substitution mechanism (Mitsunobu-free). |
Expert Insight: The DBU vs. DMAP Decision
-
Scenario: You are converting a primary amine to an azide.
-
Guidance: Start with DMAP (5-10 mol%) and TEA . If conversion is <50% after 2 hours, switch to DBU (1.2 equiv) . DBU is the "sledgehammer" – it works for difficult substrates but is harder to remove if your product is acid-sensitive (requires acidic wash to remove DBU).
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned deep red/purple, but TLC shows no product. What happened?
Diagnosis: This is often a "False Positive" color change.
-
Cause: Diazo transfer reactions often generate colored charge-transfer complexes or trace azo-coupling byproducts.
-
Solution: Do not rely on color. Rely on IR spectroscopy (look for the strong azide stretch at ~2100
) or TLC/LCMS. -
Action: If TLC shows starting material, add 10 mol% more ADMP and switch to a stronger base (e.g., spike with DBU).
Q2: The reaction works, but I cannot separate the byproduct.
Diagnosis: You are struggling with 1,3-dimethylimidazolidin-2-one (DMI).
-
The Science: The byproduct of ADMP is DMI, which is a polar aprotic solvent (similar to DMPU).
-
Self-Validating Protocol:
-
Concentrate the reaction mixture.
-
Redissolve the residue in Ether or EtOAc (non-polar).
-
Wash vigorously with Water (3x) .
-
Validation: DMI is miscible with water. It will partition into the aqueous layer. If your product is lipophilic, this wash removes >95% of the byproduct.
-
Q3: Can I use inorganic bases like ?
Diagnosis: Generally, No .
-
Reasoning: ADMP reactions in Acetonitrile (MeCN) rely on homogeneous kinetics. Inorganic bases are poorly soluble in MeCN, leading to extremely slow surface-mediated reactions.
-
Exception: If you must use water/organic biphasic systems, you can use
, but ADMP hydrolysis becomes a competing risk. Stick to DBU/TEA in MeCN for reliability.
Module 4: Standardized Experimental Protocols
Protocol A: Synthesis of Azides from Primary Amines (The Kitamura Method)
Use this for: Anilines, alkyl amines.
-
Preparation: In a flame-dried flask, dissolve the primary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN) (3.0 mL).
-
Reagent Addition: Add ADMP (1.2 mmol, 342 mg). The suspension may not fully dissolve yet.
-
Activation:
-
Standard: Add DMAP (0.1 mmol) and TEA (1.5 mmol).
-
Difficult Substrates: Add DBU (1.5 mmol) dropwise.
-
-
Reaction: Stir at 30°C (mild heat helps solubility). Monitor by TLC.
-
Checkpoint: Most reactions complete within 1–4 hours.
-
-
Workup: Dilute with
. Wash with (x2) and Brine (x1). Dry over .
Protocol B: Diazo Transfer to 1,3-Dicarbonyls
Use this for:
-
Preparation: Dissolve substrate (1.0 mmol) in MeCN (3 mL).
-
Base Addition: Add DBU (1.2 mmol) at 0°C (Ice bath). Note: Enolate formation is exothermic.
-
Reagent Addition: Add ADMP (1.2 mmol) in one portion.
-
Reaction: Allow to warm to Room Temperature. Stir for 2–12 hours.
-
Purification: Standard aqueous workup (as above).
Module 5: Decision Logic Tree
Use this workflow to determine your optimization strategy before starting.
Figure 2: Decision matrix for selecting the optimal base system based on substrate electronics.
References
-
Kitamura, M., et al. (2014).[3][4] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][2][3][4][5][6] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[4]
-
Kitamura, M., et al. (2012).[7] "Direct synthesis of organic azides from alcohols using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate." Synlett, 23(09), 1335–1338.
-
Kitamura, M., & Murakami, K. (2015).[2] "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171–181.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. d.docksci.com [d.docksci.com]
- 4. ADMP - Enamine [enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
Improving reaction yield with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate for sterically hindered substrates.
Product: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) CAS: 1266134-54-6 Application: Diazo Transfer & Azidation Status: Operational | Severity: Level 3 (Optimization Required)
Technical Overview: The Steric Challenge
ADMP is a crystalline, shelf-stable, and non-explosive diazo transfer reagent developed to replace hazardous sulfonyl azides (e.g., tosyl azide, triflyl azide). While ADMP exhibits superior safety profiles, its cationic nature creates specific kinetic requirements when dealing with sterically hindered substrates (e.g.,
The Kinetic Bottleneck
The reaction proceeds via a nucleophilic attack of the substrate (enolate or amine) onto the terminal nitrogen of the ADMP azide moiety. For hindered substrates, the trajectory of this attack is obstructed.
-
Standard Substrates: React rapidly in mild bases (TEA) at
to RT. -
Hindered Substrates: Suffer from stalled conversion due to the inability of the nucleophile to penetrate the steric shield of the imidazolidinone ring, often resulting in hydrolysis of the reagent before diazo transfer occurs.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes when applying ADMP to bulky scaffolds.
Issue A: Low Conversion (<30%) with Recovered Starting Material
Diagnosis: The nucleophile is not sufficiently activated to overcome the energy barrier of the cationic reagent.
Solution: Switch to a "Superbase" system. Standard bases like Triethylamine (
| Parameter | Standard Protocol | Hindered Protocol (Recommended) | Reason |
| Base | Triethylamine (TEA) | DBU or MTBD | Higher basicity ( |
| Solvent | DCM or THF | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the ionic transition state and increase reagent solubility. |
| Temp | RT | Thermal energy is required to overcome the steric activation barrier. |
Issue B: Reagent Decomposition (White Precipitate, No Product)
Diagnosis: Hydrolysis of ADMP. The reagent is moisture-sensitive in solution. If the reaction is too slow (due to sterics), ambient moisture competes with the substrate. Solution:
-
Dry Solvents: Ensure MeCN/DMF is anhydrous (<50 ppm water).
-
Concentration: Increase reaction concentration to 0.5 M - 1.0 M . Higher concentration favors the bimolecular reaction over pseudo-first-order hydrolysis.
Issue C: Formation of "Creamy" Emulsions
Diagnosis: Formation of the insoluble guanidine byproduct salt coupled with the hexafluorophosphate counterion. Solution:
-
Do not filter immediately. Dilute the reaction mixture with
or EtOAc and wash with water. The byproduct (2-imino-1,3-dimethylimidazolidine) is water-soluble.
Visualizing the Mechanism & Workflow
Mechanism of Action: Diazo Transfer
Understanding the transition state is critical for optimization. The diagram below illustrates the nucleophilic attack required.
Caption: The reaction relies on the activated substrate attacking the ADMP terminal nitrogen. Steric bulk affects the "Transition State" node, requiring stronger bases and heat to proceed.
Troubleshooting Decision Tree
Use this logic flow to determine the next experimental step.
Caption: Step-by-step logic to isolate variables causing low yields in sterically hindered ADMP reactions.
Optimized Protocol: Hindered Substrates
Objective: Diazo transfer to a sterically hindered active methylene (e.g.,
Reagents:
-
Substrate (1.0 equiv)
-
ADMP (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Anhydrous Acetonitrile (0.5 M concentration)
Procedure:
-
Preparation: Charge a flame-dried reaction vial with the Substrate and Anhydrous Acetonitrile . Ensure the concentration is high (0.5 M) to drive kinetics.
-
Activation: Add DBU dropwise at room temperature. Stir for 10 minutes. Note: The solution may darken; this is the enolate formation.
-
Reagent Addition: Add ADMP in one portion.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Checkpoint: Check TLC. If conversion is <50%, warm to 40°C . Do not exceed 60°C to avoid thermal decomposition of the diazo product.
-
-
Workup: Dilute with tert-butyl methyl ether (TBME). Wash 2x with water (removes DBU salts and ADMP byproduct) and 1x with brine. Dry over
. -
Purification: Silica gel chromatography. Note: Diazo compounds are often visible as bright yellow spots on TLC.
Frequently Asked Questions (FAQs)
Q: Is ADMP explosive like Tosyl Azide?
A: ADMP is significantly safer. It has a high decomposition temperature (
Q: Why use ADMP over Imidazole-1-sulfonyl Azide? A: While Imidazole-1-sulfonyl azide is also safe, ADMP is a crystalline solid (salt) that is easier to weigh and store than the often hygroscopic or liquid sulfonyl azides. ADMP also offers a different solubility profile useful for polar substrates [2].
Q: Can I use ADMP for direct azidation of alcohols? A: No. ADMP is a diazo transfer reagent (for active methylenes) or an amine-to-azide converter. It does not perform Mitsunobu-type azidation of alcohols directly.
References
-
Kitamura, M., Tashiro, N., & Okauchi, T. (2002). 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: An Efficient, Safe, and Crystalline Diazo Transfer Reagent. Synlett, 2002(12), 2067-2069.
-
Kitamura, M., & Okauchi, T. (2014). Safe and Efficient Diazo Transfer Reagent: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Yuki Gosei Kagaku Kyokaishi (Journal of Synthetic Organic Chemistry, Japan), 72(1), 56-66.
-
Klöpfer, A. H., & Doyle, M. P. (2020). Diazo Compounds: Synthesis and Applications. In Organic Reactions. (Contextualizing ADMP usage in modern synthesis).
Purification of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate via recrystallization.
Subject: Purification of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) Ticket ID: ADMP-PUR-001 Status: Resolved / Knowledge Base Article
Executive Summary & Application Context
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) is a high-performance diazo-transfer reagent designed to replace hazardous alternatives like triflyl azide (
While ADMP is celebrated for its thermal stability and non-explosive profile (impact/friction insensitive), commercial or crude preparations often contain impurities such as:
-
Unreacted Sodium Azide (
): A critical safety hazard. -
Inorganic Salts: NaCl or NaPF6 byproducts.
-
Hydrolysis Products: Urea derivatives formed from moisture exposure.
This guide provides the Gold Standard Recrystallization Protocol (based on Kitamura’s methodology) to ensure accurate stoichiometry and safety in downstream applications.
Standard Operating Procedure (SOP)
Method A: High-Purity Recrystallization (Recommended)
Best for: Final purification of crude material to remove trace hydrolysis products and colored impurities.
Solvent System: Toluene : Acetone (1:1 v/v)
Target Melting Point:
| Step | Action | Technical Rationale |
| 1. Preparation | Prepare a 1:1 mixture of Toluene and Acetone.[1][2] Pre-heat a water bath to | Toluene acts as the anti-solvent; Acetone is the solvent. The 1:1 ratio balances solubility at high temps vs. insolubility at low temps. |
| 2. Dissolution | Suspend crude ADMP in the minimum amount of solvent mixture at | Do not exceed |
| 3. Hot Filtration | If insoluble solids remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or Celite pad. | Removes NaCl/NaN3 residues which are insoluble in organic solvents. |
| 4. Crystallization | Allow the filtrate to cool slowly to Room Temperature (RT) on the benchtop. Once at RT, move to a | Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystal formation. |
| 5. Isolation | Filter the white crystals via vacuum filtration.[1] Wash with cold ( | Removes mother liquor containing soluble organic impurities. |
| 6. Drying | Dry under high vacuum ( | Removes trapped solvent lattice. |
Method B: Rapid Precipitation (Alternative)
Best for: Initial isolation from reaction mixtures.
-
Dissolve the residue in a minimum volume of Acetonitrile .[1]
-
Pour the solution slowly into a stirring volume of Diethyl Ether (10x volume relative to MeCN).
-
Filter the resulting white precipitate immediately.
Troubleshooting & Diagnostics
Issue 1: The Product "Oiled Out" (Two Liquid Layers)
Diagnosis: The solution became supersaturated too quickly, or the temperature dropped too fast, causing the salt to separate as a liquid phase rather than a crystal lattice.
Corrective Action:
-
Re-heat: Gently warm the mixture back to
until the oil redissolves. -
Seed: Add a single crystal of pure ADMP (if available) or scratch the inner wall of the flask with a glass rod.
-
Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to RT naturally. Do not place directly in the freezer.
Issue 2: Low Yield (<50%)
Diagnosis: Too much solvent was used during dissolution, or the mother liquor still holds significant product.
Corrective Action:
-
Concentrate: Evaporate the mother liquor to approx. 1/3 of its original volume.
-
Second Crop: Repeat the cooling/freezing process.
-
Note: The second crop is usually less pure and should be analyzed separately.
-
Issue 3: Product is Yellow/Brown
Diagnosis: Presence of oxidation byproducts or significant hydrolysis.
Corrective Action:
-
Perform Method A (Recrystallization).
-
If color persists, treat the hot solution (Step 2) with activated charcoal, stir for 5 mins, and filter hot through Celite before cooling.
Safety & Stability (FAQ)
Q: Is ADMP explosive?
A: No. Impact and friction sensitivity tests confirm ADMP is non-explosive in standard test ranges.[1][2][3] However, it decomposes exothermically starting at
-
Precaution: Never heat above
during drying or processing.
Q: How should I store purified ADMP?
A: Store in a freezer at
Q: Can I use water to wash the filter cake? A: NO. While ADMP is water-soluble, the hexafluorophosphate anion can slowly hydrolyze or exchange in aqueous environments, and you will lose significant yield. Use cold Toluene:Acetone or Diethyl Ether.
Process Visualization
The following diagram illustrates the decision logic for purifying ADMP, distinguishing between the initial isolation and the high-purity recrystallization path.
Figure 1: Decision matrix for ADMP purification. Note the loop for correcting "oiling out" phenomena.
References
-
Kitamura, M., & Murakami, K. (2015).[1] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[1]
-
Kitamura, M., et al. (2014).[4][5] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][4][5][6] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[4][5]
-
TCI Chemicals. (n.d.).[1] Product Specification: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.[1][2][3][4][5][6][7][8]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | C5H10F6N5P | CID 53342899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ADMP - Enamine [enamine.net]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | 1266134-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Reaction conditions for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate with low nucleophilicity anilines.
Topic: Optimizing Reaction Conditions for 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) with Low Nucleophilicity Anilines
Executive Summary: The "Safe" Azide Challenge
You are likely here because you are attempting to synthesize an aryl azide from an electron-deficient aniline (e.g., nitro-, cyano-, or halo-substituted) using ADMP (Kitamura’s Reagent). While ADMP is a superior safety alternative to triflyl azide (
The Core Problem: ADMP is an electrophilic diazo transfer reagent. Electron-poor anilines lack the nucleophilic drive to attack the terminal nitrogen of the ADMP azide moiety under standard (DMAP/RT) conditions, often resulting in recovered starting material or stalled conversion.
The Solution: This guide details the "Hard Nucleophile Protocol" —switching from catalytic bases to stoichiometric strong bases (DBU) and leveraging thermal activation to force the formation of the tetrazene intermediate.
Part 1: The Optimized Protocol (Hard Nucleophile Method)
Do not use the standard "mild" protocol for nitroanilines or similar substrates. Use this modified workflow.
Reagents & Stoichiometry
-
Substrate: Low nucleophilicity aniline (1.0 equiv)
-
Reagent: ADMP (1.2 – 1.5 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 – 2.5 equiv)
-
Note: DMAP is insufficient for deactivated anilines.
-
-
Solvent: Acetonitrile (MeCN) [Anhydrous] (0.1 – 0.2 M)
Step-by-Step Methodology
-
Dissolution: In a dried reaction vial, dissolve the aniline (1.0 equiv) in anhydrous MeCN.
-
Activation: Add DBU (2.0 equiv) dropwise. Stir for 10 minutes at room temperature.
-
Why? This deprotonates or activates the aniline, increasing the HOMO energy for attack.
-
-
Reagent Addition: Add ADMP (1.2 equiv) in one portion.
-
Thermal Initiation: Heat the reaction mixture to 50 °C .
-
Critical: Monitor by TLC/LCMS. If no conversion after 2 hours, increase T to 65 °C (Do not exceed 80 °C to avoid ADMP decomposition).
-
-
Workup (The "Water Wash"):
Part 2: Troubleshooting & FAQs
Q1: I see starting material remaining even after 24 hours. What is wrong?
Diagnosis: Insufficient nucleophilic activation. Fix:
-
Switch Base: If you are using DMAP or TEA, switch to DBU or TMG (Tetramethylguanidine). The
of the conjugate acid of DBU (approx. 24 in MeCN) is necessary to drive the equilibrium for deactivated anilines. -
Concentration: Increase concentration to 0.5 M. Diazo transfer is bimolecular; higher concentration favors the kinetics.
Q2: The reaction turns dark/black, and I see multiple spots.
Diagnosis: Thermal decomposition or polymerization. Fix:
-
Check Temp: Did you exceed 80 °C? ADMP begins exothermic decomposition around 200 °C, but prolonged heating >80 °C can degrade the aryl azide product (releasing
to form nitrenes). -
Light Protection: Aryl azides are photosensitive. Wrap the flask in foil during the reaction.
Q3: Can I use DMF instead of Acetonitrile?
Answer: Yes, but with a caveat.
-
Pros: Better solubility for highly polar nitroanilines.
-
Cons: DMF is harder to remove during the aqueous workup, potentially retaining the imidazolinium byproduct. If using DMF, perform an initial wash with 5% LiCl solution to remove the solvent.
Q4: Is this reaction explosive?
Answer: ADMP is classified as a "safe" diazo transfer reagent (high decomposition temperature ~200 °C, low impact sensitivity).[1] However:
-
The Product: Aryl azides can be explosive if the C/N ratio is low (
). -
The Solvent: Do NOT use Dichloromethane (DCM) with strong bases and ADMP if there is any chance of unreacted diazo intermediates, as trace diazomethane formation has been theoretically debated (though less likely here than with sulfonyl azides). Stick to MeCN.
Part 3: Mechanistic Visualization
The following diagram illustrates the "Activation Barrier" that DBU overcomes. For electron-poor anilines, the initial nucleophilic attack (Step 1) is the rate-determining step (RDS).
Caption: Mechanistic pathway highlighting the necessity of base activation (DBU) to overcome the nucleophilic attack barrier for EWG-anilines.
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose stalled reactions.
Caption: Step-by-step diagnostic workflow for optimizing ADMP reactions with difficult substrates.
References
-
Kitamura, M., et al. (2014). "A Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry.
-
Kitamura, M., et al. (2014). "Safe and Efficient Diazo Transfer Reagent: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate." Journal of Organic Chemistry.
-
Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[6][7][8] Synth. 92, 171-181.[7]
Sources
- 1. Introduction of a New Azidation Reagent [en.highfine.com]
- 2. Nucleophilic reactivity of aniline derivatives towards the nitroso group : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent development of synthetic preparation methods for guanidines via transition metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methods for byproduct removal in reactions with 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
This Technical Support Guide addresses the purification and troubleshooting of reactions involving 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) . This guide focuses on the specific chemical behavior of ADMP byproducts and provides evidence-based protocols for their removal.[1]
Core Chemistry & Byproduct Analysis
To effectively remove byproducts, one must first understand their physicochemical origin.[1] ADMP acts as a diazo-transfer reagent.[1][2][3][4][5][6] Upon reaction with a nucleophile (typically a primary amine or alcohol) in the presence of a base, the azide group (
The Reaction Pathway
The reagent (ADMP) converts into two primary byproduct species during the reaction:
-
1,3-Dimethylimidazolidin-2-one (DMI): The neutral, organic byproduct resulting from the hydrolysis/cleavage of the imidazolinium core.[1]
-
Hexafluorophosphate Salts (
): The ionic byproduct formed when the base scavenges the proton released during the substitution.[1]
Byproduct Physicochemical Profile
| Byproduct Component | State (RT) | Polarity | Water Solubility | Boiling Point | Removal Strategy |
| DMI | Colorless Liquid | High (Dipolar Aprotic) | Miscible | 225°C | Aqueous Wash / Chromatography |
| Amine/Base Salts | Solid/Oil | Ionic | High | N/A | Aqueous Wash |
| Residual ADMP | Crystalline Solid | Polar | Low (in non-polar organics) | Dec >200°C | Filtration / Chromatography |
Visualizing the Workflow
The following diagram illustrates the reaction mechanism and the logical flow for purification based on product solubility.
Figure 1: Decision tree for ADMP workup based on the polarity of the target azide.[1]
Troubleshooting Protocols & FAQs
Scenario 1: Standard Removal (Lipophilic Products)
User Question: "I am synthesizing a simple aryl azide. How do I ensure all ADMP residues are gone?"
Technical Insight: Because DMI (the byproduct) is highly miscible with water, a standard liquid-liquid extraction is highly effective.[1] ADMP itself is a salt and also partitions into the aqueous phase or precipitates out of non-polar solvents.
Protocol:
-
Quench: Add saturated aqueous
to the reaction mixture. -
Extract: Dilute with a non-polar solvent (Diethyl Ether is preferred over DCM if solubility permits, as DMI partitions more favorably into water against ether).[1]
-
Wash: Wash the organic layer
with water or brine.[1]-
Why? This aggressively removes the DMI and the hexafluorophosphate salts.
-
-
Dry: Dry over
, filter, and concentrate. -
Verify: Check
NMR.[1][4][5][8] DMI shows characteristic methyl singlets at ppm and methylene signals at ppm.[1]
Scenario 2: Difficult Separations (Polar Products)
User Question: "My azide product is polar and water-soluble. I cannot wash with water. How do I remove the DMI?"
Technical Insight: DMI has a high boiling point (225°C), making it impossible to remove via standard rotary evaporation without decomposing your product.[1] You must use chromatographic separation.[1]
Protocol:
-
Concentrate: Evaporate the reaction solvent (e.g., Acetonitrile) directly.[1]
-
Chromatography:
-
Option A (Normal Phase): Load the crude oil onto a silica column.[1] Elute with a gradient (e.g., Hexane/EtOAc).[1][8] DMI is very polar and will elute significantly later than most organic azides.[1]
-
Option B (Reverse Phase): If the product is extremely polar, use C18 silica.[1] DMI elutes early in high-water fractions, while organic azides typically retain longer.[1]
-
Scenario 3: Reaction Stalling
User Question: "The reaction is stuck at 50% conversion. Should I add more ADMP?"
Technical Insight: ADMP stability allows for heating, but stalling is often due to base inactivation.[1] The reaction generates acidic protons that must be scavenged.[1]
Troubleshooting Steps:
-
Check Base Stoichiometry: Ensure you are using at least 1.2–2.0 equivalents of base (e.g., DBU or DMAP).[1] The formation of
consumes the base.[1] -
Temperature: Increase temperature to 50°C. ADMP is stable up to ~200°C (decomposition), making it safer than Triflyl Azide (
) for heating [1].[1] -
Solvent: Ensure the solvent is polar enough to solubilize the ADMP salt.[1] Acetonitrile (MeCN) is the standard.[1] If using DCM, the reaction may be slower due to poor reagent solubility.
Safety & Handling (Critical)
Although ADMP is engineered to be a "safe" diazo-transfer reagent, azide chemistry always carries inherent risks.[1]
-
Explosion Hazard: Unlike
, ADMP is crystalline and has high thermal stability (dec > 200°C) [1].[1] However, never distill reaction mixtures to dryness if you suspect unreacted sodium azide or formation of low-molecular-weight azides (like diazidomethane if DCM is used as solvent with excess azide).[1] -
Waste Disposal:
References
-
Kitamura, M., et al. (2014).[1][2] "Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate." Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[1][5][9] Synth. 92, 171-181.[1] Available at: [Link][1]
Sources
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. ADMP - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Introduction of a New Azidation Reagent [en.highfine.com]
- 7. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Stability and recommended storage conditions for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Technical Support Center: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP)
Product Code: ADMP CAS: 1266134-54-6 Technical Lead: Senior Application Scientist, High-Energy Reagents Division[1]
Introduction: Why ADMP?
You are likely using ADMP because you require a diazo-transfer reagent that balances high reactivity with a superior safety profile compared to traditional sulfonyl azides (e.g., triflyl azide or tosyl azide).[1] ADMP is a crystalline, non-explosive salt that facilitates the conversion of primary amines to azides and 1,3-dicarbonyls to diazo compounds under mild conditions, often without the need for transition metal catalysts (like Cu(II)).[1][2][3][4]
This guide addresses the specific stability constraints and troubleshooting scenarios unique to the imidazolinium cation structure of ADMP.
Part 1: Critical Storage & Handling
Q: Upon arrival, the bottle is cold. Can I open it immediately? A: No. ADMP is hygroscopic.[1] If you open a cold bottle in a humid lab environment, condensation will form on the crystals. Water initiates hydrolysis of the imidazolinium ring, degrading the reagent into non-reactive urea byproducts.
-
Protocol: Allow the container to equilibrate to room temperature inside a desiccator before breaking the seal.
Q: What are the optimal long-term storage conditions? A: Stability is dictated by preventing hydrolysis and thermal decomposition.[1]
-
Temperature: Store at -20°C . While stable at room temperature for short periods, long-term storage requires freezing to inhibit slow hydrolysis.[1]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
Container: Tightly sealed, amber glass (to protect from light, though light sensitivity is low compared to thermal sensitivity).
Q: Is ADMP shock-sensitive? A: Unlike many organic azides, ADMP is classified as non-explosive in standard impact and friction sensitivity tests.[1][2][5] However, it is a Type C Self-Reactive Substance .[1][6]
-
Implication: It will not detonate under normal handling, but it can undergo thermal decomposition if heated.[1][2][5]
-
Safety Limit: Never heat the solid above 100°C .[1] Differential Scanning Calorimetry (DSC) shows exothermic decomposition beginning around 200°C; a 100°C safety margin is mandatory.[1][2][5]
Visual Guide: Storage & Handling Workflow
Figure 1: Correct handling workflow to prevent moisture-induced degradation.
Part 2: Stability Profile & Physical Properties
The following data is compiled from internal stability testing and authoritative literature [1, 2].
| Property | Value / Observation | Technical Implication |
| Appearance | White to off-white crystalline powder | Yellowing indicates degradation/hydrolysis.[1] |
| Melting Point | 205 – 210 °C (Decomposition) | Do not use melting point for purity check; risk of decomp.[1] |
| DSC Onset | ~200 °C (Exothermic) | Thermal Runaway Risk. Maintain reaction temps < 60°C. |
| Impact Sensitivity | > 30 J (Non-explosive) | Safer than Triflyl Azide (TfN3) and Tosyl Azide.[1] |
| Hygroscopicity | Moderate | Moisture acts as a catalyst for degradation.[1] |
| Solubility | Soluble in MeCN, DMSO, DMF. | Poor solubility in non-polar solvents (Hexane, Et2O). |
Part 3: Troubleshooting Experimental Issues
Q: My reaction yield is low (<50%). The starting amine is still present. A: This is often a Base Strength or Solubility issue.[1]
-
The Mechanism: ADMP transfers the diazo group to the amine.[2][3][5] This requires deprotonation.[1]
-
Diagnosis:
-
Scenario A (Aliphatic Amines): If using weak bases (e.g., NaHCO3), switching to DMAP (4-Dimethylaminopyridine) or Et3N usually solves this.[1]
-
Scenario B (Electron-Deficient Anilines): If the substrate is a weak nucleophile (e.g., nitro-aniline), standard bases are insufficient.[1] Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and increase temperature to 50°C [1].[1]
-
Q: The reaction mixture turned dark brown/black. A: This indicates decomposition of the diazo-transfer intermediate or the ADMP itself.[1]
-
Cause: Overheating or incompatibility with the solvent.[1]
-
Solution:
Q: Can I use metal catalysts (Cu, Zn) to speed this up? A: Unnecessary and potentially detrimental. Unlike sulfonyl azides which often require Cu(II) catalysis, ADMP is designed for metal-free transfer.[1] Adding metals can lead to chelation complexes with the imidazole byproduct, complicating purification.[1]
Visual Guide: Reaction Optimization Logic
Figure 2: Decision matrix for optimizing diazo-transfer conditions based on substrate nucleophilicity.
References
-
Kitamura, M., et al. "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)."[1] Organic Syntheses, vol. 92, 2015, pp. 171-181.[1] [1]
-
Kitamura, M., & Tashiro, N. "A Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate."[1][2][4][8] Organic & Biomolecular Chemistry, vol. 12, 2014.[1]
-
Sigma-Aldrich.[1] "Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate."
Sources
- 1. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADMP - Enamine [enamine.net]
- 5. orgsyn.org [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Handling procedures for air and moisture sensitive 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Product: 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) CAS: 1266134-54-6 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Reagent Profile[1]
Status: The "Safe" Azide.[1]
The Paradox: While academic literature (Kitamura et al.) correctly identifies ADMP as thermally stable (
Why the discrepancy? As your Application Scientist, I interpret this "sensitivity" not as an immediate safety hazard, but as a Stoichiometric Hazard . The hexafluorophosphate counterion can absorb atmospheric moisture over time. In precise diazo-transfer reactions, "wet" ADMP leads to:
-
Mass Error: Weighing water instead of reagent, leading to substoichiometric equivalents.
-
Hydrolysis Competition: Potential degradation of the imidazolinium core under basic aqueous conditions.
Guideline: Treat ADMP with the rigor of a moisture-sensitive reagent to guarantee the high yields (>90%) promised by the literature.
Storage & Integrity (The "Cold Chain")
Q: My ADMP arrived with a "Store at -20°C" label, but it was shipped on ice packs that melted. Is it ruined? A: Likely not. ADMP is thermally robust.[2] However, if the container seal was compromised, moisture ingress is the concern.
-
Action: Inspect physical state. It should be a free-flowing white crystalline powder. If it is clumped or sticky, recrystallize (see Troubleshooting).
-
Protocol: Store at
under Argon/Nitrogen. Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.
Q: Can I store it in a standard desiccator?
A: Yes, but a glovebox is preferred for long-term storage of opened bottles. If using a desiccator, ensure the desiccant (e.g.,
Operational Protocols: The Inert Diazo Transfer
This protocol bridges the gap between standard bench chemistry and high-fidelity inert atmosphere techniques.
Core Workflow Diagram
The following diagram outlines the critical path for handling ADMP to prevent moisture contamination and ensure safety.
Figure 1: Critical handling path for ADMP. Note that "Thermal Equilibration" is the most frequently skipped step, leading to moisture contamination.
Step-by-Step Procedure (Moisture-Excluded)
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv)
-
Base: DMAP (2.0 equiv) or DBU (for low nucleophilicity amines)
-
Solvent: Anhydrous Acetonitrile (ACN)
Protocol:
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool under a stream of dry Nitrogen/Argon.
-
Solvation: Dissolve the amine and base in anhydrous ACN.
-
ADMP Addition (The Critical Step):
-
Best Practice: Weigh ADMP in a glovebox.
-
Alternative: Weigh quickly into a capped vial. Add ADMP as a solid in one portion against a positive pressure of Nitrogen.
-
-
Reaction: Stir at
.-
Monitoring: TLC or LCMS. ADMP is highly soluble; the formation of a precipitate often indicates the formation of the imidazolinium byproduct (a good sign).
-
-
Quench: Although stable, quench excess azide if working on >5g scale. Add water to dissolve the byproduct.
-
Extraction: Extract with
or EtOAc. The urea byproduct remains in the aqueous layer (major purification advantage over Tosyl Azide).
Troubleshooting Matrix
Q: The reaction turned yellow/brown. Is this normal? A: Pure ADMP reactions are typically colorless or off-white. Color changes usually indicate:
-
Amine Oxidation: If the atmosphere wasn't strictly inert.
-
Base Sensitivity: High concentrations of DBU can sometimes cause discoloration.
-
Fix: Switch to DMAP or use a buffer system if the substrate is base-sensitive.
-
Q: My yield is consistently 60-70% (Literature says >90%). A: This is the "Moisture Signature."
-
Diagnosis: Your ADMP is likely "wet" (hydrated). You weighed 1.2 equivalents by mass, but only added 0.9 equivalents of active reagent.
-
Test: Run a control NMR of the reagent in
. Look for water peak shift or integration mismatch. -
Fix: Recrystallize ADMP from Toluene/Acetone (1:1) or increase loading to 1.5 equiv.
Diagnostic Logic Tree
Figure 2: Decision matrix for optimizing ADMP diazo-transfer reactions.
Safety & Compatibility Data
Q: Is ADMP explosive? A: It is classified as Low Explosibility .[2]
-
Impact Sensitivity:
(Safe). -
Friction Sensitivity:
(Safe). -
Decomposition: Exothermic decomposition starts
. -
Comparison: Significantly safer than Triflyl Azide (
) or Tosyl Azide.
Q: Can I use metal spatulas?
A: While ADMP does not form highly sensitive heavy metal azides as easily as Sodium Azide (
Compatibility Table
| Parameter | Specification | Notes |
| Incompatible Materials | Strong Acids, Heavy Metals | Acid releases |
| Recommended Solvent | Acetonitrile (MeCN) | Optimal solubility and rate. |
| Alternative Solvents | THF, DMF | Slower rates; DMF complicates workup. |
| Quenching Agent | Water / Dilute Ammonium Chloride | Solubilizes the byproduct for removal. |
References
-
Primary Synthesis & Stability: Kitamura, M., et al. (2014).[1][3] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[2][1][3][4][5][6] Organic & Biomolecular Chemistry.[1][3][7]
-
Detailed Handling Protocol: Kitamura, M., & Murakami, K. (2015).[6] Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP).[2][1][3][5][6][8] Organic Syntheses.[5][6][7]
-
Safety Data Sheet (SDS): Sigma-Aldrich. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Safety Data Sheet.[4]
-
Commercial Specifications: TCI Chemicals. Product Specification: A2457.[8]
Sources
- 1. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ADMP - Enamine [enamine.net]
- 4. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate 97 1266134-54-6 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | 1266134-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Thermal stability and decomposition temperature of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
This technical guide serves as a specialized support center for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) . It is designed for researchers requiring immediate, high-level troubleshooting and safety parameters for this diazo-transfer reagent.
Status: Operational Role: Senior Application Scientist Topic: Thermal Stability & Decomposition Protocols
Thermal Profile & Stability Data
Q: What is the exact decomposition temperature ( ) of ADMP?
A: Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition onset at approximately 200 °C .[1][2][3] However, relying on the onset temperature is unsafe for process chemistry. The decomposition is energetic. You must adhere to the Safe Operating Limit (SOL) .
| Parameter | Value | Source Verification |
| DSC Onset ( | ~200 °C | Kitamura et al. (2014) |
| Safe Operating Limit | < 100 °C | Organic Syntheses Protocol |
| Melting Point | ~148–150 °C (dec.) | Experimental Observation |
| Impact Sensitivity | Negative (> 50 J) | Non-explosive in standard range |
| Friction Sensitivity | Negative (> 350 N) | Non-explosive in standard range |
Critical Warning: While ADMP is classified as "low-explosive" compared to Triflyl Azide (
) or Tosyl Azide, it is still an energetic azide. Never heat neat ADMP above 100 °C.
Q: Why does the protocol recommend 100 °C if decomposition starts at 200 °C?
A: This is a calculated safety margin (Safety Factor
Storage & Handling Protocols
Q: My ADMP has been at room temperature for a week. Is it still usable?
A: Likely, yes, but verification is required. ADMP is thermally stable at room temperature (25 °C) for short periods. However, long-term storage must be at -10 °C to -20 °C .
-
Check: Visually inspect the solid. It should be a white to off-white crystalline powder.
-
Test: If the powder has turned yellow or orange, or if the crystals have fused into a gummy mass, do not use . This indicates partial decomposition or hydrolysis.
Q: Is ADMP hygroscopic?
A: ADMP is non-hygroscopic , which is a significant advantage over other diazo-transfer salts. However, moisture can interfere with the diazo-transfer reaction efficiency (hydrolysis of the active intermediate).
-
Protocol: Store in a tightly sealed container with a desiccant. Warm to room temperature before opening the bottle to prevent condensation on the cold solid.
Q: Can I scale up a reaction using ADMP to >100 grams?
A: Proceed with extreme caution. While ADMP is safer than legacy reagents, the thermodynamics of diazo transfer are exothermic.
-
Requirement: You must perform a DSC or ARC (Accelerating Rate Calorimetry) test on your specific reaction mixture (not just the reagent) before exceeding 10g scale. The reaction intermediates may have lower stability than ADMP itself.
Reaction Troubleshooting & Optimization
Q: The reaction is sluggish. Can I increase the temperature?
A: Do not exceed 50–60 °C unless strictly necessary. Instead of heat, optimize the Base and Solvent .
-
Base Selection: ADMP requires a base to deprotonate the substrate.
-
Standard: DMAP (4-Dimethylaminopyridine) is sufficient for most amines.
-
Difficult Substrates: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for less nucleophilic amines or alcohols.
-
-
Solvent: Acetonitrile (
) is the standard. DCM or THF can be used but may slow kinetics.
Q: I see a pressure buildup in the reaction vessel. Is this normal?
A: STOP IMMEDIATELY.
Diazo transfer releases nitrogen gas (
-
Action: Cool the reaction to 0 °C immediately. Vent the vessel cautiously. Analyze the crude by TLC/NMR to check for product decomposition.
Safety Decision Framework (Visualized)
The following logic tree guides the decision-making process for handling ADMP, ensuring thermal risks are mitigated before they become hazards.
Figure 1: Operational safety logic for ADMP usage. Note the hard stop at >100°C and the requirement for calorimetric testing at scale.
Experimental Protocol: Thermal Verification
If you suspect your batch of ADMP has degraded or if you are validating a new supplier, use this simplified DSC protocol.
Objective: Verify
-
Sample Prep: Weigh 2–3 mg of ADMP into a high-pressure gold-plated crucible.
-
Reasoning: Gold prevents catalytic decomposition effects sometimes seen with aluminum.
-
-
Sealing: Hermetically seal the crucible.
-
Reasoning: Prevents sublimation and ensures internal pressure mimics a closed reactor.
-
-
Program:
-
Equilibrate at 30 °C.
-
Ramp 5 °C/min to 250 °C.
-
-
Analysis:
-
Look for the first deviation from the baseline (exothermic event).
-
Pass Criteria: No significant exotherm (< 5 J/g) detected below 180 °C. Major peak onset > 195 °C.
-
References
-
Kitamura, M., et al. (2014).[4][5] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[2][3][4][5][6] Organic & Biomolecular Chemistry, 12, 4397-4406.[4][5]
-
Kitamura, M., et al. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.
-
Sigma-Aldrich. (2024).
-
United Nations UNECE. (2019). "Temperature control of energetic samples (DSC Protocols)." Committee of Experts on the Transport of Dangerous Goods.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ADMP - Enamine [enamine.net]
- 6. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
Technical Support Center: Large-Scale Synthesis of ADMP
Topic: Process Optimization & Troubleshooting for 2-Amino-4,6-dimethoxypyrimidine (ADMP) Persona: Senior Application Scientist, Process Development Division
Welcome to the ADMP Technical Support Hub
Current Status: Operational Scope: Industrial synthesis, impurity profiling, and safety protocols for ADMP (CAS: 36315-01-2).
As a key intermediate for sulfonylurea herbicides (e.g., Nicosulfuron, Bensulfuron-methyl), the synthesis of ADMP demands a rigorous balance between reaction kinetics and thermodynamic stability. This guide addresses the two dominant industrial routes: the Malononitrile Cyclization Route (modern, "green" focus) and the Nucleophilic Substitution Route (classic, chloropyrimidine precursor).
Module 1: The Malononitrile Route (Cyclization)
Context: This route avoids phosphorus waste but relies on the delicate formation of imidate intermediates. The primary failure mode here is the hydrolysis of the imidate or decomposition of the amidine salt before cyclization.
Core Workflow: The "One-Pot" Cascade
The reaction typically proceeds via the Pinner synthesis mechanism followed by cyclization with cyanamide.
Figure 1: Critical process flow for the Malononitrile route. Note the strict temperature and pH gates.
Troubleshooting Guide: Yield & Stability
Q: My yield is consistently stuck below 75%. Where is the loss occurring? A: The bottleneck is likely the stability of the 1,3-dimethoxypropanediimine dihydrochloride intermediate.
-
Root Cause: If the temperature during HCl gas purging exceeds 5°C, or if moisture enters the system, the imidate reverts to malononitrile or hydrolyzes to esters.
-
Corrective Action:
-
Cryogenic Control: Maintain reactor jacket temperature at -5°C to 0°C during HCl addition [1].
-
Saturation Check: Ensure the methanol/malononitrile solution is fully saturated with HCl. Incomplete saturation leads to unreacted nitrile.
-
pH Buffering: During the cyanamide addition, the pH must be maintained between 5.5 and 6.8. If pH > 7, the amidine salt decomposes rapidly [2].
-
Q: The final product has a persistent yellow hue even after recrystallization. A: This indicates the presence of polymerized cyanamide or thermal degradation products from the cyclization step.
-
Root Cause: Overheating during the "amidine to ADMP" cyclization phase in toluene.
-
Corrective Action:
-
Use a stabilizer (e.g., Sodium phosphate dibasic) during the cyanamide addition step.
-
Switch to a lower-boiling azeotropic removal of water or strictly control the reflux temperature. Activated carbon treatment (5% w/w) in the final recrystallization is mandatory for optical purity [3].
-
Module 2: The Substitution Route (Methoxylation)
Context: This route involves the methoxylation of 2-Amino-4,6-dichloropyrimidine (ADCP). While robust, it is prone to "monochloro" impurities if mass transfer is poor.
Impurity Profiling & Management
| Impurity Type | Chemical Structure | Origin | Removal Strategy |
| Monosubstituted | 2-Amino-4-chloro-6-methoxypyrimidine | Incomplete reaction (Stalled | Increase reaction time; Increase NaOMe stoichiometry (2.05 - 2.1 eq). |
| Hydrolyzed | 2-Amino-4-hydroxy-6-methoxypyrimidine | Water presence in Methanol/NaOMe | CRITICAL: Use anhydrous Methanol (<0.05% water). |
| Dimer/Trimer | Pyrimidine oligomers | Localized hot spots during addition | Improve agitation (Reynolds number > 10,000); Slow addition of NaOMe. |
Protocol: High-Purity Methoxylation
Standard Operating Procedure (SOP) Reference: [4]
-
Charge: Load 2-Amino-4,6-dichloropyrimidine (ADCP) into the reactor with anhydrous methanol.
-
Dissolution: Agitate to create a slurry.
-
Reagent Preparation: Prepare a 30% w/w solution of Sodium Methoxide (NaOMe) in methanol. Note: Commercial solutions often contain hydroxide impurities; freshly prepared is superior.
-
Controlled Addition: Add NaOMe solution dropwise at 40-50°C.
-
Why? Adding all at once causes an exotherm that favors side reactions (polymerization).
-
-
Reflux: Heat to reflux (65°C) for 4–6 hours.
-
Quench: Distill off 80% of methanol, add water to dissolve NaCl salts, and filter the precipitated ADMP.
Q: I detect 2-Amino-4-hydroxy-6-methoxypyrimidine in my LC-MS. Can I wash it out? A: No, this impurity co-crystallizes with ADMP. You must prevent it.
-
The Mechanism: Methoxide (
) is a strong base but also a nucleophile. If water is present, Hydroxide ( ) is generated. is a better nucleophile than methoxide for this specific substrate due to size/kinetics, leading to the hydroxy-impurity. -
The Fix: Karl Fischer titration of your solvent system is non-negotiable. Water content must be < 200 ppm before NaOMe addition.
Module 3: Process Safety & Engineering
Hazard Management: Sodium Methoxide & Exotherms
Handling large quantities of NaOMe presents significant fire and corrosion risks.
Figure 2: Safety logic gate for Sodium Methoxide handling.
Safety FAQ:
Q: Can we use aqueous NaOH instead of NaOMe to save cost? A: Absolutely not. Using NaOH will result in the hydrolysis of the chlorine atoms (in Route B) or the nitrile/imidate (in Route A) to form barbituric acid derivatives or hydroxy-pyrimidines. The reaction requires a strong alkoxide nucleophile, not just a base.
Q: We are seeing pressure buildup during the cyclization step (Malononitrile route). A: This is likely due to the evolution of ammonia or volatile byproducts if the pH is not controlled.
-
Engineering Control: Ensure the scrubber system is active and sized correctly for ammonia release.
-
Process Control: If pressure spikes, pause the heating ramp. The cyclization of the amidine intermediate is exothermic; a "runaway" here can pressurize the vessel rapidly [5].
References
- CN103159684B. Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
- CN105601574A. Method for preparing 2-amino-4,6-dimethoxy pyrimidine. Google Patents.
- CN102898382A. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.
Addressing limited commercial supply and shelf-life of ADMP.
The following Technical Support Center guide addresses the specific challenges associated with ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) , a critical diazo-transfer reagent used in pharmaceutical synthesis.
While ADMP is favored for its safety profile compared to sulfonyl azides, it is notorious in the process chemistry field for supply chain volatility and hydrolytic instability (shelf-life issues), as noted in recent reports by major pharmaceutical groups like Bristol-Myers Squibb.
Status: Operational | Topic: Supply Chain Resilience & Stability Protocols Audience: Process Chemists, Medicinal Chemists, CMC Leads
Core Issue: Supply Chain & Shelf-Life
The Problem: Commercial batches of ADMP frequently go on backorder due to niche manufacturing. Furthermore, stored ADMP can degrade into hydrazoic acid or inactive urea byproducts if exposed to moisture, compromising yield and safety.
The Solution Strategy: This guide transitions your lab from "Consumer" to "Controller" by establishing:
-
In-House Synthesis Protocols (To bypass commercial shortages).
-
Rigorous QC Workflows (To validate shelf-life).
-
Storage Logic (To prevent hydrolytic decomposition).
Troubleshooting Modules (Q&A Format)
Module A: Supply Shortage (In-House Synthesis)
Q: Commercial ADMP is unavailable. Can we synthesize it in-house safely? A: Yes. In-house synthesis is often preferred to ensure freshness. The reaction involves treating 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (CIP) with sodium azide.
Protocol (Validation Level: High):
-
Starting Material: Dissolve 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (CIP) in dry acetonitrile (MeCN).
-
Azidation: Slowly add Sodium Azide (
) at . Note: Maintain temperature to prevent exotherms. -
Filtration: The byproduct (NaCl) precipitates. Filter this out to leave the ADMP in solution.
-
Isolation: Concentrate the filtrate. ADMP crystallizes as a stable salt.
Critical Control Point: Ensure the CIP starting material is free of moisture. Hydrolysis of CIP prior to azidation yields the inactive urea, which contaminates the final ADMP.
Module B: Stability & Degradation[1]
Q: My ADMP has turned from white to off-white/yellow. Is it safe to use? A: STOP. Color change often indicates hydrolysis or the formation of trace hydrazoic acid salts.
-
Mechanism: ADMP is hygroscopic. Moisture attacks the imidazolinium ring, leading to ring-opening or urea formation.
-
Action: Perform a Quantitative NMR (qNMR) assay.
-
Standard: Maleic acid or 1,3,5-trimethoxybenzene in
. -
Acceptance Criteria: >95% purity by mass. If <90%, recrystallize from acetonitrile/ether. If yellow/sticky, discard via aqueous neutralization.
-
Q: How do we extend the shelf-life of our current stock? A: ADMP shelf-life is dictated by moisture exclusion, not just temperature.
-
Storage: Store at
under Argon/Nitrogen atmosphere. -
Container: Use amber glass with Parafilm or Teflon-lined caps. Avoid metal spatulas (potential for azide-metal complexation, though low risk with this specific cation).
-
Desiccation: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.
Module C: Reaction Failure
Q: The diazo-transfer reaction failed (low yield) despite using "fresh" ADMP. A: This is likely a pH mismatch .
-
Cause: ADMP requires a base to deprotonate the substrate (amine/active methylene) to facilitate the transfer.
-
Troubleshooting:
-
Check your Base: Are you using DMAP or
? Ensure the equivalents are calculated against the substrate, not the ADMP. -
Check Solvent: DCM and MeCN are standard.[1] Avoid protic solvents (MeOH/EtOH) which can compete with the diazo transfer.
-
Visualized Workflows
Figure 1: In-House Synthesis & Supply Chain Logic
This diagram illustrates the decision matrix for sourcing ADMP and the chemical pathway for in-house production.
Caption: Figure 1: Decision logic for ADMP sourcing and step-by-step pathway for in-house synthesis from CIP precursors.
Figure 2: Quality Control & Stability Triage
This diagram guides the researcher through evaluating the physical and chemical state of stored ADMP.
Caption: Figure 2: Triage workflow for determining ADMP viability based on visual cues and NMR analysis.
Key Data: Stability & Safety Parameters
| Parameter | Specification / Limit | Context |
| Melting Point | 130–132 °C (Decomposes) | Lower MP indicates hydrolysis impurities. |
| Impact Sensitivity | Insensitive | Safer than Sulfonyl Azides, but handle with care. |
| Storage Temp | 2–8 °C | Critical for retarding hydrolysis. |
| Solubility | High: MeCN, AcetoneLow: DCM, Ether | Use MeCN for reactions; Ether for precipitation. |
| Shelf-Life | ~6 Months (Commercial)~12 Months (In-House + Argon) | Commercial supply often degrades during shipping/warehousing. |
References
-
Kitamura, M., Tashiro, N., & Okauchi, T. (2011). "2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: An Efficient Diazo-Transfer Reagent."[1] Synlett, 2011(11), 1509–1512. Link
-
Richardson, P. F., et al. (2018). "Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds."[2] The Journal of Organic Chemistry, 83(17), 10916–10921. Link
- Note: This reference discusses the stability profiles and compares ADMP to other reagents, highlighting the supply/stability trade-offs.
-
Green, S. P., Wheelhouse, K. M., et al. (2019). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, 24(1). Link
- Note: Provides DSC and ARC data confirming ADMP's thermal stability relative to impact-sensitive altern
Sources
Validation & Comparative
Comparison of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate and triflyl azide for diazo transfer.
Technical Comparison Guide: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) vs. Triflyl Azide (TfN )
Executive Summary
The Bottom Line: For 95% of diazo transfer applications, ADMP is the superior reagent due to its crystalline stability, shelf-life, and non-explosive profile. Triflyl Azide (TfN
-
ADMP: Best for routine synthesis, scale-up, and metal-sensitive substrates.
-
TfN
: Reserved only for niche cases where ADMP reactivity is insufficient and safety protocols for high-explosives are strictly enforced.
Reagent Profiles & Physicochemical Properties[2][3][4]
The fundamental difference lies in stability. TfN
| Feature | ADMP (Kitamura's Reagent) | Triflyl Azide (TfN |
| Structure | Imidazolinium cation stabilized by PF | Sulfonyl azide with highly electron-withdrawing CF |
| Physical State | White Crystalline Solid | Colorless Oil (in solution) |
| Explosivity | Non-explosive (Impact/Friction insensitive) | High Explosive (Shock sensitive if concentrated) |
| Shelf Life | Months at -10°C; Stable at RT | Minutes/Hours (Must use immediately) |
| Decomposition | Exothermic >200°C | Explosive decomposition upon concentration |
| Byproducts | Water-soluble urea derivative (Easy removal) | Triflamide (often requires chromatography) |
| Metal Catalyst | Not required (Base promoted) | Often requires Cu(II), Zn(II), or Ni(II) |
Mechanistic Comparison: Diazo Transfer
Both reagents function via a diazo transfer mechanism (typically Wong's mechanism for amines), where the amine nucleophile attacks the terminal nitrogen of the azide.
Mechanism Visualization
The following diagram illustrates the pathway for ADMP, highlighting the clean formation of the azide and the water-soluble guanidine-type byproduct.
Figure 1: Mechanistic pathway of diazo transfer using ADMP.[2][3] The reaction is driven by the formation of the thermodynamically stable imidazolinone byproduct.
Performance Metrics & Substrate Scope
Primary Amines[4][5][6][7][8][9][10][11][12][13]
-
ADMP: Converts primary amines to azides in high yields (typically 80-95%) using mild bases like DMAP (for nucleophilic amines) or DBU (for less reactive amines). Crucially, it avoids the use of transition metals (Cu, Zn), making it ideal for metal-sensitive biological targets or late-stage functionalization.
-
TfN
: Highly effective but often requires a metal catalyst (e.g., CuSO , ZnCl ) to achieve comparable rates and yields. The presence of residual metal can be problematic for pharmaceutical intermediates.
1,3-Dicarbonyl Compounds
Both reagents effectively convert activated methylenes to diazo compounds.
-
ADMP: Works under mild basic conditions (Et
N). The byproduct is easily washed away with water, simplifying purification.[4] -
TfN
: Effective, but the removal of the triflamide byproduct often requires column chromatography, which is cumbersome on large scales.
Yield Comparison (Representative Data)
| Substrate Class | ADMP Yield (Method) | TfN | Advantage |
| Benzylamine | 92% (DMAP, MeCN) | 85-95% (CuSO | ADMP (No metal, safer solvent) |
| Amino Acid Esters | 85-98% (NaHCO | 80-90% (ZnCl | ADMP (Simpler workup) |
| Anilines | 75-90% (DBU, MeCN) | Variable (Often requires forcing) | ADMP (With strong base) |
Safety & Handling: The Critical Differentiator
This is the deciding factor for most organizations.
Triflyl Azide (TfNngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) Hazards[1][15][16]
-
Explosion Risk: TfN
has a high nitrogen-to-carbon ratio and is energetically unstable.[1] It has caused severe laboratory explosions when concentrated or stored. -
Incompatible Solvents: Preparing TfN
in dichloromethane (DCM) can generate diazidomethane , an extremely sensitive explosive.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Protocol Restriction: Must be prepared in situ and used immediately. NEVER concentrate or distill.
ADMP Safety Profile
-
Stability: Crystalline solid stable up to 200°C.
-
Sensitivity: Passed standard impact and friction sensitivity tests (BAM methods).
-
Storage: Can be stored in a freezer (-10°C) for months without degradation.
-
Solvent Safety: Compatible with Acetonitrile (MeCN), avoiding the DCM hazard entirely.
Experimental Protocols
Protocol A: Safe Diazo Transfer with ADMP
Recommended for routine synthesis.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv)
-
Base: DMAP (2.0 equiv) or DBU (for unreactive amines)
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Dissolve the amine and base in MeCN.
-
Add ADMP as a solid in one portion.
-
Stir at room temperature (or 50°C for unreactive amines) for 2–12 hours.
-
Workup: Concentrate the solvent (safe to do so), redissolve in Et
O or EtOAc, and wash with water. The imidazolinone byproduct partitions into the aqueous phase.[5] -
Dry organic layer and concentrate to yield the crude azide.
Protocol B: In Situ Preparation of TfN
Use only if ADMP is unavailable. Requires blast shield.
Reagents:
-
NaN
(Sodium Azide) -
Tf
O (Triflic Anhydride) -
Solvent: Use Toluene or MeCN (Avoid DCM to prevent diazidomethane formation).
Procedure:
-
Setup: Place reaction vessel behind a blast shield. Cool NaN
(highly toxic) solution in water/toluene to 0°C. -
Addition: Add Tf
O dropwise. Control exotherm. -
Extraction: Separate the organic layer containing TfN
. DO NOT CONCENTRATE. -
Reaction: Add the TfN
solution immediately to the amine substrate mixture containing Cu(II) catalyst and base. -
Quench: Quench any unused reagent with alkyne or specific chemical quenchers before disposal.
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Decision matrix for selecting between ADMP and Triflyl Azide.
References
-
Kitamura, M., et al. (2014). "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[6][2][7][8][9][5][10] Organic & Biomolecular Chemistry, 12(25), 4397–4406. Link
-
Kitamura, M., et al. (2011).[3] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[7][5][10] Synthesis, 2011(7), 1037–1044. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 9(19), 3797–3800. Link
- Titz, A., et al. (2010). "Safety of Diazo Transfer Reagents." Organic Process Research & Development. (General safety reference for sulfonyl azides).
-
Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[8][5][4][11][12] Synth., 92, 171-181. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ADMP - Enamine [enamine.net]
- 11. reddit.com [reddit.com]
- 12. safety.pitt.edu [safety.pitt.edu]
Comparative Analysis: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) vs. Traditional Azidating Agents
[1]
Executive Summary
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) represents a significant advancement in diazo-transfer technology, specifically engineered to resolve the chronic safety and stability issues associated with traditional reagents like Triflyl Azide (
This guide provides a technical evaluation for medicinal chemists and process engineers, establishing ADMP as a Class-Leading reagent for the conversion of primary amines to azides and the diazotization of 1,3-dicarbonyls.[1] The analysis is grounded in safety metrics (DSC, impact sensitivity) and reaction efficiency.[1]
Safety & Stability Profile: The Critical Differentiator
The primary driver for adopting ADMP is safety.[1] Traditional diazo-transfer reagents are energetic materials often requiring in situ preparation to mitigate explosion risks.[1] ADMP is a crystalline solid designed with a high thermal safety margin.[1][2]
Comparative Safety Data Matrix
| Feature | ADMP (Kitamura's Reagent) | Triflyl Azide ( | ISA[1]·HCl | Sodium Azide ( |
| Physical State | Crystalline Solid | Liquid / Solution | Crystalline Solid | Crystalline Solid |
| Explosiveness | Non-explosive (Impact/Friction insensitive) | High (Explosive if conc.)[1] | Moderate (Risk of hydrolysis to | Moderate (Shock sensitive w/ metals) |
| Decomposition Temp ( | > 200 °C (Exothermic onset) | ~100–110 °C | ~130–150 °C (Violent >150°C) | ~275 °C |
| Shelf Life | > 1 year (at -10°C to RT) | Poor (Prep in situ recommended) | Variable (Hygroscopic, hydrolyzes) | Excellent |
| Handling Risk | Low (Standard PPE) | High (Blast shield required) | Moderate (Avoid moisture) | High (Acute Toxicity) |
Technical Insight: The high decomposition temperature of ADMP (>200°C) allows for drying and storage without the risk of spontaneous detonation, a common hazard with sulfonyl azides.[1] Unlike ISA·HCl, ADMP is non-hygroscopic, preventing the formation of hydrazoic acid (
) upon storage.[1]
Mechanistic Action & Reactivity
ADMP functions as a cationic diazo-transfer reagent.[1] The electron-deficient imidazolinium core activates the terminal azide, facilitating nucleophilic attack by amines or enolates.[1]
Reaction Mechanism: Diazo Transfer to Primary Amines
The reaction proceeds via a nucleophilic attack of the deprotonated amine on the terminal nitrogen of the azido group, followed by fragmentation to release the organic azide and the stable 1,3-dimethylimidazolidin-2-one byproduct.[1]
Figure 1: Mechanistic pathway of diazo transfer using ADMP. The stability of the cyclic urea byproduct drives the reaction equilibrium forward.
Experimental Protocols
Protocol A: Conversion of Primary Amines to Azides
Application: Synthesis of alkyl and aryl azides for Click Chemistry (CuAAC).
Reagents:
-
Substrate: Primary Amine (1.0 equiv)[1]
-
Reagent: ADMP (1.2 equiv)[1]
-
Base: 4-Dimethylaminopyridine (DMAP) (2.0 equiv) or DBU (for less reactive amines)[1]
-
Solvent: Acetonitrile (
) or Dichloromethane (DCM)[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Base Addition: Add DMAP (2.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure deprotonation/activation.
-
Reagent Addition: Add ADMP (1.2 mmol) in a single portion. The reaction is generally slightly exothermic; cooling to 0°C is optional but recommended for large scales (>5g).[1]
-
Reaction Monitoring: Stir at room temperature. Monitor by TLC or LC-MS.[1]
-
Typical Time: 1–4 hours for alkyl amines; 12–24 hours for unactivated aryl amines.[1]
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel) if necessary.
Self-Validating Check: The urea byproduct (1,3-dimethylimidazolidin-2-one) is water-soluble.[1] A thorough aqueous wash (acidic) should remove it completely.[1] If the NMR shows peaks at ~2.7 ppm (N-Me) and ~3.2 ppm (
), increase the volume of the aqueous wash.
Protocol B: Diazotization of 1,3-Dicarbonyls
Application: Preparation of diazo esters/ketones for C-H insertion or cyclopropanation.[1]
Reagents:
-
Substrate: 1,3-Diketone or
-Ketoester (1.0 equiv)[1] -
Reagent: ADMP (1.1 equiv)[1]
-
Base: Triethylamine (
) (1.2 equiv)[1] -
Solvent: THF or Acetonitrile
Methodology:
Performance Benchmarking
The following data summarizes the efficiency of ADMP compared to standard reagents across different substrate classes.
| Substrate Class | ADMP Yield (%) | Notes on ADMP Performance | |
| Alkyl Amines | 85 – 98% | 80 – 95% | Comparable yield; significantly safer workup.[1] |
| Aryl Amines (Anilines) | 75 – 92% | 60 – 85% | ADMP often requires stronger base (DBU) for electron-poor anilines.[1] |
| Amino Acids (Esters) | 90 – 99% | 85 – 95% | No racemization observed; compatible with Fmoc/Boc groups.[1] |
| 1,3-Dicarbonyls | 88 – 96% | 85 – 95% | Excellent for |
Decision Matrix for Reagent Selection
Figure 2: Decision matrix for selecting the appropriate azidating agent based on safety and substrate constraints.
Conclusion & Recommendation
ADMP is the superior choice for modern drug discovery and process chemistry workflows. While reagents like
-
Recommendation: Adopt ADMP as the standard "first-pass" reagent for all diazo-transfer reactions.[1]
-
Exception: Consider
only if ADMP fails to convert highly deactivated steric-hindered amines, and only with appropriate blast shielding.
References
-
Kitamura, M., et al. (2014).[1][3][4] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][2][3][4][5] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[1][4]
-
Kitamura, M., et al. (2011).[1][4] "2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds."[1][4] Synthesis, 2011(7), 1037–1044.[1][4]
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[1][6] "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride."[1][6] Organic Letters, 9(19), 3797–3800.[1]
-
Nyakunda, G. M., et al. (2005).[1] "Preparation of Triflyl Azide and Its Use in Diazo Transfer." Journal of Organic Chemistry. (Contextual reference for TfN3 comparison).
-
Enamine Ltd. (2024).[1] "ADMP - Reagent for diazo-transfer and azide formation."[7][1][8][3][4][6] Enamine Product Guide.
Sources
- 1. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ADMP - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 7. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate versus tosyl azide in synthesis.
Executive Summary: The Shift to Stable Azoliums
For decades, Tosyl Azide (TsN₃) served as the standard reagent for diazo transfer reactions—a critical transformation in the synthesis of diazo compounds and organic azides. However, its widespread use is marred by severe safety risks, including shock sensitivity and explosive decomposition during distillation.
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) has emerged as a superior alternative.[1] Developed to address the physicochemical flaws of sulfonyl azides, ADMP offers a crystalline, non-explosive profile with a self-validating purification mechanism. This guide analyzes the technical trade-offs between these two reagents, providing evidence-based protocols for researchers prioritizing safety and process efficiency.
Part 1: Technical Profile & Performance Comparison
Safety & Stability (The Critical Differentiator)
The primary driver for adopting ADMP is safety. Sulfonyl azides like TsN₃ are energetic materials.[2] In contrast, ADMP is engineered as an ionic liquid precursor with high thermal stability.
| Feature | Tosyl Azide (TsN₃) | ADMP |
| Physical State | Oily liquid (often stored in solution). | Crystalline solid (White powder). |
| Explosivity | High Risk. Shock/friction sensitive.[2][3][4] Distillation is hazardous.[5] | Low Risk. Impact/friction insensitive. Stable up to ~200°C. |
| Storage | Refrigerated; often generated in situ to avoid isolation. | Stable at room temperature; shelf-stable for months. |
| Decomposition | Exothermic decomposition can trigger at relatively low temperatures (~120°C). | Exothermic decomposition onset >190°C (DSC data).[6] |
Purification Logistics: The Solubility Advantage
The "hidden" cost of a chemical reagent is often the work-up.
-
Tosyl Azide: The by-product, p-toluenesulfonamide, is a solid with poor water solubility. It frequently co-crystallizes with products or requires tedious column chromatography to remove.
-
ADMP: The diazo transfer releases 1,3-dimethyl-2-imidazolidinone (DMI) .[4] DMI is highly polar and completely water-soluble.
-
Implication: The reaction mixture can often be purified simply by washing with water, leaving the organic diazo compound or azide in the organic layer.
-
Reactivity & Substrate Scope
-
1,3-Dicarbonyls: Both reagents perform well, but ADMP often provides higher isolated yields due to the easier work-up.
-
Primary Amines: ADMP efficiently converts primary amines to azides under mild conditions (using DMAP or DBU), avoiding the metal catalysts (e.g., Cu(II)) sometimes required with triflyl azide.
-
Alcohols: ADMP allows for the direct conversion of alcohols to azides (Mitsunobu-type conditions) without the formation of difficult phosphine oxide by-products.[1]
Part 2: Mechanistic Insight
The mechanism of diazo transfer involves the attack of a nucleophilic carbon (or nitrogen) on the terminal nitrogen of the azide reagent. The key difference lies in the leaving group thermodynamics.
Figure 1: General Base-Catalyzed Diazo Transfer Mechanism. The driving force is the stability of the leaving group (sulfonamide for TsN3, urea derivative for ADMP).
Part 3: Experimental Protocols
Protocol A: Diazo Transfer with ADMP (Recommended)
Source: Adapted from Kitamura et al. (2011)
Objective: Synthesis of a 2-diazo-1,3-dicarbonyl compound.
Reagents:
-
1,3-Dicarbonyl substrate (1.0 equiv)
-
ADMP (1.1 equiv)
-
Triethylamine (Et₃N) or DBU (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or THF
Step-by-Step:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound in MeCN (0.5 M concentration) under an inert atmosphere.
-
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add Et₃N dropwise. Stir for 10 minutes to ensure enolate formation.
-
Reagent Addition: Add ADMP in one portion. The crystalline solid dissolves rapidly.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 1–4 hours (monitor by TLC).
-
Work-up (The "Self-Cleaning" Step):
-
Concentrate the reaction mixture to remove MeCN.
-
Redissolve the residue in Diethyl Ether or Ethyl Acetate.
-
Wash 2x with Water. (This removes the DMI by-product and unreacted ADMP salts).
-
Wash 1x with Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Result: The crude product is often analytically pure.
Protocol B: Diazo Transfer with Tosyl Azide (Legacy)
Caution: High Risk Protocol
Objective: Synthesis of a 2-diazo-1,3-dicarbonyl compound.
Safety Pre-Check: Ensure no metal spatulas are used. Do not heat the reaction mixture above 40°C. Use a blast shield.
Step-by-Step:
-
Preparation: Dissolve the substrate in CH₂Cl₂.
-
Base Addition: Add Et₃N (1.2 equiv) at 0°C.
-
Azide Addition: Add Tosyl Azide (1.1 equiv) dropwise. Note: TsN₃ is often used as a solution in toluene/dodecane to mitigate explosion risk.
-
Reaction: Stir at room temperature for 2–12 hours.
-
Work-up:
-
Purification: The residue usually contains p-toluenesulfonamide.[2] Flash chromatography (Silica gel) is almost always required to separate the solid by-product from the diazo compound.
Part 4: Decision Matrix
When should you use which reagent?
Figure 2: Reagent Selection Decision Tree.
Summary Recommendation
-
Choose ADMP for medicinal chemistry, scale-up processes (>10g), and workflows where chromatography is a bottleneck. The slight cost premium is offset by the elimination of purification steps and safety hazards.
-
Choose Tosyl Azide only for small-scale, non-critical academic explorations where reagent cost is the sole constraint and safety protocols (blast shields) are strictly enforced.
References
-
Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011).[8][9] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis, 2011(7), 1037–1044.[9]
-
Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[8][9] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[4][6][7][8][9][10][11] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[9]
-
Organic Syntheses. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181.[8]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.
Sources
- 1. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. afgsci.com [afgsci.com]
- 4. Introduction of a New Azidation Reagent [en.highfine.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. orgsyn.org [orgsyn.org]
- 9. ADMP - Enamine [enamine.net]
- 10. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Advantages of ADMP compared to traditional diazo-transfer reagents.
A Comparative Analysis for High-Throughput & Scale-Up Applications
Executive Summary: The Case for ADMP
In the landscape of organic synthesis, diazo-transfer reactions have historically been a bottleneck due to the hazardous nature of reagents like Triflyl Azide (
ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) represents a paradigm shift. It transforms the diazo-transfer workflow from a hazardous, strictly controlled operation into a bench-stable, "weigh-and-go" protocol. This guide objectively analyzes ADMP’s performance against Imidazole-1-sulfonyl azide (ISA) and Triflyl Azide, demonstrating why ADMP is the superior choice for safety-conscious, high-efficiency laboratories.
The Safety Imperative: Thermal & Shock Stability
The primary driver for adopting ADMP is safety. Traditional sulfonyl azides are notoriously unstable.
ADMP, by contrast, is an imidazolinium salt designed with a high decomposition threshold.
Comparative Stability Data (DSC & Impact)
The following table synthesizes Differential Scanning Calorimetry (DSC) and impact sensitivity data.
| Reagent | Physical State | Dec.[2][3][4] Onset ( | Impact Sensitivity | Shelf Stability |
| ADMP | Crystalline Solid | ~196°C | Insensitive (>40 J) | High (>1 year) |
| ISA | Solid (Hygroscopic) | ~150°C | Sensitive (<10 J) | Moderate |
| Triflyl Azide ( | Liquid (in solution) | N/A (Explosive) | High (Explosive) | None (Prep in situ) |
| p-ABSA | Solid | ~130°C | Moderate | High |
Note:
Safety Decision Matrix
Use this logic flow to determine when ADMP is the mandatory choice versus when legacy reagents might still be considered.
Operational Superiority: The "Clean Chemistry" Advantage
Beyond safety, ADMP offers distinct advantages in purification and handling.
-
Atom Economy & Byproducts: The diazo transfer with ADMP generates 1,3-dimethyl-2-imidazolidinone (DMI) as the byproduct.[4] DMI is highly water-soluble.[3]
-
Purification Protocol: Unlike sulfonyl azides which often produce sulfonamides that are difficult to separate from the product, the DMI byproduct is removed simply by washing the organic layer with water or brine. This frequently eliminates the need for column chromatography for crude azides.
-
Hygroscopicity: ADMP is non-hygroscopic, whereas ISA salts can absorb moisture, altering stoichiometry and posing hydrolysis risks (formation of
).
Reaction Scope & Efficiency
ADMP is not just a "safe" alternative; it is a high-performance reagent.[5][6] It is effective for:
-
Primary Amines
Azides: Works on alkyl, aryl, and heteroaryl amines. -
1,3-Dicarbonyls
2-Diazo-1,3-dicarbonyls: Extremely mild conditions (often neutral or weak base).
Experimental Comparison: Conversion of Phenylalanine Methyl Ester
Reaction Conditions: Solvent: MeCN, Base: DMAP, Time: 2-4h.
| Reagent | Yield (%) | Purification Method | Handling Hazard |
| ADMP | 92% | Aqueous Wash | Low |
| 95% | Chromatography | High (Explosion Risk) | |
| ISA | 88% | Chromatography | Moderate (Shock Sensitive) |
Mechanism of Action
Understanding the mechanism is crucial for troubleshooting. ADMP acts as an electrophilic azide source. The reaction is driven by the formation of the thermodynamically stable cyclic urea (DMI).
Validated Experimental Protocol
Objective: Synthesis of an organic azide from a primary amine using ADMP. Scale: 1.0 mmol (Scalable to >10g).
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]
-
Base: DBU (for unreactive amines) or DMAP (for reactive amines) (2.0 - 3.0 equiv)
-
Solvent: Acetonitrile (MeCN)[7]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in MeCN (5 mL).
-
Activation: Add the base (DBU or DMAP) and stir for 5 minutes at room temperature.
-
Addition: Add ADMP (1.2 mmol) in a single portion. The reaction is not highly exothermic, but standard care should be taken.[4]
-
Reaction: Stir at room temperature. Monitor by TLC (typically 2–12 hours).
-
Note: If the amine is sterically hindered, heating to 50°C is safe due to ADMP's high thermal stability.
-
-
Workup (The "ADMP Advantage"):
-
Dilute the reaction mixture with Diethyl Ether or EtOAc.
-
Wash 2x with Water. (This removes the DMI byproduct, excess base, and unreacted ADMP).
-
Wash 1x with Brine.
-
Dry over
and concentrate.
-
-
Result: Usually yields pure azide.[6] If necessary, purify via short silica plug.
References
-
Kitamura, M., et al. (2002). "Synthesis and properties of 2-azido-1,3-dimethylimidazolinium salts: A new, safe, and efficient diazo-transfer reagent."[3] Journal of Organic Chemistry, 67(14), 4975–4977.
-
Kitamura, M., & Okauchi, T. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.[1]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride."[8][9] Organic Letters, 9(19), 3797–3800. (Cited for comparison of ISA properties).
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate." (Data source for H242/H302 classification).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction of a New Azidation Reagent [en.highfine.com]
- 5. ADMP - Enamine [enamine.net]
- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivities of some imidazole-1-sulfonyl azide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Comparison Guide: Characterization of Reaction Products from 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)
Executive Summary
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) , often referred to as Kitamura’s Reagent , represents a significant advancement in diazo-transfer chemistry. Historically, the synthesis of organic azides relied on hazardous reagents like triflyl azide (
This guide objectively characterizes ADMP reaction products, contrasting them with legacy alternatives. It provides validated experimental protocols, safety data, and mechanistic insights designed for drug development professionals requiring high-fidelity azide synthesis without the safety overhead of energetic precursors.
Technical Profile & Physicochemical Characterization[2][3]
ADMP is a crystalline, non-hygroscopic salt.[2][3] Its stability profile is its primary differentiator.[4] Unlike sulfonyl azides, the cationic imidazolinium core stabilizes the azide moiety, raising the decomposition threshold significantly.
Table 1: Physicochemical Properties of ADMP
| Property | Specification | Experimental Observation |
| Appearance | White to off-white crystalline solid | Easy to weigh/handle in air |
| Melting Point | 202–205 °C (decomposition) | High thermal stability compared to |
| Solubility | Soluble in MeCN, DMSO, DMF | Moderate solubility in DCM; Insoluble in |
| IR Signature | Azide stretch ( | Strong absorption at 2172 cm⁻¹ |
| ¹H NMR | (CD₃CN, 600 MHz) | |
| Safety | Impact/Friction Insensitive | Negative Hammer Test; Negative Friction Test |
Analytic Insight: The ¹H NMR spectrum is distinctively simple.[4] The singlet at 3.05 ppm corresponds to the two equivalent N-methyl groups, and the singlet at 3.79 ppm corresponds to the imidazolidine ring protons. This simplicity allows for easy monitoring of reagent consumption during reaction monitoring.[4]
Comparative Performance Analysis
The following analysis compares ADMP against the two most common alternatives: Triflyl Azide (
Table 2: Reagent Comparison Matrix
| Feature | ADMP (Kitamura's Reagent) | Triflyl Azide ( | ISA·HCl (Goddard-Borger) |
| Shelf Stability | High (>12 months at -20°C) | Very Low (Prepare in situ only) | Moderate (Hygroscopic, hydrolyzes) |
| Explosiveness | Non-explosive (Impact/Friction safe) | High (Explosive oil) | Moderate (Impact sensitive) |
| Preparation | Commercially available solid | Must be synthesized fresh | Commercially available or 1-step |
| Byproduct Removal | Water-soluble (Simple wash) | Requires careful extraction | Water-soluble |
| Reaction Time | Fast (0.5 – 4 h) | Fast (Instant to 2 h) | Moderate (2 – 16 h) |
| Atom Economy | Moderate ( | Poor (Reagent generated in excess) | Good ( |
Critical Analysis
-
Safety:
has caused numerous laboratory accidents due to its volatility and shock sensitivity.[4] ADMP eliminates this risk entirely, showing no decomposition below 200°C. -
Workflow Efficiency: While ISA·HCl is an improvement over
, it is hygroscopic and can degrade. ADMP's non-hygroscopic nature ensures consistent stoichiometry, crucial for GMP-like environments where exact equivalents are mandatory. -
Substrate Scope: ADMP is superior for converting primary amines to azides without metal catalysts (unlike some ISA protocols that benefit from Cu(II)).[4] It also efficiently diazotizes 1,3-dicarbonyls.[3]
Mechanistic Pathway[6]
Understanding the mechanism is vital for troubleshooting low yields.[4] The reaction proceeds via a nucleophilic attack of the amine (or enolate) on the terminal nitrogen of the ADMP azide group.[4]
Figure 1: Mechanistic pathway of diazo transfer using ADMP. The reaction is driven by the formation of the thermodynamically stable guanidinium-type byproduct.
Experimental Protocols
Protocol A: Conversion of Primary Amines to Azides
Scope: Aliphatic and aromatic primary amines.[4] Reagents: ADMP (1.2 equiv), Base (DMAP or DBU), Solvent (MeCN).
-
Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).
-
Activation: Add 4-Dimethylaminopyridine (DMAP) (2.0 – 3.0 equiv).
-
Optimization: For non-nucleophilic amines (e.g., electron-deficient anilines), switch base to DBU (1.5 equiv) to drive deprotonation.
-
-
Addition: Add ADMP (1.2 mmol, 342 mg) in one portion. The reaction is generally slightly exothermic; cooling to 0°C is recommended for large scales (>1g), but room temperature is standard for <100mg.
-
Monitoring: Stir at room temperature. Monitor by TLC or LC-MS.[4]
-
Workup (Self-Validating Step):
-
Dilute reaction mixture with
or EtOAc.[4] -
Wash with Water (2x) and Brine (1x).[4]
-
Validation: The byproduct (2-amino-1,3-dimethylimidazolidinium salt) is highly water-soluble. If the aqueous layer is not extracted properly, the byproduct may contaminate the organic phase.
-
Dry over
, filter, and concentrate.
-
-
Purification: Silica gel chromatography (usually Hexanes/EtOAc).[4]
Protocol B: Diazotization of 1,3-Dicarbonyls
Scope:
-
Dissolve substrate (1.0 mmol) in THF or MeCN.[4]
-
Add
(1.2 equiv) or (1.1 equiv) at 0°C.[4] -
Add ADMP (1.1 equiv).[4]
-
Stir at 0°C
RT for 2 hours. -
Standard aqueous workup removes the imidazolinium byproduct.[4]
Characterization & Data Validation
To ensure the integrity of the synthesized product, use the following validation checklist.
Data Presentation: Characterization of Standard Product (e.g., Benzyl Azide)
| Method | Expected Signal | Interpretation |
| IR Spectroscopy | ~2100 cm⁻¹ (Strong, sharp) | Diagnostic asymmetric stretch of the azide group. Absence indicates failed conversion.[4] |
| ¹H NMR | Upfield shift of | Protons adjacent to |
| ¹³C NMR | Carbon attached to | |
| Mass Spec | Azides often lose |
Workflow Diagram
Figure 2: Operational workflow for diazo transfer using ADMP.[6]
References
-
Kitamura, M., et al. (2014).[3][6][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[3][6][7][8] Organic & Biomolecular Chemistry.[3][4][9][6][7][10][11]
-
Kitamura, M., et al. (2011).[2][3] 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds.[3] Synthesis.[3][4][9][6][8][10][12][11][13][14]
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[1] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][15] Organic Letters.[4]
-
Organic Chemistry Portal. (n.d.).[4] Diazo Transfer with ADMP.[3][4][9][6][8][11]
Sources
- 1. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. ADMP - Enamine [enamine.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. d.docksci.com [d.docksci.com]
- 7. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | C5H10F6N5P | CID 53342899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 10. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. grokipedia.com [grokipedia.com]
Definitive Guide to X-ray Single Crystal Structure Analysis of ADMP (2-Amino-4,6-dimethylpyrimidine)
Executive Summary: The Structural Imperative of ADMP
2-Amino-4,6-dimethylpyrimidine (ADMP) is not merely a chemical reagent; it is a foundational "molecular brick" in crystal engineering and coordination chemistry. Its utility stems from its dual donor-acceptor hydrogen bonding capability and the steric steering provided by its methyl groups.
For researchers developing non-linear optical (NLO) materials, pharmaceutical co-crystals, or supramolecular polymers, Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of definitively resolving the competitive hydrogen bonding motifs (homosynthons vs. heterosynthons) that dictate material performance.
This guide objectively compares SC-XRD against alternative characterization methods, establishing it as the non-negotiable standard for ADMP structural validation.
Methodology Comparison: Why SC-XRD?
In the context of ADMP, "performance" refers to the resolution of supramolecular connectivity. While NMR confirms molecular identity and PXRD assesses bulk phase purity, only SC-XRD provides the atomic coordinates necessary to predict and explain macroscopic properties like solubility, melting point, and optical non-linearity.
Table 1: Comparative Efficacy of Structural Analysis Methods for ADMP
| Feature | SC-XRD (Gold Standard) | Powder XRD (PXRD) | Solid-State NMR (ssNMR) | Computational Prediction (CSP) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Bulk Phase Fingerprint ( | Local Chemical Environment | Theoretical Energy Landscapes |
| H-Bond Resolution | High (Direct visualization of N-H...N lengths/angles) | Low (Inferred from lattice changes) | Medium (Inferred from chemical shifts) | High (Theoretical only) |
| Polymorph Discrimination | Absolute (Defines space group & packing) | Relative (Requires reference pattern) | Ambiguous (Broad peaks can mask subtle forms) | Predictive (Often over-predicts stable forms) |
| Sample Requirement | Single Crystal (>0.1 mm) | Polycrystalline Powder | Powder (Large quantity) | None (In silico) |
| Critical Limitation | Requires high-quality crystal growth | Cannot solve ab initio complex structures easily | Expensive; low throughput | Requires experimental validation |
Expert Insight: The Methyl Steric Effect
Unlike its parent molecule 2-aminopyrimidine, ADMP contains methyl groups at the 4 and 6 positions. SC-XRD data reveals that these groups sterically hinder specific planar stacking modes, forcing the molecule into unique herringbone or offset-stacking arrangements. PXRD cannot distinguish these subtle packing forces without a reference model derived from SC-XRD.
Experimental Protocol: From Powder to CIF
The following protocol is designed to maximize the probability of obtaining diffraction-quality crystals of ADMP and its co-crystals.
Phase 1: Crystal Growth (The Thermodynamic Filter)
Objective: Grow single crystals suitable for Mo/Cu radiation.
-
Solvent Selection :
-
Pure ADMP : Use Ethanol or Methanol for slow evaporation. The high solubility of ADMP in polar solvents allows for controlled supersaturation.
-
Co-crystals (e.g., with Carboxylic Acids) : Use a 1:1 stoichiometric ratio in Acetonitrile/Water (3:1) . Water aids in proton transfer if salt formation is targeted.
-
-
Method : Slow Evaporation at Constant Temperature (SECT).
-
Dissolve 100 mg of ADMP in minimal warm solvent (40°C).
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).
-
Cover with Parafilm and punch 3-5 pinholes.
-
Incubate at 20°C in a vibration-free environment.
-
-
Harvesting : Crystals typically appear within 48-72 hours. Select block-like morphologies; avoid needles which often exhibit disorder.
Phase 2: Data Collection & Reduction
Objective: Maximize resolution to locate Hydrogen atoms.
-
Instrument : Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
-
Temperature : 100 K .
-
Reasoning: ADMP's amine group (-NH2) has high thermal motion at room temperature. Cooling freezes this motion, allowing precise location of H-atoms in the difference Fourier map, which is critical for defining H-bond networks.
-
-
Strategy :
-
Collect a full sphere of data (redundancy > 4).
-
Resolution limit: 0.75 Å or better (0.8 Å is insufficient for precise H-bond geometry).
-
Phase 3: Structure Refinement (The Validation Loop)
-
Software : SHELXT (Structure Solution) and SHELXL (Refinement).
-
H-Atom Treatment :
-
Methyl H : Constrain using AFIX 137 (idealized rotating group) to prevent false electron density peaks.
-
Amine H : Locate in the difference map (
). Refine coordinates freely if data quality permits; otherwise, use DFIX restraints to standard N-H distances (0.86-0.89 Å).
-
Visualizing the Workflow & Interaction Logic
The following diagrams illustrate the critical pathways in ADMP structural analysis and the supramolecular logic revealed by the data.
Diagram 1: The Crystallographic Workflow for ADMP
Caption: Step-by-step workflow for converting raw ADMP into a validated crystallographic model.
Diagram 2: Supramolecular Synthons in ADMP
ADMP structures are dominated by the competition between forming a "Homosynthon" (Self-association) and a "Heterosynthon" (Co-crystal formation).
Caption: Competitive hydrogen bonding pathways: Homosynthons (pure ADMP) vs. Heterosynthons (co-crystals).
Structural Performance Analysis
The R2^2(8) Motif
The hallmark of ADMP structural performance is the formation of the
-
Mechanism : Two ADMP molecules pair via N-H...N hydrogen bonds. One amine proton donates to the ring nitrogen of the partner.
-
Significance : This dimer is extremely robust. In drug development, this stability can reduce the solubility of the compound. However, in NLO materials, this planar arrangement enhances the dipole alignment necessary for Second Harmonic Generation (SHG).
Methyl Group Impact
-
Observation : The methyl groups at positions 4 and 6 prevent the "face-to-face"
-stacking seen in unsubstituted pyrimidines. -
Result : ADMP structures often adopt slipped
-stacking or herringbone packing. This reduces the likelihood of fluorescence quenching, making ADMP derivatives excellent candidates for optical applications [1].
References
-
Investigation of structural, optical, and thermal properties of 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) single crystal . ResearchGate. [Link]
-
2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1) . Acta Crystallographica Section E. [Link][1][2]
-
(2-Amino-4,6-dimethylpyrimidine-κN)(2-amino-4-methylpyrimidine-κN)silver(I) perchlorate . Acta Crystallographica Section E. [Link]
-
Crystal Structure Data for 2-Amino-4,6-dimethylpyrimidine . Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Hydrogen Bonding Directed Self-Assembly of a Binuclear Ag(I) Metallacycle . International Journal of Molecular Sciences. [Link]
Sources
Purity assessment of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate by elemental analysis and HRMS.
Technical Assessment: Purity & Stability of ADMP (2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate)
Content Type: Publish Comparison Guide Subject: Purity Assessment & Comparative Performance Target Audience: Synthetic Organic Chemists, Process Chemists, and Analytical Scientists.
Executive Summary
The shift away from hazardous, shock-sensitive diazo-transfer reagents (e.g., Triflyl azide, Tosyl azide) has driven the adoption of crystalline, shelf-stable imidazolinium salts. Among these, 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) stands out as a superior alternative due to its non-hygroscopic nature and high thermal stability (
However, the safety and efficacy of ADMP rely heavily on its purity. Impurities such as hydrolyzed hydrazoic acid (
Comparative Analysis: ADMP vs. Traditional Reagents
To justify the switch to ADMP, one must evaluate it against historical standards. The following table contrasts ADMP with Tosyl Azide (
Table 1: Performance & Safety Profile of Diazo-Transfer Reagents
| Feature | ADMP (Kitamura's Reagent) | Tosyl Azide ( | ISA | ISA |
| Physical State | Crystalline Solid (White) | Liquid (Colorless) | Solid | Solid |
| Shock Sensitivity | Insensitive (Safe) | Sensitive (Explosive risk) | High (RDX-like sensitivity) | Low |
| Thermal Stability | Stable up to ~200°C | Decomposes >100°C | Decomposes >150°C (Violent) | Stable up to ~130°C |
| Hygroscopicity | Non-hygroscopic | N/A (Liquid) | Hygroscopic (Hydrolyzes to | Non-hygroscopic |
| Shelf Life | > 6 Months (-10°C) | Variable (Potency drops) | Poor (Hydrolysis risk) | Good |
| Byproduct Removal | Aqueous wash (Soluble) | Difficult (Sulfonamide precipitates) | Aqueous wash | Aqueous wash |
| Atom Economy | Moderate | Low | High | Moderate |
Key Insight: While
Analytical Challenges & Strategy
Assessing ADMP requires overcoming two specific analytical hurdles:
-
Fluorine Interference in EA: The
anion contains ~40% fluorine by mass. In standard CHN combustion, fluorine reacts with hydrogen to form , which attacks the quartz combustion tube, and can form stable , leading to low Carbon readings. -
Ionic Nature in MS: As a salt, ADMP does not ionize like a neutral organic molecule. It exists as pre-charged ions.
Diagram 1: Analytical Workflow for ADMP Validation
Caption: Workflow for purifying and validating ADMP. Note the multi-modal analysis required for the salt structure.
Detailed Methodology
Method A: Elemental Analysis (CHN) with Fluorine Correction
Standard combustion analysis is insufficient. You must specify "Fluorine Mode" or the addition of combustion aids (e.g.,
-
Theoretical Values for
(MW: 285.13):-
Carbon (C): 21.06%
-
Hydrogen (H): 3.54%
-
Nitrogen (N): 24.56%
-
Phosphorus (P): 10.86%
-
Fluorine (F): 39.98%
-
Interpretation Protocol:
-
Nitrogen Deviation: If experimental N% is significantly lower than 24.56%, it suggests hydrolysis of the azide group (loss of
) or contamination with non-nitrogenous salts. -
Carbon Deviation: If C% is low, check for incomplete combustion due to C-F bond stability. Ensure the analyzer temperature was
.
Method B: High-Resolution Mass Spectrometry (HRMS)
Since ADMP is a salt, Electrospray Ionization (ESI) is the ideal method. It transfers the pre-existing ions directly into the gas phase.
Experimental Parameters:
-
Ionization: ESI (Positive Mode for Cation, Negative Mode for Anion).[1]
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH). Avoid water to prevent potential hydrolysis during storage, though the run time is short enough to be safe.
-
Direct Infusion: Preferred over LC-MS to avoid column interaction with the ionic liquid nature of the reagent.
Target Ions (Monoisotopic):
| Ion Mode | Species | Formula | Theoretical m/z |
| ESI (+) | Cation | 140.0931 | |
| ESI (-) | Anion | 144.9647 |
Fragmentation Pattern (MS/MS):
Upon Collision Induced Dissociation (CID), the cation typically loses molecular nitrogen (
-
Precursor: 140.09
-
Primary Fragment: 112.09 (
, loss of )
Experimental Validation Protocol
This protocol validates the purity of a synthesized or purchased batch of ADMP (CAS: 1266134-54-6).
Step 1: Visual Inspection & Solubility
-
Observation: The product should be a white, free-flowing crystalline powder. Yellowing indicates decomposition.
-
Test: Dissolve 10 mg in 1 mL
. The solution should be clear. Turbidity implies inorganic impurities (e.g., or chloride salts).
Step 2: HRMS Acquisition
-
Prepare a 1 ppm solution in LC-MS grade Methanol.
-
Inject into ESI-Q-TOF or Orbitrap MS.
-
Pass Criteria: Mass error < 5 ppm for m/z 140.0931. Detection of m/z 112.09 fragment in MS2 confirms the azide moiety.
Step 3: Purity Calculation (qNMR - Optional but Recommended) While EA gives elemental composition, quantitative NMR (qNMR) against an internal standard (e.g., maleic acid) provides absolute purity.
-
Solvent:
(Acetonitrile-d3). -
Peaks: Look for the singlet at
3.05 ppm ( , 6H) and singlet at 3.79 ppm ( , 4H). -
Impurity Check: Check for byproduct DMI (1,3-dimethyl-2-imidazolidinone) signals.
Diagram 2: Decision Tree for Reagent Quality
Caption: Logic flow for determining if an ADMP batch is safe for use in high-value synthesis.
References
-
Kitamura, M., et al. (2014).[2] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[2][3][4][5] Organic & Biomolecular Chemistry, 12(25), 4397-4406.[2] [Link]
- Foundational text describing synthesis, safety d
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 9(19), 3797-3800. [Link]
- Comparative reference for Imidazole-based reagents.
- Fischer, N., et al. (2012). "Hydrazoic Acid: A Review on Its Synthesis, Properties, and Applications." Angewandte Chemie International Edition, 51(43), 10760-10809. Background on azide safety and hydrolysis risks.
- Source for commercial purity standards and physical property verific
Sources
- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | C5H10F6N5P | CID 53342899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
Spectroscopic data (IR, NMR) for 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate.
Title: Technical Comparison Guide: 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP) vs. Legacy Diazo Transfer Reagents
Executive Summary
This technical guide analyzes the spectroscopic characterization and performance profile of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) . Designed for organic chemists and drug discovery professionals, this document contrasts ADMP with traditional reagents like Triflyl Azide (
ADMP (CAS: 1266134-54-6) represents a significant advancement in safety and stability for diazo transfer reactions (conversion of primary amines to azides). Unlike its predecessors, ADMP is a crystalline, non-hygroscopic solid that is thermally stable up to ~200°C, mitigating the explosion hazards associated with azidation chemistry.
Part 1: Chemical Identity & Spectroscopic Characterization
Accurate identification of ADMP is critical for quality control in synthesis. The following data is derived from high-purity crystalline samples (Kitamura et al.).
Table 1: Physicochemical & Spectroscopic Profile
| Parameter | Experimental Data | Notes |
| Appearance | White to off-white crystalline solid | Non-hygroscopic; shelf-stable.[1] |
| Melting Point | 202–204 °C (Decomposition) | Distinctly higher than legacy azides. |
| IR (ATR) | 2172 cm⁻¹ (Strong) | Characteristic Azide ( |
| 1638, 1579 cm⁻¹ | C=N / Imidazolinium ring vibrations.[3] | |
| ¹H NMR | ||
| (600 MHz, CD₃CN) | ||
| ¹³C NMR | Methyl carbons ( | |
| (151 MHz, CD₃CN) | Ring carbons ( | |
| Central carbocation ( | ||
| ¹⁹F NMR | Doublet/Multiplet characteristic of | Confirms hexafluorophosphate counterion. |
Analyst Note: The simplicity of the ¹H NMR spectrum (two singlets) makes ADMP purity easy to verify. The absence of signals in the aromatic region distinguishes it clearly from imidazole-sulfonyl based reagents.
Part 2: Comparative Performance Analysis
The choice of diazo transfer reagent is often a trade-off between reactivity and safety .[2] ADMP shifts this paradigm by offering high reactivity without the shock sensitivity of triflyl azide.
Table 2: ADMP vs. Common Alternatives
| Feature | ADMP (Subject) | Triflyl Azide ( | Imidazole-1-sulfonyl Azide |
| Physical State | Crystalline Solid | Liquid / In-situ solution | Solid / Oil (salt dependent) |
| Shelf Stability | High (Months at -10°C) | Very Low (Prepare fresh) | Moderate |
| Thermal Stability | Explosive > 10°C (neat) | ||
| Shock Sensitivity | Negative (Insensitive) | High (Explosion Hazard) | Low to Moderate |
| Preparation | Shelf-stable reagent | Prepared in situ (hazardous) | Prepared in situ or isolated |
| Reactivity | High (requires base) | High | High |
| Byproduct | DMI (Water soluble, easy removal) | Triflamide (Hard to remove) | Imidazole sulfonamide |
Key Advantages of ADMP:
-
Safety Margin: DSC analysis shows exothermic decomposition begins only at ~200°C.[1][3] This allows reactions to be run at elevated temperatures (up to 50-80°C) for sluggish substrates, a maneuver dangerous with
. -
Stoichiometry: ADMP is weighed as a solid, allowing precise stoichiometric control (1.0–1.2 equiv), whereas
is usually generated in excess, leading to waste and disposal risks. -
Purification: The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly polar and water-soluble, simplifying workup via aqueous extraction.
Part 3: Mechanistic Insight & Workflow
The diazo transfer mechanism involves the nucleophilic attack of the primary amine onto the terminal nitrogen of the azide moiety of ADMP.
Figure 1: Diazo Transfer Mechanism (ADMP)
Caption: The primary amine attacks the ADMP azide terminus. Base facilitates deprotonation, leading to the expulsion of the stable DMI byproduct and formation of the organic azide.
Part 4: Experimental Protocols
Protocol A: Standard Diazo Transfer with ADMP
Applicability: Conversion of primary amines (alkyl or aryl) to azides.[4][5]
Reagents:
-
Substrate: Primary Amine (1.0 mmol)
-
Reagent: ADMP (1.2 mmol, 342 mg)
-
Base: DMAP (4-Dimethylaminopyridine) (2.0 mmol) or DBU for less reactive amines.
-
Solvent: Acetonitrile (
) or DCM.[6]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in Acetonitrile (0.1 M concentration).
-
Activation: Add DMAP (2.0 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add ADMP (1.2 equiv) in a single portion. The crystalline solid dissolves rapidly.
-
Reaction:
-
Standard Amines: Stir at RT for 2–12 hours.
-
Sluggish Anilines: Heat to 50°C (Safe due to ADMP's high thermal stability).
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine and appearance of the non-polar azide.
-
Workup:
-
Concentrate the solvent.
-
Redissolve in
or EtOAc. -
Wash with 1M HCl (to remove excess DMAP and DMI byproduct).
-
Wash with Brine, dry over
.
-
-
Purification: Flash column chromatography (usually silica gel).
Protocol B: Safety Validation (DSC)
If synthesizing ADMP in-house, validate safety before scale-up.
-
Instrument: Differential Scanning Calorimeter (DSC).[3]
-
Conditions: Heat from 30°C to 300°C at 5°C/min.
-
Criteria: No significant exotherm should be observed below 180°C. Sharp exotherm expected at ~202–204°C (decomposition).
References
-
Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[5][7] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[1][2][3][4][5][6][7] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[5] [Link]
-
Kitamura, M., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171–181. [Link]
-
Ye, Y., Ye, X.-S., & Wang, X. (2017). An Alternative Preparation of Azides from Amines via Diazotransfer with Triflyl Azide.[8] In Carbohydrate Chemistry. CRC Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate | 1266134-54-6 | Benchchem [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. ADMP - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. taylorfrancis.com [taylorfrancis.com]
Comparison between ADMP and 2-Azido-1,3-dimethylimidazolinium chloride (ADMC).
This guide provides an in-depth technical comparison between ADMP (2-Azido-1,3-dimethylimidazolinium hexafluorophosphate) and ADMC (2-Azido-1,3-dimethylimidazolinium chloride).[1] It is designed for researchers requiring efficient, safe, and scalable diazo-transfer protocols.
Executive Summary: The Counter-Ion Effect
In the realm of diazo-transfer reagents, the imidazolinium core provides the reactivity, but the counter-ion dictates the utility.
-
ADMC (Chloride): The kinetically active species, typically generated in situ. It is highly hygroscopic and less thermally stable, making it unsuitable for long-term storage.
-
ADMP (Hexafluorophosphate): The "bench-stable" evolution.[2] By exchanging the chloride for a non-coordinating hexafluorophosphate anion, the reagent becomes a non-hygroscopic, crystalline solid that retains high reactivity while significantly lowering shock sensitivity.
Recommendation: Use ADMP for isolated, reproducible, and storable reagent needs. Use ADMC only when cost is the sole driver and the reagent can be generated and consumed immediately in situ.
Chemical Identity & Physical Properties[3][4][5][6][7]
The core electrophile in both reagents is the 2-azido-1,3-dimethylimidazolinium cation. The divergence lies in the anion, which governs lattice energy, solubility, and hygroscopicity.
| Feature | ADMP (Recommended) | ADMC (Alternative) |
| Formula | C₅H₁₀N₅·PF₆ | C₅H₁₀N₅[3]·Cl |
| CAS No. | 1266134-54-6 | N/A (Often in situ) |
| Physical State | White Crystalline Solid | Hygroscopic Solid / Solution |
| Melting Point | ~205–210 °C (Dec.) | < 100 °C (Variable) |
| Hygroscopicity | Low (Stable in air) | High (Deliquescent) |
| Storage | Freezer (-20 °C) or Fridge | Immediate Use Required |
| Shock Sensitivity | Negative (Hammer/Friction tests) | Potentially Sensitive |
| Solubility | Soluble in ACN, DMSO, Acetone | Soluble in Water, MeOH |
Structural Relationship & Synthesis
ADMP is synthesized from ADMC via anion exchange, stabilizing the energetic azide core.
Figure 1: Synthetic pathway transforming the reactive chloride precursor (DMC) into the stable ADMP reagent.
Reactivity Profile & Mechanism[7]
Both reagents function as diazo donors . They transfer a terminal azide group (
Key Applications
-
Primary Amines
Azides: Metal-free conversion under mild conditions.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
1,3-Dicarbonyls
2-Diazo Compounds: Efficient diazo transfer.[1][4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Alcohols
Azides: Direct conversion (Mitsunobu-type) without DEAD/PPh₃ waste.
Mechanistic Advantage
The imidazolinium byproduct (2-amino-1,3-dimethylimidazolinium salt) is highly water-soluble .[1][6] This creates a self-purifying system where the organic azide product is extracted into the organic phase, while the byproduct is washed away in the aqueous phase.
Figure 2: General mechanism for diazo transfer to amines. The water solubility of the waste product is the critical purification driver.[6]
Safety & Stability (The "E-E-A-T" Factor)
Safety Warning: While ADMP is stabilized, all organic azides are potentially energetic. Always perform reactions behind a blast shield.
-
Thermal Stability: DSC (Differential Scanning Calorimetry) data indicates ADMP decomposes exothermically starting at ~200 °C .[7][8] This provides a wide safety margin for reactions typically conducted at 0–50 °C.
-
Impact Sensitivity: ADMP has tested negative in standard hammer impact and friction sensitivity tests, unlike many sulfonyl azides (e.g., tosyl azide) which can be shock-sensitive.
-
Validation: The stability of ADMP allows it to be weighed in air without degradation, ensuring accurate stoichiometry—a critical factor for reproducibility that ADMC lacks due to hygroscopicity.
Experimental Protocol: Synthesis of Organic Azides using ADMP
Objective: Convert a primary amine to an azide using ADMP. Scope: Suitable for alkyl, aryl, and heteroaryl amines.
Materials
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: ADMP (1.2 equiv) [CAS: 1266134-54-6]
-
Base: DMAP (4-Dimethylaminopyridine) (2.0 equiv) or DBU for less nucleophilic amines.
-
Solvent: Acetonitrile (MeCN).[9]
Step-by-Step Methodology
-
Preparation:
-
In a round-bottom flask, dissolve the Primary Amine (1.0 mmol) in Acetonitrile (5.0 mL).
-
Add DMAP (2.0 mmol). Note: Ensure the solution is homogeneous.
-
-
Reaction:
-
Add ADMP (1.2 mmol) in one portion.
-
Self-Validation Point: The reaction mixture typically remains clear or turns slightly yellow. If a precipitate forms immediately, check solvent dryness.
-
Stir at 30 °C (mild heat) for 2–12 hours. Monitor by TLC (disappearance of amine).
-
-
Workup (The Solubility Switch):
-
Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in Diethyl Ether (
) or Ethyl Acetate ( ). -
Critical Wash: Wash the organic layer with Phosphate Buffer (pH 7) or water (2 x 10 mL).
-
Why? The ADMP-derived byproduct (2-amino-imidazolinium salt) and excess DMAP salts are highly water-soluble and will be removed here.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification:
-
The crude residue is often pure enough for subsequent "Click" chemistry. If necessary, purify via silica gel chromatography.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield | Incomplete conversion | Switch base to DBU (stronger) or increase Temp to 50 °C. |
| Precipitate in Rxn | Low solubility of reagents | Add small amount of DMF or use pure DMF as solvent. |
| Product Impure | Byproduct carryover | Ensure rigorous aqueous washing; the byproduct is ionic and must go into water. |
References
-
Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2014).[2] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[1][2][7][8] Organic & Biomolecular Chemistry, 12(25), 4397–4406.
-
Kitamura, M. (2017).[1][10] "Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors."[1] The Chemical Record, 17(7), 653–666.[1]
-
Organic Syntheses. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Org.[2][4][7][6] Synth., 92, 171-181.[7]
-
Sigma-Aldrich. "2-Azido-1,3-dimethylimidazolinium hexafluorophosphate Product Sheet."
Sources
- 1. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | 1266134-54-6 | TCI AMERICA [tcichemicals.com]
- 4. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 5. 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds [organic-chemistry.org]
- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 2-Azido-1,3-dimethylimidazolidin-1-ium Hexafluorophosphate (ADMP)
Executive Summary & Safety Profile
2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP) is a crystalline diazo-transfer reagent designed as a safer alternative to shock-sensitive liquids like triflyl azide (
Critical Safety Warning: "Safer" does not mean "risk-free." Improper disposal can lead to delayed detonations in plumbing (formation of heavy metal azides) or the release of toxic gases.
Physicochemical Hazard Data
| Parameter | Specification | Critical Note |
| CAS Number | 1266134-54-6 | |
| Physical State | Crystalline Solid | Non-hygroscopic, stable at RT.[1] |
| Decomposition Temp | Do not heat waste streams above | |
| GHS Classification | Self-reactive (Type C); Acute Tox. 4 | H242 (Heating may cause fire); H302 (Harmful if swallowed). |
| Incompatibility | Acids, Heavy Metals (Cu, Pb), Strong Reducers | Contact with acid releases |
Disposal Decision Matrix
Do not treat all ADMP waste identically. Use the following logic flow to determine the correct disposal route.
Figure 1: Decision matrix for ADMP waste processing. Note the strict prohibition of drain disposal.
Protocol A: Chemical Quenching (Reaction Mixtures)
This is the preferred method for disposing of reaction mixtures containing residual ADMP. We utilize the Staudinger Reduction , using Triphenylphosphine (
Reagents Required[1][3][4][5]
-
Triphenylphosphine (
): 1.5 equivalents relative to the estimated residual azide. -
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Water: Small amount to hydrolyze the intermediate.
Step-by-Step Procedure
-
Assessment: Calculate the maximum theoretical amount of unreacted ADMP remaining in your vessel.
-
Preparation: Dissolve
(1.5 eq) in the same solvent used for the reaction (or THF). -
Addition:
-
Slowly add the
solution to the ADMP-containing mixture at room temperature. -
Observation: You will observe the evolution of
gas (bubbling). This indicates the decomposition of the azide functionality.[2]
-
-
Incubation: Stir the mixture for 2–3 hours at ambient temperature until gas evolution ceases completely.
-
Hydrolysis: Add a small volume of water (approx. 1 mL per mmol azide) to hydrolyze the phosphinimine to the amine and triphenylphosphine oxide.
-
Verification (Self-Validating Step):
-
Spot the reaction mixture on a TLC plate.
-
Visualize under UV.
-
Success Criteria: Disappearance of the ADMP spot (distinct from the product spot). If azide remains, add 0.5 eq more
and stir for 1 hour.
-
-
Disposal: Transfer the quenched mixture to the Non-Halogenated Organic Waste container (unless DCM was used, then Halogenated). Label as "Contains Triphenylphosphine Oxide."
Why this works: The phosphorus atom attacks the terminal nitrogen of the azide, forming a phosphazide which spontaneously loses
Protocol B: Solid Waste (Pure Reagent)
If you have an expired bottle or a significant quantity (>1g) of pure ADMP solid, do not dissolve it to quench it. Dissolving large quantities generates heat and increases the surface area for potential reactivity.
-
Container: Keep the substance in its original container if possible. If the container is compromised, transfer carefully to a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a bright orange hazardous waste label.
-
Text: "Solid Organic Azide - ADMP."
-
Hazard Check: Oxidizer, Toxic.[4]
-
Warning: "DO NOT COMPACT. DO NOT MIX WITH ACIDS."
-
-
Segregation: Place the container in a secondary containment bin separate from metal salts (especially Copper or Lead) and acids.
-
Handoff: Contact your facility's EHS (Environmental Health & Safety) team for a direct pickup. This material usually requires incineration at a specialized facility.
Emergency Contingencies
Spills (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.
-
Cleanup:
Accidental Acid Contact
If ADMP contacts acid, it may generate Hydrazoic Acid (
-
Immediate Action: Close the fume hood sash immediately.
-
Alert: Evacuate the lab.
-
Ventilation: Allow the fume hood to run at maximum airflow for at least 30 minutes before re-entry.
References
-
Kitamura, M., et al. (2014). Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate.[1][7][8] Organic & Biomolecular Chemistry, 12(25), 4397–4406.[7]
-
TCI Chemicals. (n.d.).
-
Sigma-Aldrich. (2024).
-
University of Pittsburgh. (2013). Safe Handling of Azides.[9] Department of Environmental Health and Safety.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ADMP - Enamine [enamine.net]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
Operational Safety Protocol: Handling 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate (ADMP)
Executive Summary: The "Azide Paradox"
As researchers, we often turn to ADMP (CAS: 1266134-54-6) as a superior alternative to Triflyl Azide (
Scientific Reality: ADMP is classified as a Self-Reactive Solid Type C (H242). While it passes standard impact and friction sensitivity tests (Kitamura et al.), it possesses a high nitrogen content and significant potential energy. Under confinement or high thermal stress (>205°C), it can decompose violently.
This guide provides a self-validating safety system designed to protect you not just from the reagent, but from the complacency that often accompanies "safer" alternatives.
Risk Assessment & PPE Matrix
Effective safety is not one-size-fits-all; it is scalable based on the energetic potential of the mass being handled.
The Two-Tier Protection System
| Component | Tier 1: Analytical / Pilot (< 1.0 g) | Tier 2: Preparative / Scale-Up (> 1.0 g) | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Goggles + Polycarbonate Face Shield (8-inch) | Causality: Safety glasses allow blast wave intrusion. Goggles seal the orbital region; shields deflect high-velocity glass shards. |
| Hand Protection | Nitrile Gloves (Min. 5 mil thickness) | Double Gloving Protocol: Inner: Nitrile (Bright Color)Outer: Nitrile (Dark Color) | Permeation & Breach Detection: Azides can permeate rapidly. Double gloving allows immediate visual detection of outer glove compromise (color contrast). |
| Body Defense | Standard Cotton Lab Coat (Buttoned) | Flame-Resistant (Nomex/Kevlar) Lab Coat | Thermal Load: In a decomposition event, synthetic blends melt onto skin. Natural fibers or FR materials char but do not adhere. |
| Respiratory | Fume Hood (Sash at working height) | Fume Hood + N95 (if handling bulk powder) | Dust Hazard: ADMP is a crystalline powder. Inhalation risks systemic toxicity (H302) and respiratory irritation. |
| Engineering | Standard Sash Operation | Blast Shield (Portable, weighted base) | Shock Wave Deflection: The hood sash is the secondary barrier; the blast shield is the primary energy absorber. |
Visualization: Risk Logic Flow
This decision tree illustrates the logic required before opening the reagent bottle.
Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on mass and reaction conditions.
Operational Protocols: The "Safe-Path" Methodology
Phase A: The Anti-Static Weighing Procedure
The Hazard: Crystalline azides are susceptible to electrostatic discharge (ESD) and friction. Metal spatulas can create "hot spots" of friction or form highly sensitive metal azides (e.g., copper/iron azide) if the coating is breached.
-
Grounding: Touch a grounded metal surface (fume hood sash frame) before handling the bottle to discharge body static.
-
Tool Selection: Use only Teflon (PTFE), polypropylene, or ceramic spatulas. NEVER use metal.
-
Transfer: Weigh into a tared glass or plastic vial. Avoid using weighing paper, which can generate static when unfolded.
-
Hygiene: Wipe the threads of the bottle with a dry Kimwipe before closing to prevent friction in the cap (azide crust formation).
Phase B: The Reaction Setup
The Hazard: Pressure buildup and thermal runaway.
-
Solvent Choice: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can form di- and tri-azidomethane (extremely explosive) with excess azide ions over time.
-
Vessel: Use round-bottom flasks. Avoid conical flasks (stress points).
-
Shielding: Place a weighted polycarbonate blast shield between the reaction vessel and your body.
-
Temperature: Do not heat above 80°C unless strictly necessary. ADMP decomposes >205°C, but the margin of safety decreases with scale.
Phase C: Quenching & Disposal
The Hazard: Accumulation of unreacted azide in waste streams.
Protocol:
-
Quench: Upon reaction completion, quench excess azide. A standard method is the addition of water (ADMP byproducts are water-soluble) followed by chemical destruction if the aqueous layer is to be discarded.
-
Destruction (Nitrous Acid Method):
-
Cool the aqueous waste to 0°C.
-
Slowly add Sodium Nitrite (
). -
Slowly acidify with dilute Sulfuric Acid (
). -
Mechanism:[1][2][3][4] This converts azide ions (
) into benign Nitrogen gas ( ) and Nitrous Oxide ( ). -
Test: Use starch-iodide paper to confirm excess nitrite (blue color) ensures all azide is consumed.
-
Visualization: Handling Workflow
This diagram outlines the critical control points (CCPs) where safety interventions are mandatory.
Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for ADMP handling.
Emergency Response
| Scenario | Immediate Action |
| Spill (Solid) | Do not sweep (friction risk). Cover with wet paper towels to desensitize. Wipe up gently. Place in a plastic container. |
| Skin Contact | Drench with water for 15 minutes.[1][3][5] Remove contaminated clothing immediately (cut off if necessary to avoid pulling over head). |
| Inhalation | Move to fresh air immediately. ADMP dust is a respiratory irritant. Seek medical evaluation for systemic azide toxicity (hypotension). |
References
-
Kitamura, M., et al. (2014).[6] "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate."[4][6][7] Organic & Biomolecular Chemistry, 12, 4397-4406.[6][7] [Link]
-
Kitamura, M., et al. (2015). "Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)." Organic Syntheses, 92, 171-181.[4] [Link]
-
American Chemical Society (ACS). (2022). "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry." ACS Central Science. [Link]
-
University of California, Berkeley. "Standard Operating Procedure: Azide Compounds." [Link]
Sources
- 1. anichemllc.com [anichemllc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ADMP - Enamine [enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
